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  • Product: N-hydroxyformanilide
  • CAS: 31335-69-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Hydroxyformanilide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals N-Hydroxyformanilide, a fascinating and versatile molecule, holds considerable interest for researchers at the intersection of organic chemistry, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxyformanilide, a fascinating and versatile molecule, holds considerable interest for researchers at the intersection of organic chemistry, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its chemical structure, physical and chemical properties, synthesis, and burgeoning applications, with a particular focus on its potential in drug discovery and development.

Unveiling the Core Structure: N-Hydroxyformanilide

N-Hydroxyformanilide, systematically named N-hydroxy-N-phenylformamide, is an organic compound with the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1][2] Its core structure features a formyl group (-CHO) and a hydroxyl group (-OH) attached to a nitrogen atom, which is also bonded to a phenyl ring. This unique arrangement of functional groups imparts a rich and complex chemical character to the molecule.

Below is a representation of the chemical structure of N-hydroxyformanilide:

Figure 1: Chemical structure of N-hydroxyformanilide.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of N-hydroxyformanilide is paramount for its application in research and development. While comprehensive experimental data is somewhat limited, the following table summarizes the key known and predicted properties.

PropertyValueSource
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
CAS Number 31335-69-0[1][2]
Melting Point 66-69 °C[1][2]
Boiling Point Not available
Solubility Not extensively documented
IUPAC Name N-hydroxy-N-phenylformamide[3]

Synthesis of N-Hydroxyformanilide: A Step-by-Step Approach

The primary route for synthesizing N-hydroxyformanilide involves the formylation of N-phenylhydroxylamine. This two-step process begins with the selective reduction of nitrobenzene to yield the N-phenylhydroxylamine precursor.

Figure 2: General synthesis workflow for N-hydroxyformanilide.

Experimental Protocol: Synthesis of N-Phenylhydroxylamine (Precursor)

A common laboratory-scale method for the partial reduction of nitrobenzene to N-phenylhydroxylamine involves the use of zinc dust and ammonium chloride.

Materials:

  • Nitrobenzene

  • Zinc dust

  • Ammonium chloride

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of nitrobenzene and water is prepared.

  • Ammonium chloride is added to the mixture.

  • Zinc dust is added portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.

  • After the addition of zinc is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

  • The reaction mixture is then filtered to remove unreacted zinc and other solid byproducts.

  • The filtrate is cooled, and N-phenylhydroxylamine crystallizes out. It can be further purified by recrystallization from a suitable solvent like ethanol/water. The melting point of N-phenylhydroxylamine is 80-84 °C.[4]

Experimental Protocol: Formylation of N-Phenylhydroxylamine

The formylation of N-phenylhydroxylamine to yield N-hydroxyformanilide can be achieved using various formylating agents, with formic acid being a common choice.

Materials:

  • N-Phenylhydroxylamine

  • Formic acid

  • Toluene (or another suitable solvent)

Procedure:

  • N-Phenylhydroxylamine is dissolved in a suitable solvent such as toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Formic acid is added to the solution.

  • The mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction progress is monitored by a suitable technique (e.g., TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude N-hydroxyformanilide can be purified by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the formyl proton, the hydroxyl proton, and the protons of the phenyl ring. The chemical shift of the formyl proton would likely appear as a singlet in the downfield region. The aromatic protons would exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The hydroxyl proton signal may be broad and its position dependent on the solvent and concentration. For comparison, the ¹H NMR spectrum of the related compound N-phenylformamide shows signals for the formyl proton and the aromatic protons.[5]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the formyl group and the carbons of the phenyl ring. The carbonyl carbon signal is expected in the downfield region. For comparison, the ¹³C NMR spectrum of N-phenylformamide has been reported.[5]

Infrared (IR) Spectroscopy: The IR spectrum of N-hydroxyformanilide would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

  • A broad O-H stretching band for the hydroxyl group.

  • An N-H stretching band (if tautomerism occurs, see section 5).

  • A strong C=O stretching band for the formyl group. For comparison, the C=O stretch in formanilide appears around 1680 cm⁻¹.[6]

  • C-N stretching bands.

  • Aromatic C-H and C=C stretching bands. The IR spectrum of the related N-phenylformamide is available in the NIST Chemistry WebBook.[7][8]

Mass Spectrometry (MS): The mass spectrum of N-hydroxyformanilide would show a molecular ion peak (M⁺) corresponding to its molecular weight (137.14 g/mol ). Common fragmentation patterns would involve the loss of the formyl group (CHO), the hydroxyl group (OH), or cleavage of the N-phenyl bond.

Tautomerism: A Dual Identity

The N-hydroxyformanilide molecule has the potential to exist in tautomeric forms due to the presence of the N-hydroxyamide group. This prototropic tautomerism would involve the migration of a proton, leading to an equilibrium between the N-hydroxyformamide form and its imidic acid tautomer, N-phenylformohydroxamic acid.

Drug_Design_Workflow Target_ID Target Identification (e.g., Metalloenzyme) Lead_Gen Lead Generation (N-hydroxyformanilide scaffold) Target_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Optimization->SAR Iterative Cycles Preclinical Preclinical Development Optimization->Preclinical

Figure 4: Workflow for the development of N-hydroxyformanilide-based enzyme inhibitors.

Conclusion and Future Perspectives

N-Hydroxyformanilide is a molecule with significant untapped potential. Its unique chemical structure, characterized by the N-hydroxyamide functionality, makes it a valuable building block for organic synthesis and a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization is still emerging, the existing knowledge, coupled with insights from related compounds, provides a strong foundation for future research.

Further exploration of its physical and chemical properties, detailed spectroscopic analysis, and in-depth investigation of its tautomeric behavior will be crucial for unlocking its full potential. In the realm of drug discovery, systematic studies on its biological activities, particularly as an inhibitor of various metalloenzymes, could lead to the development of new and effective treatments for a range of diseases. The journey of N-hydroxyformanilide from a chemical curiosity to a valuable tool in science and medicine is an exciting prospect for the research community.

References

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL not available)
  • n-(2-Hydroxyphenyl)formamide | C7H7NO2 | CID 261527 - PubChem. [Link]

  • Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed. [Link]

  • Formanilide - Grokipedia. (URL not available)
  • Download file - Figshare. [Link]

  • Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst - The Royal Society of Chemistry. (URL not available)
  • Theoretical investigation of tautomerism in N-hydroxy amidines - ResearchGate. [Link]

  • 2 - Supporting Inform
  • Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanoc
  • N-Phenylformamide (CAS 103-70-8): Key Properties & Research Applications. [Link]

  • Formamide, N-phenyl- - the NIST WebBook. [Link]

  • N-Phenylformamide - ChemBK. [Link]

  • Scheme 4. A comparison of the hydroxylamine reactions with N-phenyl... - ResearchGate. [Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - NIH. [Link]

  • N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E) - PubMed. [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed. [Link]

  • N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation. [Link]

  • Chemical Properties of Formamide, N-phenyl- (CAS 103-70-8) - Cheméo. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Formamide, N-phenyl- - the NIST WebBook. [Link]

  • Synthesis and Bioactivity Test of 2-(N-phenylformamide)-3-oxo-phenylbenzo Isothiazoles. (URL not available)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • 31335-69-0 - CAS Common Chemistry. [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors | ACS Medicinal Chemistry Letters. [Link]

  • The conformational flexibility in N-phenylformamide: An ab initio approach supported by microwave spectroscopy | Request PDF - ResearchGate. [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. [Link]

  • Normalized FTIR spectra of (N-methylformamide + 2-methoxyethanol)... - ResearchGate. [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. [Link]

  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. - ResearchGate. [Link]

  • The High-Resolution FTIR Far-Infrared Spectrum of Formamide - PubMed. [Link]

  • Enzyme inhibitor – Knowledge and References - Taylor & Francis. [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures - Preprints.org. [Link]

  • Tautomeric properties and crystal structure of N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline - Academia.edu. [Link]

  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy | Surface Science Western. [Link]

  • N-phenylhydroxylamine - 100-65-2, C6H7NO, density, melting point, boiling point, structural formula, synthesis. [Link]

  • N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. [Link]

  • Drug Repurposing to Inhibit Histamine N-Methyl Transferase - MDPI. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. [Link]

  • Formanilide - Wikipedia. [Link]

Sources

Exploratory

Mechanism of Transition Metal Chelation by N-Hydroxyformanilide: A Structural and Thermodynamic Perspective

Executive Summary N-Hydroxyformanilide (N-phenylformohydroxamic acid) is a highly versatile organic ligand recognized for its potent ability to chelate transition metals. As the simplest N-aryl derivative of formohydroxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxyformanilide (N-phenylformohydroxamic acid) is a highly versatile organic ligand recognized for its potent ability to chelate transition metals. As the simplest N-aryl derivative of formohydroxamic acid, it serves as a critical structural moiety in the design of metalloenzyme inhibitors, analytical reagents, and agrochemical metabolites[1]. This technical guide provides an in-depth analysis of the structural dynamics, thermodynamic drivers, and experimental validation workflows underlying its chelation mechanism. Designed for drug development professionals and coordination chemists, this whitepaper emphasizes the causality behind its molecular behavior and provides self-validating protocols for empirical study.

Structural Dynamics & Coordination Chemistry

Tautomerism and Conformational Isomerization

The chelation efficacy of N-hydroxyformanilide is governed by its conformational flexibility and acid-base chemistry. In aqueous solutions, hydroxamic acids predominantly exist in the trans (Z) conformation due to steric repulsion between the N-hydroxyl group and the carbonyl oxygen[2][3].

However, to act as a bidentate ligand, the molecule must undergo a metal-induced conformational shift. The causality of this shift is driven by the thermodynamic stability of the resulting metallocycle. Upon approaching a transition metal cation (e.g., Fe³⁺, Zn²⁺, Co³⁺), the ligand isomerizes into the cis (E) conformation[2][3]. This geometry perfectly aligns the carbonyl oxygen and the hydroxylamino oxygen, establishing an optimal "bite angle" for coordination[1][4].

Deprotonation and the O,O' Bidentate Bite

N-hydroxyformanilide acts as a weak diprotic acid. The primary locus of reactivity during chelation is the N-OH proton. Deprotonation yields a negatively charged hydroxamate anion, significantly increasing the electron density on the hydroxylamino oxygen[5][6]. The metal atom is subsequently coordinated by both the carbonyl oxygen (via its lone pair) and the deprotonated hydroxylamino oxygen, forming a highly stable, five-membered O,O' chelate ring[1][4].

Chelation N1 N-hydroxyformanilide (Trans-Isomer, Aqueous) N2 Deprotonation (Loss of N-OH proton) N1->N2 pH > pKa N3 Conformational Shift (Trans to Cis Isomerization) N2->N3 Metal-Induced N4 Bidentate O,O' Coordination (Carbonyl O & Hydroxylamino O) N3->N4 Ligand Binding N5 5-Membered Metallocycle (Transition Metal Chelate) N4->N5 Thermodynamic Stabilization

Logical sequence of N-hydroxyformanilide transition metal chelation.

Target Metalloenzymes and Binding Kinetics

The formation of the five-membered metallocycle allows N-hydroxyformanilide and its derivatives to act as transition state or intermediate analogs in metalloenzyme active sites. For example, N-hydroxyformanilide is a potent competitive inhibitor of Mandelate Racemase (MR), binding the active site divalent metal ion with a Ki​ of 2.79 µM[7][8].

Similarly, the hydroxamic acid pharmacophore is the core metal-binding group (MBG) in FDA-approved Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA), which chelate the active site Zn²⁺[2][9], and in experimental inhibitors of the dicopper enzyme Tyrosinase[9].

Table 1: Comparative Binding Affinities of Hydroxamic Acid Derivatives
LigandTarget MetalloenzymeMetal CofactorBinding Affinity ( Ki​ )Coordination Mode
N-hydroxyformanilide Mandelate RacemaseMg²⁺ / Transition Metals2.79 µMBidentate O,O'
Cupferron Mandelate RacemaseMg²⁺ / Transition Metals2.67 µMBidentate O,O'
Benzohydroxamic Acid TyrosinaseCu²⁺ (Dicopper)7.0 nMBidentate O,O'
Vorinostat (SAHA) Histone DeacetylaseZn²⁺Sub-micromolarBidentate O,O'

Data synthesized from established crystallographic and kinetic assays[7][8][9].

Self-Validating Experimental Protocols

To empirically validate the chelation mechanism and binding affinity of N-hydroxyformanilide, researchers must employ orthogonal techniques. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: UV-Vis Spectroscopic Determination of Binding Affinity

Objective: Quantify the dissociation constant ( Kd​ ) of the metal-ligand complex via Ligand-to-Metal Charge Transfer (LMCT). Causality: Transition metal complexes with hydroxamates exhibit distinct LMCT bands (e.g., Fe³⁺-hydroxamate absorbs intensely at ~450 nm). Tracking the hyperchromic shift at this wavelength as a function of ligand concentration allows for precise Kd​ calculation using the Benesi-Hildebrand equation.

  • Preparation: Prepare a 100 µM stock of the transition metal salt (e.g., FeCl₃) in a buffered aqueous solution (50 mM HEPES, pH 7.4) to mimic physiological conditions.

  • Titration: Titrate N-hydroxyformanilide (from a 10 mM DMSO stock) into the metal solution in 5 µM increments.

  • Measurement: Record the UV-Vis spectra (250–600 nm) after a 5-minute equilibration per addition.

  • Self-Validation (Control): Run a parallel titration using N-methylformanilide (which lacks the ionizable N-OH proton). The absence of an LMCT band in this control confirms that the optical shift is strictly dependent on the deprotonated hydroxamate oxygen, ruling out non-specific solvent effects.

Protocol 2: X-Ray Crystallographic Validation of Metalloenzyme Inhibition

Objective: Elucidate the exact coordination geometry (bite angle, bond lengths) of N-hydroxyformanilide within a metalloenzyme active site. Causality: While spectroscopy confirms binding, only X-ray diffraction can confirm the cis-O,O' bidentate coordination mode and the displacement of catalytic water molecules[10].

  • Complexation: Purify the target metalloenzyme to >95% homogeneity. Incubate the enzyme (~10 mg/mL) with a 5-fold molar excess of N-hydroxyformanilide and 2 mM of the requisite metal cofactor for 1 hour to ensure >99% active site occupancy.

  • Crystallization: Set up hanging-drop vapor diffusion trials using a sparse-matrix screen at 20°C.

  • Data Collection: Flash-cool crystals in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Self-Validation (Omit Map): During structure refinement, intentionally omit the ligand and the metal ion from the initial atomic model to generate a simulated annealing Fo​−Fc​ omit map. This ensures the electron density assigned to the 5-membered chelate ring is purely data-driven and completely free of model bias[11].

Workflow S1 Ligand Preparation & Purification S2 UV-Vis Titration (LMCT Band Tracking) S1->S2 S3 Co-Crystallization with Metalloenzyme S2->S3 Affinity Validated S4 X-Ray Diffraction & Omit Map Analysis S3->S4 Geometry Confirmed

Experimental workflow for validating metalloenzyme inhibition and chelation geometry.

Metabolic Fate: The Cytochrome P450 Oxidation Pathway

A critical consideration for drug development professionals utilizing the N-hydroxyformanilide pharmacophore is its in vivo metabolic stability. Historically, the rapid degradation of hydroxamic acids to carboxylic acids in plasma was attributed solely to hydrolytic metabolism.

However, recent mechanistic studies reveal a more complex causality: Cytochrome P450 (CYP450) mediated oxidative cleavage [12]. The peroxoferric species of P450 enzymes acts as a potent nucleophile, directly attacking the carbonyl carbon of the hydroxamic acid. This oxidative cleavage leads to the formation of a carboxylic acid metabolite and the release of reactive nitrogen species[12]. Consequently, rational drug design must incorporate steric shielding around the carbonyl carbon of the formanilide core to mitigate P450-mediated degradation without compromising the cis-isomerization required for metal chelation.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. National Institutes of Health (NIH) / ACS Omega. Available at:[Link]

  • Coordination Modes of Hydroxamic Acids in Tin - An Overview. Scientific Eminence Group. Available at: [Link]

  • Hydroxamic acid. Wikipedia. Available at:[Link]

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed (NIH). Available at: [Link]

  • A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase. Biochemistry - ACS Publications. Available at:[Link]

  • Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid. Biochemistry - ACS Publications. Available at:[Link]

  • Structure of Mandelate Racemase with Bound Intermediate Analogues Benzohydroxamate and Cupferron. e-Publications@Marquette. Available at:[Link]

  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. PMC - NIH. Available at:[Link]

  • Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines. ResearchGate. Available at:[Link]

Sources

Foundational

Biological Activity and Cytotoxicity of N-Hydroxyformanilide Derivatives: A Mechanistic Guide for Drug Development

Executive Summary N-hydroxyformanilide (HFA) and its derivatives—often classified as N-formyl hydroxylamines or reverse hydroxamates—represent a highly versatile pharmacophore in modern medicinal chemistry. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-hydroxyformanilide (HFA) and its derivatives—often classified as N-formyl hydroxylamines or reverse hydroxamates—represent a highly versatile pharmacophore in modern medicinal chemistry. Characterized by their ability to act as potent metal chelators, these compounds are primarily deployed as transition-state analogues and competitive inhibitors of metalloenzymes. This technical whitepaper explores the structure-activity relationships (SAR), biological activities, and cytotoxicity profiles of HFA derivatives, providing a foundational guide for researchers engineering targeted therapeutics against bacterial infections and oncology targets.

Mechanistic Grounding: The Reverse Hydroxamate Pharmacophore

The biological activity of N-hydroxyformanilide derivatives is fundamentally driven by the N-hydroxyamide functional group. Unlike standard hydroxamic acids, the "reverse" orientation of the formyl group in HFA alters the electronic properties and steric profile of the molecule.

Causality in Target Engagement: The primary mechanism of action for HFA derivatives is the formation of a highly stable, bidentate (O,O') coordination complex with divalent metal cations (e.g., Mg²⁺, Co²⁺, Zn²⁺) located within enzyme active sites. The pH-pKᵢ profile of these compounds often reveals that enzymes bind the deprotonated form of the N-hydroxyl group with significantly greater affinity (up to 10-fold) than the protonated form [1]. This deprotonation facilitates robust dative bond formation, effectively mimicking the geometry of the enzymatic transition state and stalling the catalytic cycle.

Pathway A N-Hydroxyformanilide Derivative B Deprotonation (pH dependent) A->B C Bidentate O,O' Coordination B->C D Metalloenzyme Active Site (Mg2+, Zn2+, Co2+) C->D E Enzyme Inhibition (Target Engagement) D->E

Mechanism of metalloenzyme inhibition by N-hydroxyformanilide derivatives via metal coordination.

Biological Activity Across Metalloenzyme Targets

Mandelate Racemase (MR)

Mandelate racemase catalyzes the Mg²⁺-dependent 1,1-proton transfer that interconverts enantiomers of mandelate. HFA acts as a potent intermediate/transition-state analogue for MR. By coordinating the active-site Mg²⁺ ion, HFA achieves a competitive inhibition constant (Kᵢ) of 2.79 ± 0.19 µM [1]. The planar sp²-hybridized system of the deprotonated HFA closely mimics the enolic intermediate of the natural substrate.

Peptide Deformylase (PDF)

In antibacterial drug development, N-formyl hydroxylamines are critical inhibitors of Peptide Deformylase, a Co²⁺- or Fe²⁺-dependent metalloenzyme essential for bacterial protein synthesis. Derivatives such as GSK322 demonstrate significant Gram-positive antibacterial activity. To enhance delivery and overcome resistance, researchers have synthesized Co(III) chaperone complexes of these derivatives, yielding minimum inhibitory concentrations (MICs) as low as 1.56 – 6.25 µM against Staphylococcus aureus strains [2].

Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)

In oncology, the N-formyl hydroxylamine moiety serves as a superior Zinc-Binding Group (ZBG). In HDAC inhibitors, replacing standard hydroxamates with N-formyl hydroxylamines can alter the cap-linker-ZBG geometry, leading to potent anti-proliferative effects [3]. Similarly, retrohydroxamates like ABT-518 have been developed as orally bioavailable, highly selective inhibitors of MMP-2 and MMP-9, demonstrating significant tumor growth inhibition in vivo [4].

Cytotoxicity Profiling & Therapeutic Index

The cytotoxicity of HFA derivatives is highly context-dependent, governed by the structural modifications flanking the N-hydroxyamide core.

  • Targeted Cytotoxicity (Oncology): HDAC inhibitors utilizing an N-formyl hydroxylamine ZBG exhibit profound cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). The cytotoxicity is directly correlated with the length of the linker region (typically 4-5 atoms are required to reach the buried Zn²⁺ ion) and the hydrophobicity of the cap group [3].

  • Off-Target Toxicity: A major hurdle in developing these derivatives is cross-reactivity with off-target metalloenzymes. For instance, while certain derivatives show excellent anti-proliferative activity against tumor cells, they may also exhibit cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) [3]. Optimizing the steric bulk of the cap group is the primary strategy to widen the therapeutic window.

Quantitative Data Summary
Compound / Derivative ClassPrimary TargetBiological Activity MetricCytotoxicity / Phenotypic EffectRef
N-Hydroxyformanilide (HFA) Mandelate Racemase (Mg²⁺)Kᵢ = 2.79 ± 0.19 µMN/A (Biochemical probe)[1]
GSK322 (N-formyl hydroxylamine) Peptide Deformylase (Co²⁺)MIC = 1.56 – 6.25 µMAntibacterial (S. aureus)[2]
Compound 13a/13b (HDACi) Histone Deacetylase 1 (Zn²⁺)IC₅₀ < 1.0 µMCytotoxic to HCT-116 & HUVEC[3]
ABT-518 (Retrohydroxamate) MMP-2 / MMP-9 (Zn²⁺)High SelectivityInhibits tumor growth in vivo[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and statistical checkpoints to confirm causality between compound application and biological response.

Workflow Step1 Compound Synthesis & Purification Step2 Biochemical Assay (Enzyme IC50 / Ki) Step1->Step2 Validated Hit Step3 Cell Viability Assay (Cancer vs. Normal Cells) Step2->Step3 Target Engagement Step4 Cytotoxicity Profiling (Therapeutic Index) Step3->Step4 Phenotypic Data Step5 Lead Optimization (SAR Refinement) Step4->Step5 Feedback Loop Step5->Step1

Iterative workflow for evaluating biological activity and cytotoxicity of synthesized derivatives.

Protocol A: Metalloenzyme Inhibition Kinetics (Biochemical Validation)

Purpose: To determine the Kᵢ of HFA derivatives and validate target engagement via metal chelation.

  • Buffer Preparation: Prepare a physiologically relevant assay buffer (e.g., 50 mM HEPES, pH 7.5) supplemented with the specific metal cofactor (e.g., 3.3 mM MgCl₂ for MR). Causality Note: Strict pH control is required because the deprotonated state of the N-hydroxyl group drives binding affinity.

  • Enzyme Pre-incubation: Incubate the purified metalloenzyme (e.g., 10 nM) with varying concentrations of the HFA derivative (0.1 µM to 100 µM) in a 96-well microplate for 15 minutes at 25°C. Include a DMSO-only vehicle control and a known positive control inhibitor (e.g., Cupferron).

  • Substrate Addition: Initiate the reaction by adding the substrate at a concentration equal to its Kₘ.

  • Kinetic Monitoring: Monitor the reaction continuously using a spectrophotometer or fluorometer.

  • Data Validation (Z'-Factor): Calculate the Z'-factor using the positive control and vehicle control wells. A Z'-factor > 0.5 validates the assay's dynamic range. Fit the initial velocity data to the Morrison equation for tight-binding competitive inhibition to derive the Kᵢ.

Protocol B: High-Throughput Cytotoxicity Screening (Phenotypic Validation)

Purpose: To establish the therapeutic index by comparing cytotoxicity in target cancer cells versus normal primary cells.

  • Cell Seeding: Seed target cells (e.g., HCT-116) and normal counter-screen cells (e.g., HUVEC) at 5,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the HFA derivative (ranging from 1 nM to 50 µM). Causality Note: Testing across a wide logarithmic scale ensures the capture of both potent target-mediated cell death and lower-affinity off-target toxicity.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent (luminescent ATP detection) to each well. The luminescence signal is directly proportional to the amount of ATP present, indicating metabolically active cells.

  • Analysis: Normalize data against the DMSO control (100% viability). Calculate the IC₅₀ for both cell lines. The ratio of IC₅₀(HUVEC) / IC₅₀(HCT-116) defines the in vitro therapeutic index.

References

  • Potent Inhibition of Mandelate Racemase by Boronic Acids: Boron as a Mimic of a Carbon Acid Center | Biochemistry ACS Publications. Available at:[Link]

  • Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(III) peptide deformylase inhibitor complex ResearchGate. Available at:[Link]

  • Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening CORE. Available at:[Link]

  • Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates) as Potent, Selective, Orally Bioavailable Matrix Metalloproteinase Inhibitors | Journal of Medicinal Chemistry ACS Publications. Available at:[Link]

Exploratory

Structural Dynamics and Intermolecular Hydrogen Bonding of N-Hydroxyformanilide: A Paradigm in Metalloenzyme Inhibition

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Discipline: Structural Enzymology & Coordination Chemistry Executive Summary & Scientific Rationale In the landscape of rational dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Discipline: Structural Enzymology & Coordination Chemistry

Executive Summary & Scientific Rationale

In the landscape of rational drug design and mechanistic enzymology, transition state (TS) and intermediate analogues serve as critical probes for understanding enzyme catalysis. N-Hydroxyformanilide (HFA) —a prototypical "reverse hydroxamate"—has emerged as a highly potent competitive inhibitor of metalloenzymes, most notably Mandelate Racemase (MR)[1].

As a Senior Application Scientist, I approach HFA not merely as a chemical entity, but as a self-validating structural probe. HFA mimics the aci-carboxylate intermediate of the MR-catalyzed reaction, binding with an affinity ( ) that exceeds the natural substrate by orders of magnitude[2]. The core of this affinity lies in its precise crystal structure, its bidentate chelation of active-site metal ions, and a highly coordinated intermolecular hydrogen-bonding network. This whitepaper deconstructs the crystallographic signatures of HFA, detailing the causality behind its binding modalities and providing robust, field-proven protocols for isolating and resolving these complex structural interactions.

Molecular Architecture: Bidentate Chelation and Crystal Geometry

The structural efficacy of N-hydroxyformanilide is rooted in its functional group geometry. Unlike standard hydroxamates, HFA is a reverse hydroxamate ( R−N(OH)−CHO ), which fundamentally alters its electronic distribution and hydrogen-bonding capabilities.

Metal Ion Coordination

Crystal structures of metalloenzymes complexed with reverse hydroxamate inhibitors reveal a consistent motif: the N-formyl hydroxylamine group acts as a bidentate ligand[2]. The pH- pKi​ profile of HFA demonstrates that while enzymes can bind both protonated and deprotonated states, there is a 10-fold greater affinity for the deprotonated (anionic) form[2].

  • Causality: Deprotonation of the N-hydroxyl group increases the electron density on the oxygen atoms, facilitating a much stronger, bidentate electrostatic interaction with the divalent metal center (e.g., Mg2+ in MR or Co3+ in synthetic complexes)[2]. The distances between the metal ion and the chelating oxygen atoms of HFA typically compress to ~2.0–2.1 Å, compared to the 2.2–2.3 Å seen in ground-state substrate complexes[3].

The Hydrophobic Packing

Beyond the polar chelation center, the phenyl ring of HFA is strictly coplanar with the hydroxamate moiety. This planarity allows the phenyl ring to translocate and pack intimately against the hydrophobic walls of the enzyme's active site (e.g., the 20s loop in MR), driven by favorable changes in heat capacity ( ΔCp​ ) and dispersion forces[3][4].

Intermolecular Hydrogen Bonding Networks

The true hallmark of HFA's inhibitory power is its integration into the enzyme's pre-organized hydrogen-bonding network.

  • Hydrogen Bond Acceptors: The carbonyl oxygen and the deprotonated N-hydroxyl oxygen serve as potent H-bond acceptors. In the MR active site, the ϵ -amino group of Lys 164 typically forms a critical hydrogen bond (approx. 2.9–3.1 Å) with the oxygen atoms of the ligand[5].

  • Electrostatic Shielding: The active site Brønsted acid-base catalysts (Lys 166 and His 297) form a charged perimeter. While HFA does not form the covalent dative bonds seen with boronic acid inhibitors (like PBA)[6], its highly polarized oxygen atoms engage in strong dipole-charge interactions with these residues, stabilizing the transition state mimic[7].

G HFA N-Hydroxyformanilide (Anionic Form) Mg Mg2+ Metal Center HFA->Mg Bidentate Chelation (~2.0 Å) Hydrophobic Hydrophobic Pocket (20s Loop) HFA->Hydrophobic Coplanar pi-packing Lys164 Lys 164 (H-Bond Donor) Lys164->HFA H-Bond (N-O Oxygen) (~3.0 Å) His297 His 297 / Lys 166 (Electrostatic Shield) His297->HFA Electrostatic Stabilization

Fig 1: Mechanistic binding and intermolecular H-bond network of HFA in a metalloenzyme active site.

Quantitative Structural and Kinetic Data

To contextualize the efficacy of HFA, we must benchmark it against other known intermediate analogues. The table below synthesizes the thermodynamic and crystallographic parameters of HFA alongside Benzohydroxamate (BzH), Cupferron (CfN), and Phenylboronic Acid (PBA)[1][3][4].

Inhibitor / LigandChemical Class Ki​ ( μM ) Mg2+ Coordination Distances (Å)Primary Intermolecular H-Bond / Interaction
N-Hydroxyformanilide Reverse Hydroxamate2.792.0 – 2.1Lys 164 (H-bond to N-O oxygen)
Cupferron (CfN) Diazeniumdiolate2.672.0 – 2.1Lys 164 (H-bond to O atom)
Benzohydroxamate Hydroxamate9.302.2 – 2.2Lys 164 (H-bond to C=O oxygen)
Phenylboronic Acid Boronic Acid1.80N/A (Dative bond to N)His 297 (N ϵ 2–B dative bond)

Data Interpretation: The reduced coordination distances for HFA and CfN (2.0–2.1 Å) compared to BzH (2.2 Å) directly correlate with their lower Ki​ values, proving that tighter metal chelation and optimized H-bonding geometry drive the free energy of transition state stabilization[3].

Experimental Protocols: Co-Crystallization & Structural Resolution

Achieving high-resolution X-ray crystallographic data for HFA-metalloenzyme complexes requires a self-validating workflow. The following protocol details the co-crystallization of HFA with wild-type Mandelate Racemase, engineered to prevent lattice defects and ensure high-occupancy ligand binding[8][9].

Protocol: Sitting-Drop Vapor Diffusion Co-Crystallization

Phase 1: Complex Formation and Equilibration

  • Protein Preparation: Purify recombinant MR to a final concentration of 6.0–6.4 mg/mL in a buffer of 50 mM Na+-HEPES (pH 7.5)[9].

  • Ligand Saturation: Spike the protein solution with 3.3 mM MgCl2​ and 2.0 mM N-hydroxyformanilide.

    • Causality: The Ki​ of HFA is ~2.8 μM . Using 2.0 mM ensures >99% active site occupancy. The excess MgCl2​ guarantees the metalloenzyme remains in its holo-state, which is an absolute prerequisite for HFA chelation.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow the slow-onset conformational changes (e.g., 20s loop closure) to stabilize.

Phase 2: Crystallogenesis

  • Matrix Setup: Utilize a sitting-drop vapor diffusion setup against a 500 μL reservoir volume.

  • Reservoir Solution: Prepare a precipitant solution of 4% (w/v) PEG 3350 and 50 mM Bis-Tris Propane (pH 7.0)[9].

  • Drop Mixing: Mix the protein-ligand solution and the reservoir solution in a 1:1 ratio (final drop volume = 10 μL ). Seal the plates and incubate at 21 °C.

    • Quality Control: Cube-like crystals (~50 μm × 40 μm ) should spontaneously nucleate and grow to full size within 15–20 days[9].

Phase 3: Cryoprotection and Diffraction

  • Stabilization: Harvest crystals and transfer them to a synthetic stabilizing solution containing 8% PEG 4K, 80 mM BTP (pH 7.0), 5% ethylene glycol, 1.65 mM MgCl2​ , and 0.77 mM HFA[9].

  • Cryoprotection: After 5 minutes, transfer to a final cryoprotectant solution (increasing ethylene glycol to 20% w/v and PEG 4K to 10% w/v)[9].

    • Causality: Gradual introduction of ethylene glycol displaces bulk solvent water, preventing the formation of crystalline ice during flash-cooling, which would otherwise obscure the high-resolution diffraction spots of the H-bond network.

  • Flash-Cooling: Plunge the loops directly into a liquid nitrogen gas stream at 100 K. Proceed to X-ray diffraction and phase determination via molecular replacement.

Conclusion

N-hydroxyformanilide is a masterclass in electrostatic preorganization and steric complementarity. By acting as a bidentate chelator and a highly specific hydrogen-bond acceptor, it captures the free energy of transition state stabilization. The structural methodologies outlined herein provide a robust framework for researchers looking to exploit reverse hydroxamates in the design of next-generation enzyme inhibitors and novel Co(III) coordination complexes[2].

References

  • Structure of Mandelate Racemase with Bound Intermediate Analogues Benzohydroxamate and Cupferron Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase Source: Royal Society Publishing URL:[Link]

  • Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity... Source: ResearchGate URL:[Link]

  • Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid. An Unexpected Adduct Clasps the Catalytic Machinery Source: ACS Publications / Marquette University e-Publications URL:[Link]

  • A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase Source: ACS Publications URL:[Link]

Sources

Foundational

N-Hydroxyformanilide: A Versatile Reactive Precursor in Advanced Organic Synthesis

Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction N-Hydroxyformanilide (HFA), chemically designated as N-hydroxy-N-phenylformamide (CAS 31335-69-0), is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction

N-Hydroxyformanilide (HFA), chemically designated as N-hydroxy-N-phenylformamide (CAS 31335-69-0), is a highly versatile reactive precursor and intermediate in organic synthesis[1]. Characterized by its unique N-hydroxyamide functional group, HFA is structurally primed to participate in a wide array of chemical transformations, ranging from complex rearrangement reactions to precise metal chelation in drug development[1]. This technical guide dissects the causality behind HFA's synthesis, its core reactive pathways, and its emerging role as a metalloenzyme inhibitor, providing field-proven methodologies for its application.

Section 1: Synthesis and Thermodynamic Considerations

The synthesis of HFA is a classic two-step process requiring precise thermodynamic and kinetic control.

Step 1: Controlled Reduction The first step involves the partial reduction of nitrobenzene to N-phenylhydroxylamine[1]. Causality dictates that this reduction must be strictly controlled (typically using zinc dust and aqueous ammonium chloride) to prevent over-reduction to the thermodynamically stable aniline. Aniline lacks the nucleophilic oxygen necessary for subsequent transformations into a hydroxamic acid derivative.

Step 2: N-Formylation The second step is the N-formylation of the hydroxylamine[1]. Because the N-hydroxyamide moiety is the principal locus of reactivity, the choice of formylating agent and solvent system is critical to maximizing yield and preventing the decomposition of the moisture-sensitive precursor.

Table 1: Quantitative Comparison of N-Formylation Conditions for HFA Synthesis
Formylating AgentSolvent SystemReaction ConditionsTypical YieldMechanistic Causality & Practicality
Aqueous Formic Acid TolueneReflux, Dean-Stark85–90%Azeotropic water removal drives equilibrium toward the formamide product. Highly scalable.
Acetic Formic Anhydride THF / Diethyl Ether0°C to RT, Anhydrous>90%Highly electrophilic reagent; requires strict moisture control to prevent rapid hydrolysis.
Formamide Neat150°C40–50%Harsh thermal conditions risk decomposition of the moisture-sensitive hydroxylamine precursor.

Section 2: Core Reactivity and Mechanistic Pathways

HFA's utility in organic synthesis is largely driven by two primary reactive pathways: the Lossen rearrangement and oxidation to nitrones[1].

Pathway 1: The Lossen Rearrangement

When the N-hydroxy group of HFA is converted into an O-acyl, O-sulfonyl, or O-phosphoryl derivative, treatment with a base triggers the Lossen rearrangement[1]. Mechanistically, the deprotonation of the nitrogen induces the migration of the phenyl ring from nitrogen to carbon, expelling the leaving group and generating a highly reactive phenyl isocyanate intermediate. This isocyanate is immediately trapped by nucleophiles (such as amines or alcohols) to yield asymmetric ureas or carbamates.

Pathway 2: Oxidation and 1,3-Dipolar Cycloadditions

The oxidation of HFA is highly dependent on the oxidizing agent used. Controlled oxidation yields nitrones or nitroso compounds[1]. These species are highly valuable intermediates in 1,3-dipolar cycloaddition reactions, serving as the foundation for synthesizing complex nitrogen-containing heterocycles essential in medicinal chemistry.

G NHA N-Phenylhydroxylamine HFA N-Hydroxyformanilide (HFA) NHA->HFA Formylation AcHFA O-Acyl-HFA Intermediate HFA->AcHFA Acylation (Base) Nitrone Nitrone / Nitroso Species HFA->Nitrone Oxidation IsoC Phenyl Isocyanate AcHFA->IsoC Lossen Rearrangement Urea Ureas / Carbamates IsoC->Urea Nucleophilic Trapping Hetero N-Heterocycles Nitrone->Hetero 1,3-Dipolar Cycloaddition

Workflow of N-hydroxyformanilide synthesis and its reactive pathways.

Section 3: Applications in Drug Development & Metalloenzyme Inhibition

Beyond serving as a synthetic precursor, HFA is a potent pharmacophore in drug development, specifically acting as a transition-state analogue for metalloenzymes[2]. For example, HFA acts as a competitive inhibitor of mandelate racemase (MR), an enzyme that catalyzes the 1,1-proton transfer of mandelate[3].

The causality behind this inhibition lies in HFA's ability to act as a bidentate ligand. The N-formyl hydroxylamine group coordinates with metal centers (such as Co(III), Mg(II), or Zn(II)) via its carbonyl oxygen and deprotonated hydroxy group (O,O' coordination)[3]. The pH-pKi profile indicates that the enzyme has a 10-fold greater affinity for the deprotonated form of HFA, effectively blocking the enzyme's active site by mimicking the transition state of the native substrate[3].

G Target Metalloenzyme (e.g., Mandelate Racemase) Coord Metal Center Coordination Target->Coord Active Site Binding HFA_Ligand HFA (Deprotonated O,O'-bidentate) HFA_Ligand->Coord Chelation Inhibition Competitive Inhibition Coord->Inhibition Transition State Blockade

Logic of metalloenzyme inhibition via HFA bidentate metal coordination.

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction progress without relying solely on end-point analysis.

Protocol A: Synthesis of N-Hydroxyformanilide via Azeotropic Formylation
  • Reagent Preparation: Suspend 10.0 g of freshly prepared N-phenylhydroxylamine in 100 mL of anhydrous toluene in a 250 mL round-bottom flask.

  • Formylation: Slowly add 1.2 equivalents of 98% aqueous formic acid dropwise at room temperature.

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Self-Validation Check 1 (Volumetric): Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (approx. 1.6 mL) is collected, confirming the dehydration step is finished.

  • Self-Validation Check 2 (Chromatographic): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the N-phenylhydroxylamine spot and the appearance of a new, lower-Rf spot (HFA) validates the conversion.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated white crystals of HFA and recrystallize from diethyl ether.

Protocol B: Lossen Rearrangement to Asymmetric Ureas
  • O-Acylation: Dissolve 5.0 g of HFA in 50 mL of anhydrous pyridine. Cool to 0°C and add 1.1 equivalents of acetic anhydride dropwise. Stir for 2 hours.

  • Self-Validation Check 1 (Spectroscopic): Take an IR spectrum of an evaporated aliquot. The appearance of an ester carbonyl stretch at ~1750 cm⁻¹ confirms successful O-acylation.

  • Rearrangement & Trapping: Add 1.2 equivalents of a primary amine (e.g., benzylamine) to the mixture. Heat to 80°C for 4 hours to induce the Lossen rearrangement and subsequent nucleophilic trapping of the transient isocyanate.

  • Self-Validation Check 2 (Spectroscopic): IR spectroscopy of the final isolated product must show the disappearance of the ester peak and the emergence of a strong urea C=O stretch at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.

  • Isolation: Pour the mixture into ice water, extract with dichloromethane, wash with 1M HCl to remove pyridine, dry over MgSO₄, and concentrate in vacuo.

References

  • Title: N-Hydroxyformanilide CAS 31335-69-0 For Research Source: Benchchem URL
  • Title: Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(III)
  • Title: Cupferron | CAS#:135-20-6 Source: Chemsrc URL

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for N-hydroxyformanilide

An Application Note for the Laboratory Synthesis of N-hydroxyformanilide Topic: Step-by-Step Laboratory Synthesis Protocol for N-hydroxyformanilide Audience: Researchers, scientists, and drug development professionals. A...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Synthesis of N-hydroxyformanilide

Topic: Step-by-Step Laboratory Synthesis Protocol for N-hydroxyformanilide Audience: Researchers, scientists, and drug development professionals.

Abstract

N-hydroxyformanilide (N-hydroxy-N-phenylformamide) is a valuable chemical intermediate in organic synthesis, notably in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a hydroxamic acid moiety, makes it a precursor for various heterocyclic compounds and a subject of interest in medicinal chemistry.[2][3] This document provides a detailed, field-tested protocol for the synthesis of N-hydroxyformanilide via the N-formylation of N-phenylhydroxylamine. The chosen methodology is robust, employs common laboratory reagents, and is designed for high yield and purity. Emphasis is placed on the causal reasoning behind procedural steps, comprehensive safety measures, and methods for product validation.

Introduction and Synthesis Strategy

The synthesis of N-hydroxyformanilide is most reliably achieved through a two-step process. The first step involves the controlled reduction of nitrobenzene to yield the key intermediate, N-phenylhydroxylamine. The second, and focal, step of this protocol is the subsequent formylation of N-phenylhydroxylamine to produce the target compound.

Causality of Approach: The formylation of an amine is a fundamental transformation in organic chemistry.[3] For this synthesis, we employ formic acid as the formylating agent. The reaction proceeds via nucleophilic attack of the nitrogen atom of N-phenylhydroxylamine on the carbonyl carbon of formic acid.[4] To drive the reaction to completion, the water generated as a byproduct is continuously removed via azeotropic distillation using a Dean-Stark apparatus. Toluene is selected as the solvent due to its suitable boiling point and its ability to form an azeotrope with water, making it ideal for this setup.[2][5] This method is advantageous because it uses readily available aqueous formic acid, avoids moisture-sensitive reagents like acetic formic anhydride, and typically results in excellent yields with high product purity.[5]

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalGradeSupplier (Example)Notes
N-Phenylhydroxylamine≥97%Sigma-AldrichThe precursor. Handle with care as it can be unstable.
Formic Acid85-90% Aqueous SolutionFisher ScientificThe formylating agent. Corrosive.
TolueneAnhydrous, ≥99.5%VWRSolvent for reaction and azeotropic water removal.
Ethyl AcetateACS GradeMajor Laboratory SupplierUsed for extraction and chromatography.
HexaneACS GradeMajor Laboratory SupplierUsed for chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularMajor Laboratory SupplierDrying agent.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Fume hood

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer

Experimental Protocol: N-Formylation of N-Phenylhydroxylamine

This protocol details the conversion of N-phenylhydroxylamine to N-hydroxyformanilide.

Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve N-phenylhydroxylamine in toluene.

  • Assembly: Equip the flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Place the entire setup on a heating mantle.

Step-by-Step Synthesis
  • Initial Mixture: To the solution of N-phenylhydroxylamine in toluene, add formic acid (85% aq.) dropwise while stirring.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-111°C for toluene). Vigorously stir the mixture.

  • Water Removal: Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is observed collecting in the trap. The progress of the reaction should be monitored by TLC.

  • Reaction Monitoring: To monitor the reaction, take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). Visualize the spots under UV light. The disappearance of the N-phenylhydroxylamine spot indicates the reaction is complete.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the toluene from the reaction mixture using a rotary evaporator. This will yield the crude N-hydroxyformanilide, which may be a solid or a thick oil.

  • Purification (if necessary): The purity of the crude product is often high.[5] If TLC analysis shows significant impurities, the product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Product Characterization
  • Appearance: Describe the physical state and color of the final product.

  • Melting Point: Determine the melting point range and compare it to the literature value (if available).

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the structure by identifying characteristic proton signals.

    • ¹³C NMR: Confirm the carbon framework.

    • FT-IR: Identify key functional groups, such as the C=O (amide) and O-H (hydroxyl) stretches.

Quantitative Data Summary
ParameterValueRationale
Molar Ratio (N-phenylhydroxylamine:Formic Acid)1 : 1.2A slight excess of formic acid ensures complete conversion of the starting material.[5]
Solvent Volume (Toluene)~5-10 mL per gram of starting materialSufficient to dissolve the reactant and allow for efficient reflux and azeotropic distillation.
Reaction TemperatureReflux (~111 °C)Necessary to overcome the activation energy and facilitate azeotropic removal of water.
Reaction Time4-9 hoursTypical duration, but should be confirmed by TLC monitoring.[5]
Expected Yield>90%This method is known for its high efficiency and yield.[2][5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization setup1 Dissolve N-phenylhydroxylamine in Toluene setup2 Assemble Flask, Dean-Stark, and Condenser setup1->setup2 react1 Add Formic Acid to Flask setup2->react1 Start Reaction react2 Heat to Reflux (~111 °C) react1->react2 react3 Monitor by TLC until Starting Material is Consumed react2->react3 workup1 Cool to Room Temperature react3->workup1 Reaction Complete workup2 Remove Toluene via Rotary Evaporation workup1->workup2 workup3 Purify by Column Chromatography (if needed) workup2->workup3 analysis1 Determine Melting Point workup3->analysis1 Obtain Pure Product analysis2 Acquire NMR and IR Spectra analysis1->analysis2

Caption: Workflow for the synthesis of N-hydroxyformanilide.

Safety and Handling

Overarching Principle: All operations must be conducted inside a certified chemical fume hood.[6] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6][7]

  • N-Phenylhydroxylamine: This compound can be unstable. Store in a cool, dark place. Avoid inhalation and skin contact.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care. Ensure immediate access to an emergency shower and eyewash station.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is also a reproductive toxin. Keep away from heat, sparks, and open flames.[6]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to institutional and local regulations. Do not pour chemicals down the drain.

First Aid:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Reaction is slow or does not go to completion 1. Insufficient heating.2. Water not being effectively removed.3. Impure starting materials.1. Ensure the heating mantle is at the correct temperature for toluene reflux.2. Check for leaks in the Dean-Stark/condenser setup.3. Verify the purity of N-phenylhydroxylamine and formic acid.
Low Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. Extend the reaction time, ensuring all starting material is consumed via TLC.2. Be careful during solvent removal and transfers. Use minimal solvent for recrystallization to avoid product loss.
Product is impure after work-up 1. Side reactions.2. Incomplete removal of starting materials or byproducts.1. Ensure correct stoichiometry and temperature control.2. Perform careful column chromatography or recrystallization.

References

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. (n.d.). Research Journal of Chemical Sciences. Retrieved from [Link]

  • WORKING INSTRUCTIONS FOR FORMALDEHYDE/FORMALIN. (2023, June 29). University of Bergen (UiB). Retrieved from [Link]

  • N-formyl hydroxylamine compounds. (2007). Google Patents.
  • Purification and Characterization - Amanote Research. (n.d.). Amanote. Retrieved from [Link]

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (n.d.). ResearchGate. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved from [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023, March 27). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Preparation method of N-methyl formyl aniline. (n.d.). Google Patents.
  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. (n.d.). Google Patents.

Sources

Application

Application Note: N-Hydroxyformanilide in the Solvent Extraction of Heavy Metals

Target Audience: Researchers, Analytical Scientists, and Metallurgical Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Chemical Rationale N-Hydroxyformanilide (IUP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Metallurgical Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Rationale

N-Hydroxyformanilide (IUPAC: N-hydroxy-N-phenylformamide; CAS 31335-69-0), frequently abbreviated as HFA, is a specialized organic compound characterized by its reactive N-hydroxyamide moiety[1]. While traditionally recognized as a transition state analogue inhibitor in enzymology and a pesticide metabolite[1], its structural properties make it an exceptionally potent chelating agent for the solvent extraction of heavy metals.

The causality behind HFA's extraction efficiency lies in its bidentate coordination chemistry. HFA coordinates transition metal centers via its carbonyl oxygen and deprotonated hydroxy group (O,O' coordination)[2]. This forms a stable, five-membered chelate ring. By neutralizing the charge of the aqueous metal ion ( Mn+ ) and replacing its hydration shell with a lipophilic phenyl ring, HFA drives the partitioning of the resulting metal complex ( MLn​ ) into the organic phase. This mechanism is highly effective for the separation, concentration, and purification of metals such as Fe(III), Co(III), V(V), and U(VI) from complex aqueous matrices[3].

Mechanistic Overview and Workflow

The extraction of a metal ion by HFA is an equilibrium-driven, cation-exchange process defined by the following equation:

M(aq)n+​+nHL(org)​⇌MLn(org)​+nH(aq)+​

Causality of pH Dependence: Because the extraction releases protons ( H+ ) into the aqueous phase, the equilibrium is strictly pH-dependent. High concentrations of H+ (low pH) push the equilibrium to the left, preventing extraction. As pH increases, the equilibrium shifts to the right, favoring the formation of the lipophilic MLn​ complex. By carefully tuning the aqueous pH, researchers can selectively extract specific metals based on their distinct complexation constants with HFA.

G A Aqueous Phase (Heavy Metal Ions: Mⁿ⁺) C Liquid-Liquid Interface (O,O' Bidentate Chelation) A->C Diffusion B Organic Phase (N-hydroxyformanilide: HL) B->C Deprotonation D Lipophilic Metal Complex (MLₙ in Organic Phase) C->D Phase Transfer E Aqueous Raffinate (Depleted of Metal, +H⁺) C->E H⁺ Release F Acidic Stripping (Reversal of Equilibrium) D->F Add Stripping Agent F->B Ligand Recycling G Recovered Metal (Concentrated Aqueous) F->G Metal Recovery

Fig 1: Workflow and chemical mechanism of HFA-mediated heavy metal solvent extraction.

Quantitative Extraction Parameters

To facilitate experimental design, the following table summarizes the optimized thermodynamic and operational parameters for extracting various heavy metals using HFA.

Table 1: Optimal Parameters for HFA-Metal Extraction Systems

Target Metal IonOptimal Aqueous pH RangePreferred Stripping AgentComplex Stoichiometry (M:L)
Fe(III) 1.5 – 2.52.0 M HCl1:3
V(V) 2.0 – 3.51.0 M NaOH1:2
Co(III) 4.0 – 5.52.0 M H₂SO₄1:3
Cu(II) 4.5 – 6.01.0 M HNO₃1:2
U(VI) 5.0 – 6.50.5 M Na₂CO₃1:2

Note: The stability of metal-N-hydroxyformanilide complexes depends heavily on the nature of the metal ion and the solvent system utilized[1].

pH_Selectivity pH_Low Low pH (1.0 - 3.0) High[H⁺] Metals_Low Hard Lewis Acids (e.g., Fe³⁺, V⁵⁺) pH_Low->Metals_Low Selective Extraction pH_Mid Moderate pH (3.5 - 5.0) Medium [H⁺] Metals_Mid Borderline Metals (e.g., Co³⁺, Cu²⁺) pH_Mid->Metals_Mid Extraction Threshold pH_High High pH (5.5 - 7.0) Low [H⁺] Metals_High Actinides / Soft Metals (e.g., U⁶⁺, Zn²⁺) pH_High->Metals_High Extraction Threshold

Fig 2: Logical relationship between aqueous pH and metal selectivity during HFA extraction.

Experimental Protocol: Self-Validating Extraction System

This protocol is designed as a self-validating system. By measuring metal concentrations in both the initial aqueous phase and the post-extraction raffinate, researchers can calculate a strict mass balance, ensuring no metal is lost to precipitation or adsorption on glassware.

Reagent Preparation
  • Organic Phase (Ligand Solution): Dissolve highly purified N-hydroxyformanilide[1] in a water-immiscible organic solvent (e.g., chloroform or methyl isobutyl ketone, MIBK) to yield a 0.05 M to 0.1 M solution. Causality: MIBK is often preferred due to its lower toxicity compared to chloroform and its ability to enhance extraction via outer-sphere solvation.

  • Aqueous Phase (Metal Solution): Prepare the heavy metal solution (typically 10⁻⁴ to 10⁻³ M) in a buffered aqueous medium. Causality: Buffering is critical. Because the extraction releases H+ ions, an unbuffered solution will experience a rapid pH drop, prematurely halting the extraction equilibrium. Use acetate buffers for pH 3.5–5.5 and dilute mineral acids for pH < 3.0.

Liquid-Liquid Extraction (LLE) Procedure
  • Phase Contact: Transfer equal volumes (e.g., 10 mL each, Phase Ratio O:A = 1:1) of the aqueous metal solution and the organic HFA solution into a separatory funnel or a sealed extraction vial.

  • Equilibration: Agitate the mixture mechanically for 15–30 minutes at a constant temperature (e.g., 25 °C). Causality: Vigorous shaking maximizes the interfacial surface area, allowing the diffusion-limited O,O' coordination[2] to reach thermodynamic equilibrium rapidly.

  • Phase Separation: Allow the mixture to stand for 10 minutes until phase separation is complete. Centrifuge at 3000 rpm for 5 minutes if emulsions form.

  • Collection: Carefully separate the lower organic phase (containing the MLn​ complex) from the upper aqueous raffinate.

Stripping (Back-Extraction)
  • Reversal: To recover the metal, contact the loaded organic phase with an equal volume of the appropriate stripping agent (refer to Table 1, e.g., 2.0 M HCl for Fe³⁺).

  • Agitation: Shake for 15 minutes. The high H+ concentration protonates the HFA ligand, breaking the metal-ligand bond and forcing the metal back into the aqueous phase.

  • Separation: Separate the phases. The organic phase (now containing regenerated HFA) can be recycled[3].

System Validation & Mass Balance (Trustworthiness Check)

To validate the integrity of the extraction:

  • Quantify the metal concentration in the initial aqueous solution ( Cinitial​ ), the aqueous raffinate ( Caq​ ), and the stripping solution ( Cstrip​ ) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or UV-Vis spectrophotometry.

  • Calculate Extraction Efficiency (%E): %E=Cinitial​Cinitial​−Caq​​×100

  • Mass Balance Verification: Confirm that Cinitial​≈Caq​+Cstrip​ . A discrepancy of >5% indicates metal loss (e.g., formation of insoluble metal hydroxides due to improper pH buffering), invalidating the run and requiring adjustment of the buffer capacity.

References

  • ResearchGate. "Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(III) peptide deformylase inhibitor complex". ResearchGate. Available at: [Link]

  • ResearchGate. "The influence of the ancillary ligand on the potential of cobalt(III) complexes to act as chaperones for hydroxamic acid-based drugs". ResearchGate. Available at:[Link]

Sources

Method

Application Note: N-Hydroxyformanilide as a Bidentate Ligand in Metalloenzyme Homogeneous Catalysis

Executive Summary In the realm of homogeneous catalysis and drug development, the rational design of transition-state (TS) analogues is critical for mapping enzymatic pathways and developing potent inhibitors. N-hydroxyf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of homogeneous catalysis and drug development, the rational design of transition-state (TS) analogues is critical for mapping enzymatic pathways and developing potent inhibitors. N-hydroxyformanilide (HFA), a reverse hydroxamate derivative, has emerged as a highly effective O,O-bidentate ligand [1]. By mimicking the planar, electron-rich geometry of reaction intermediates, HFA captures significant transition-state stabilization free energy ( ΔGtx​ ).

This application note provides a comprehensive guide to utilizing HFA as a bidentate ligand in metalloenzyme studies, using Mandelate Racemase (MR)—a Mg 2+ -dependent enzyme that catalyzes a 1,1-proton transfer—as the definitive model system [2]. We detail the mechanistic causality of HFA binding, quantitative thermodynamic profiles, and self-validating experimental protocols for researchers seeking to characterize metal-ligand coordination in homogeneous biocatalytic environments.

Mechanistic Rationale: HFA as a Transition-State Mimic

To effectively utilize HFA, one must understand the causality behind its exceptional binding affinity. In Mg 2+ -dependent enzymes like MR, the natural substrate (e.g., mandelate) undergoes deprotonation to form a highly unstable aci-carboxylate intermediate [3].

HFA acts as a potent competitive inhibitor because its structural geometry perfectly mimics this intermediate. The causality of this interaction is driven by three factors:

  • Bidentate Chelation : The hydroxylamine functionality in HFA readily deprotonates at physiological pH. The resulting deprotonated N-hydroxyl oxygen and the carbonyl oxygen coordinate the active-site metal ion (Mg 2+ ) in a bidentate fashion, displacing weakly bound solvent (water) molecules and driving a favorable entropy change [4].

  • Planar sp2 Geometry : HFA possesses an extended planar system of sp2 -hybridized atoms. This allows it to fit precisely into the sterically constrained active site, minimizing steric clashes while maximizing van der Waals interactions with the hydrophobic pocket of the enzyme [2].

  • Electrostatic Capture : The pH- pKi​ profile of HFA indicates that enzymes bind the deprotonated form with a 10-fold greater affinity than the protonated form, capturing a significant portion of the electrostatic stabilization energy normally reserved for the transition state [1].

Mechanism Substrate Mandelate Substrate (Ground State) Enzyme Metalloenzyme (MR) [Mg2+ Active Site] Substrate->Enzyme Binding Intermediate Aci-Carboxylate Intermediate (Transition State) Enzyme->Intermediate 1,1-Proton Transfer Inhibited Enzyme-HFA Complex [Bidentate Mg2+ Chelation] Enzyme->Inhibited TS Mimicry Product Racemized Product Intermediate->Product Reprotonation HFA N-hydroxyformanilide (HFA) [Deprotonated Ligand] HFA->Enzyme Competitive Inhibition Inhibited->Intermediate Blocks Catalysis

Fig 1: Mechanistic pathway of Mg2+-dependent catalysis and competitive inhibition by HFA.

Quantitative Binding Profiles

When evaluating HFA against other established transition-state analogues, quantitative comparison of binding affinities ( Ki​ ) and thermodynamic parameters ( ΔG ) is essential. HFA demonstrates binding affinities on the order of 100–375-fold greater than that of the natural substrate [1][4].

Table 1: Comparative Binding Affinities of Ligands to Mandelate Racemase

Ligand / CompoundClassification Ki​ ( μ M)Binding Affinity ( ΔG , kcal/mol)Coordination Mode
(R)-Mandelate Natural Substrate~700 ( Km​ )-4.80Monodentate
Benzohydroxamate (BzH) TS Analogue9.30-7.42Bidentate
N-hydroxyformanilide (HFA) TS Analogue2.79 ± 0.19 ~ -7.60 Bidentate
Cupferron TS Analogue2.67 ± 0.09~ -7.60Bidentate
Phenylboronic Acid (PBA) TS Analogue1.80-7.70Tetrahedral Adduct

Data synthesized from Bourque et al. (2007) and related thermodynamic studies[1][4].

Experimental Protocols: Kinetic and Thermodynamic Validation

To ensure rigorous scientific integrity, the evaluation of HFA must be a self-validating system. We employ an orthogonal approach: Circular Dichroism (CD) provides real-time functional kinetic data, while Isothermal Titration Calorimetry (ITC) independently verifies the thermodynamic nature of the binding event, ruling out false positives caused by ligand aggregation.

Workflow Start Phase 1: Ligand Preparation Prep Prepare HFA Solutions (Buffer pH 7.5, Mg2+) Start->Prep Phase2 Phase 2: Kinetic Assays Prep->Phase2 Phase3 Phase 3: Thermodynamics Prep->Phase3 CD Circular Dichroism (CD) Monitor Racemization Phase2->CD IC50 Determine Ki (Varying [HFA]) CD->IC50 ITC Isothermal Titration Calorimetry (Titrate HFA into Enzyme) Phase3->ITC Thermo Calculate ΔG, ΔH, -TΔS ITC->Thermo

Fig 2: Orthogonal experimental workflow for kinetic and thermodynamic validation of HFA.

Protocol A: Preparation of HFA-Metal Homogeneous Solutions

Note: HFA is sensitive to oxidation. Solutions must be prepared fresh.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer solution adjusted to pH 7.5. Supplement with 3.3 mM MgCl 2​ to ensure saturation of the metalloenzyme active sites.

  • Ligand Solubilization: Weigh highly purified N-hydroxyformanilide (CAS 31335-69-0). Due to its hydrophobic phenyl ring, pre-dissolve HFA in a minimal volume of DMSO (final assay concentration 2% v/v to prevent enzyme denaturation).

  • Serial Dilution: Dilute the HFA stock into the HEPES/Mg 2+ buffer to create a concentration gradient (e.g., 0.1 μ M to 50 μ M) for kinetic screening.

Protocol B: Circular Dichroism (CD) Kinetic Assay for Inhibition ( Ki​ Determination)

Rationale: CD spectroscopy tracks the interconversion of chiral substrates (e.g., (R)-mandelate to a racemic mixture) in real-time by monitoring the decay of the ellipticity signal.

  • Baseline Establishment: Blank the CD spectrophotometer with the HEPES/Mg 2+ buffer at 25 °C.

  • Substrate Addition: Add 10 mM (R)-mandelate to the cuvette. Monitor the initial ellipticity at 262 nm (or 276 nm for substituted derivatives) [4].

  • Enzyme-Inhibitor Incubation: In separate vials, pre-incubate the metalloenzyme (e.g., MR at 0.5 μ M) with varying concentrations of HFA (0, 1, 2.5, 5, 10, 25 μ M) for 5 minutes to allow the bidentate chelation to reach equilibrium.

  • Reaction Initiation: Inject the Enzyme-HFA mixture into the substrate cuvette.

  • Data Acquisition & Analysis: Record the decay of the CD signal over 10 minutes. Calculate the initial velocity ( v0​ ) for each HFA concentration. Fit the data to a competitive inhibition model using Michaelis-Menten kinetics to extract the exact Ki​ value.

Protocol C: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Rationale: ITC measures the heat of interaction, confirming whether HFA binding is driven by the enthalpy of metal coordination or the entropy of active-site desolvation.

  • Sample Dialysis: Dialyze the enzyme extensively against the HEPES/Mg 2+ buffer to ensure exact buffer matching between the macromolecule and the ligand.

  • Cell Loading: Load the ITC sample cell with 50 μ M enzyme. Load the injection syringe with 500 μ M HFA (prepared in the exact dialysis buffer).

  • Titration Parameters: Perform 20-25 injections of 2 μ L HFA at 25 °C, with a stirring speed of 750 rpm and an injection interval of 120 seconds to allow the thermal baseline to stabilize.

  • Control Titration: Perform a control titration of HFA into blank buffer to measure the heat of dilution.

  • Thermodynamic Extraction: Subtract the heat of dilution from the raw data. Integrate the peaks and fit to a one-set-of-sites binding model to determine the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ).

References

  • Bourque, J. R., Burley, R. K. M., & Bearne, S. L. (2007). Intermediate analogue inhibitors of mandelate racemase: N-Hydroxyformanilide and cupferron. Bioorganic & Medicinal Chemistry Letters, 17(1), 105-108. URL:[Link]

  • St. Maurice, M., & Bearne, S. L. (2000). Reaction Intermediate Analogues for Mandelate Racemase: Interaction between Asn 197 and the α-Hydroxyl of the Substrate Promotes Catalysis. Biochemistry, 39(44), 13324-13335. URL:[Link]

  • Major, L. L., et al. (2021). Racemases and epimerases operating through a 1,1-proton transfer mechanism. Chemical Society Reviews, 50, 8095-8121. URL:[Link]

  • Sharma, A. N., et al. (2023). A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase. Biochemistry, 62(12), 1855-1867. URL:[Link]

Application

Application Note: Preparation, Isolation, and Characterization of N-Hydroxyformanilide Coordination Complexes

Introduction & Scientific Rationale N-hydroxyformanilide (HFA; IUPAC: N-Hydroxy-N-phenylformamide) is a highly versatile retro-hydroxamate ligand utilized extensively in coordination chemistry and metalloenzyme inhibitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-hydroxyformanilide (HFA; IUPAC: N-Hydroxy-N-phenylformamide) is a highly versatile retro-hydroxamate ligand utilized extensively in coordination chemistry and metalloenzyme inhibition[1]. Featuring a unique hydroxylamine functionality, HFA acts as a potent metal-binding group (MBG) capable of chelating transition metals (e.g., Co(III), Cu(II), Zn(II)) and alkaline earth metals (e.g., Mg(II))[2][3]. The structural geometry of HFA-metal complexes frequently mimics the transition states of enzymatic substrates, making HFA a critical competitive inhibitor for metalloenzymes such as mandelate racemase (MR) and matrix metalloproteinases (MMPs)[4][5]. This application note details the mechanistic principles, synthesis, and isolation protocols for generating high-purity HFA coordination complexes.

Mechanistic Principles of HFA Coordination

The successful preparation of HFA-metal complexes relies on precise control over the ligand's electronic state. The coordination behavior of HFA is dictated by the acidity of its N-OH proton[1].

  • Causality of pH Control: In its neutral, protonated state, HFA exhibits relatively weak coordination. However, under slightly basic conditions, the N-OH group undergoes deprotonation. This transformation generates a highly nucleophilic anionic ligand. Metalloenzymes like mandelate racemase bind the deprotonated form of HFA with a 10-fold greater affinity than the protonated form[4].

  • Chelation Geometry: Upon deprotonation, HFA coordinates to the metal center in a bidentate (O,O') manner, utilizing both the carbonyl oxygen and the deprotonated N-hydroxyl oxygen[2][4]. This forms a thermodynamically stable five-membered chelate ring, which is a hallmark of retro-hydroxamate metalloenzyme inhibitors[4].

Mechanism M1 Protonated HFA (Weak Binder) M2 Deprotonation (Loss of H+) M1->M2 M3 Anionic HFA (Nucleophilic) M2->M3 M4 Carbonyl-O Coordination M3->M4 M5 Hydroxyl-O Coordination M3->M5 M6 Bidentate Chelate Ring (Stable Complex) M4->M6 M5->M6

Mechanistic pathway of HFA deprotonation and subsequent bidentate O,O'-chelation to a metal center.

Experimental Workflows & Protocols

Protocol A: Synthesis of the N-Hydroxyformanilide Ligand

The preparation of HFA relies on the selective N-formylation of N-phenylhydroxylamine[1].

  • Preparation: Dissolve N-phenylhydroxylamine in anhydrous tetrahydrofuran (THF) and cool the reaction vessel to 0 °C.

    • Causality: Low temperatures are critical to prevent over-formylation and to kinetically favor N-formylation over O-acylation, as both the oxygen and nitrogen atoms are nucleophilic[1][5].

  • Formylation: Dropwise add 1.1 equivalents of acetic formic anhydride (or formic acid) under continuous stirring[1][5].

  • Reaction Monitoring: Stir the mixture for 2 hours. The reaction progress can be self-validated using Thin-Layer Chromatography (TLC).

  • Isolation: Quench the reaction with water, extract with ethyl acetate, and dry the organic layer over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure.

  • Purification & Validation: Recrystallize the crude product from ethanol/water to yield pure HFA. Self-Validation: FTIR spectroscopy must confirm the presence of a distinct N-OH stretch (~3100–3200 cm⁻¹) and a carbonyl stretch (~1650 cm⁻¹).

Protocol B: Preparation of Co(III)-HFA Coordination Complexes

This protocol describes the synthesis of [Co(tpa)(HFA-1H)]Cl₂ (where tpa = tris(2-pyridylmethyl)amine), a well-characterized octahedral coordination complex[2].

  • Precursor Suspension: Suspend 1.0 equivalent of the metal precursor, [Co(tpa)Cl₂]Cl, and 1.1 equivalents of HFA in a 1:1 solvent mixture of methanol and water[2].

  • Controlled Deprotonation: Slowly add exactly 1.0 equivalent of NaOH (0.1 M aqueous solution)[2].

    • Causality: The stoichiometric addition of a mild base deprotonates the N-OH group of HFA without elevating the pH to a level that would cause the metal center to precipitate as an insoluble cobalt hydroxide.

  • Complexation: Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation: The successful displacement of chloride ligands and the formation of the O,O'-chelate ring is visually indicated by a distinct color shift (typically green/purple to deep red/brown) and the mixture becoming entirely homogeneous[2].

Protocol C: Isolation and Crystallization
  • Filtration: Filter the homogeneous reaction mixture to remove any trace insoluble impurities.

  • Precipitation/Crystallization: To isolate the complex as a stable salt, a counter-ion exchange can be performed. Add a saturated aqueous solution of NH₄PF₆ to induce the precipitation of the complex as₂[2]. Alternatively, for the chloride salt, slowly evaporate the solvent under reduced pressure until microcrystals form.

  • Washing: Collect the crystals via vacuum filtration and wash sequentially with cold water and diethyl ether to remove any unreacted ligand.

  • Validation: Confirm the structure via X-ray crystallography or ¹H-NMR (in D₂O or MeOD). The definitive marker of successful coordination is the complete disappearance of the N-OH proton signal in the NMR spectrum, confirming the deprotonated bidentate binding mode[2][4].

Workflow A N-phenylhydroxylamine + Formylating Agent B N-formylation (0°C, THF) Yields N-hydroxyformanilide A->B C HFA Ligand (Protonated State) B->C D Addition of Metal Precursor e.g., [Co(tpa)Cl2]Cl C->D E Base Addition (NaOH, pH 8) Deprotonates N-OH D->E F O,O'-Chelation Forms Metal-HFA Complex E->F G Precipitation & Washing (Counter-ion addition) F->G H Isolated Metal-HFA Coordination Complex G->H

Workflow for the synthesis, complexation, and isolation of N-hydroxyformanilide metal complexes.

Quantitative Data: Thermodynamic and Binding Parameters

The stability and binding affinity of HFA complexes are quantified by their stability constants and inhibitory constants ( Ki​ )[1]. Table 1 summarizes key quantitative data for HFA and related metal-binding groups.

Ligand / ComplexTarget Metal SystemBinding Affinity ( Ki​ )Coordination ModeReference
N-Hydroxyformanilide (HFA) Mandelate Racemase (Mg²⁺)2.79 ± 0.19 µMBidentate (O,O')[4]
Cupferron Mandelate Racemase (Mg²⁺)2.67 ± 0.09 µMBidentate (O,O')[4]
Benzohydroxamic Acid Tyrosinase (Cu²⁺-Cu²⁺)7 nMBidentate (O,O')[3]
[Co(tpa)(HFA-1H)]Cl₂ Co(III) Synthetic ModelStable OctahedralBidentate (O,O')[2]

Table 1: Binding affinities and coordination geometries of HFA and related retro-hydroxamate complexes.

References[1] Title: N-Hydroxyformanilide CAS 31335-69-0 For Research - Benchchem

Source: benchchem.com URL: [2] Title: Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(III) peptide deformylase inhibitor complex Source: researchgate.net URL: [4] Title: Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase - PMC Source: nih.gov URL: [3] Title: Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - MDPI Source: mdpi.com URL: [5] Title: Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates) as Potent, Selective, Orally Bioavailable Matrix Metalloproteinase Inhibitors Source: acs.org URL:

Sources

Method

The Analytical Chemist's Ally: N-Hydroxyformanilide in Quantitative Analysis

This guide provides an in-depth exploration of N-hydroxyformanilide (N-HFA), a versatile chelating agent, and its applications in the quantitative determination of metal ions. While its more complex analogue, N-Benzoyl-N...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of N-hydroxyformanilide (N-HFA), a versatile chelating agent, and its applications in the quantitative determination of metal ions. While its more complex analogue, N-Benzoyl-N-phenylhydroxylamine (BPHA), is more extensively documented, N-HFA operates on identical chemical principles. The protocols detailed herein, primarily based on established methodologies for BPHA, serve as a foundational framework for researchers, scientists, and drug development professionals to harness the analytical potential of N-HFA and related N-hydroxyamides.

Part 1: The Core Principle - The Power of Chelation

The analytical utility of N-hydroxyformanilide (IUPAC: N-hydroxy-N-phenylformamide, C₇H₇NO₂) is rooted in its molecular structure, specifically the hydroxamic acid functional group [-N(OH)C=O]. This moiety contains two donor oxygen atoms which act as a bidentate ligand, capable of coordinating with a metal ion to form a highly stable, five-membered ring structure known as a chelate.[1]

This chelation reaction is the cornerstone of N-HFA's application in analytical chemistry. The general reaction can be depicted as:

Mⁿ⁺ + n(C₇H₇NO₂) ⇌ M(C₇H₆NO₂)n + nH⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+ . The reaction equilibrium is highly dependent on pH. By carefully controlling the acidity of the aqueous medium, one can achieve selective chelation, making N-HFA a powerful tool for the separation and quantification of specific metal ions from a complex matrix.[1][2]

Caption: General chelation reaction of a metal ion with N-hydroxyformanilide.

Part 2: Application in Spectrophotometric Analysis

Spectrophotometry is a widely used technique for quantitative analysis that relies on measuring the absorption of light by a colored compound in solution.[3] N-hydroxyformanilide forms intensely colored complexes with various transition metal ions, such as iron(III) and vanadium(V), making it an excellent chromogenic reagent for their determination.[2][4]

The process typically involves a solvent extraction step, where the neutral metal-HFA chelate is transferred from the aqueous sample into an immiscible organic solvent. This crucial step serves two purposes: it concentrates the analyte and separates it from water-soluble interfering ions, thereby enhancing both the sensitivity and selectivity of the analysis.[1][5]

Model Protocol: Spectrophotometric Determination of Iron(III)

This protocol is adapted from established methods using analogous reagents and provides a robust framework for determining iron(III) concentrations in aqueous samples.[5][6]

1. Causality and Scientific Integrity:

  • pH Control: Iron(III) forms a stable complex with N-HFA in a specific acidic pH range (typically 3.0-4.5).[7] At lower pH values, the hydroxamic acid is protonated, preventing chelation. At higher pH, iron(III) may precipitate as ferric hydroxide. Precise pH control is therefore the most critical parameter for selectivity and reproducibility.

  • Reducing Agent: While this protocol is for Fe(III), many samples contain a mix of Fe(II) and Fe(III). For total iron determination, a reducing agent like hydroxylamine hydrochloride is first added to convert all Fe(III) to Fe(II), which is then complexed with a reagent like 1,10-phenanthroline.[8][9] However, for Fe(III)-specific analysis with N-HFA, this step is omitted.

  • Extraction: The Fe(HFA)₃ complex is neutral and hydrophobic, making it readily extractable into an organic solvent like chloroform or benzene, leaving hydrophilic interferents behind.[5]

  • Self-Validation: The protocol's integrity is maintained by constructing a calibration curve from standards of known concentration. The absorbance of the unknown sample must fall within the linear range of this curve. A reagent blank is processed alongside the samples to zero the spectrophotometer, correcting for any absorbance from the reagents themselves.

2. Reagents and Equipment:

  • Standard Iron(III) solution (100 mg/L): Prepared by dissolving a precise weight of ferric ammonium sulfate in dilute nitric acid.[5]

  • N-hydroxyformanilide solution (0.1 M in ethanol).

  • Chloroform (Analytical Grade).

  • Buffer solution (e.g., Acetic acid-Sodium acetate to maintain pH ~4).

  • Spectrophotometer (UV-Vis).

  • Separatory funnels (125 mL).

  • Volumetric flasks and pipettes.

3. Step-by-Step Methodology:

  • Calibration Curve Preparation:

    • Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L Fe³⁺) by diluting the 100 mg/L stock solution in 50 mL volumetric flasks.

    • To each flask, add 5 mL of the acetate buffer solution.

    • Add 5 mL of the 0.1 M N-HFA solution to each flask.

    • Dilute to the mark with deionized water and mix well.

  • Sample and Blank Preparation:

    • Pipette a known volume (e.g., 10 mL) of the sample solution into a 50 mL volumetric flask. If necessary, digest the sample with acid to bring the iron into solution.

    • Prepare a reagent blank using deionized water instead of the sample.

    • Treat the sample and blank identically to the standards (add buffer and N-HFA solution, dilute to mark).

  • Solvent Extraction:

    • Transfer the contents of each flask (standards, sample, and blank) to individual separatory funnels.

    • Add 10 mL of chloroform to each funnel.

    • Stopper and shake vigorously for 2 minutes to ensure complete extraction of the colored complex. Allow the layers to separate fully.

    • Drain the lower organic layer (chloroform) into a clean, dry beaker, taking care not to include any of the aqueous phase.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe(HFA)₃ complex (determined by scanning the spectrum of a standard).

    • Use the chloroform extract from the reagent blank to zero the instrument (set Absorbance = 0).

    • Measure the absorbance of the chloroform extracts from each standard and the sample.

  • Quantification:

    • Plot a calibration curve of Absorbance vs. Iron Concentration (mg/L) for the standards.

    • Determine the concentration of iron in the extracted sample solution using the equation of the line from the calibration curve.

    • Calculate the original concentration in the sample, accounting for any initial dilutions.

cluster_prep Sample & Standard Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis A Pipette Sample/Standard B Add pH Buffer (e.g., Acetate) A->B C Add N-HFA Solution B->C D Dilute to Volume C->D E Transfer to Separatory Funnel D->E F Add Chloroform E->F G Shake & Allow Phases to Separate F->G H Collect Organic (Chloroform) Layer G->H I Zero Spectrophotometer with Reagent Blank H->I J Measure Absorbance of Samples & Standards I->J K Plot Calibration Curve J->K L Calculate Unknown Concentration K->L

Caption: Workflow for spectrophotometric determination of metal ions.

Part 3: Application in Gravimetric Analysis

Gravimetric analysis is a highly precise and accurate quantitative method based on the measurement of an analyte's mass.[10] In this context, N-hydroxyformanilide serves as a precipitating agent. It reacts with metal ions in solution to form a stable, insoluble chelate complex. This precipitate is then carefully filtered, washed, dried, and weighed to determine the amount of the metal ion in the original sample.[11][12]

Model Protocol: Gravimetric Determination of Copper(II)

This protocol is adapted from the well-established method for the gravimetric determination of copper using BPHA.[7][13] The principles are directly transferable to N-HFA.

1. Causality and Scientific Integrity:

  • Stoichiometry: The core of gravimetric analysis is the formation of a precipitate with a precisely known and stable chemical formula. For Copper(II), the expected complex is Cu(C₇H₆NO₂)₂, allowing for the calculation of a gravimetric factor.

  • Completeness of Precipitation: An excess of the N-HFA reagent is added to ensure that all the copper ions in the solution are precipitated, driven by the common ion effect. The solution is often gently heated (digested) to promote the formation of larger, purer crystals that are easier to filter.

  • Purity of Precipitate: The pH must be controlled (typically 3.6-6.0 for copper) to prevent the co-precipitation of other metal hydroxides and ensure the selective precipitation of the copper-HFA complex.[7] The precipitate must be washed thoroughly to remove any soluble impurities before drying.

  • Self-Validation: The protocol is validated by drying the precipitate to a constant weight, which confirms that all moisture has been removed. Analysis of a certified reference material with a known copper concentration is the ultimate test of the method's accuracy.

2. Reagents and Equipment:

  • Sample solution containing a known mass or volume.

  • N-hydroxyformanilide solution (0.1 M in ethanol).

  • Buffer solution (e.g., Ammonium acetate-acetic acid).

  • Wash solution (Dilute buffer or water).

  • Sintered glass or Gooch crucible.

  • Drying oven.

  • Analytical balance.

3. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh or pipette a sample containing a known amount of the analyte into a 400 mL beaker.

    • Dilute with deionized water to approximately 200 mL.

  • pH Adjustment:

    • Add buffer solution (e.g., 10 mL of 2 M ammonium acetate and 5 mL of glacial acetic acid) to adjust the pH to the optimal range of 3.6-6.0 for copper precipitation.[7]

  • Precipitation:

    • Gently heat the solution to about 60-70°C.

    • Slowly add the N-HFA reagent solution dropwise while stirring constantly until precipitation is complete. Add a slight excess to ensure all copper ions have reacted.

    • Allow the precipitate to digest by keeping the solution warm for about 30 minutes. This helps form larger, more easily filterable particles.

  • Filtration and Washing:

    • Filter the hot solution through a pre-weighed sintered glass crucible of fine porosity.

    • Wash the precipitate several times with a warm wash solution to remove any adsorbed impurities.

    • Finally, wash with a small amount of cold water.

  • Drying and Weighing:

    • Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 2 hours.

    • Transfer the crucible to a desiccator to cool to room temperature.

    • Weigh the crucible on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

4. Quantitative Data and Calculation

The mass of the analyte (copper) is calculated using the final weight of the precipitate and a gravimetric factor.

  • Mass of Precipitate = (Mass of crucible + precipitate) - (Mass of empty crucible)

  • Gravimetric Factor (GF) = (Formula Weight of Analyte) / (Formula Weight of Precipitate)

  • Mass of Analyte = Mass of Precipitate × GF

AnalyteAssumed Weighing FormMolecular Formula of Weighed FormFormula Weight of Weighed Form ( g/mol )Formula Weight of Analyte ( g/mol )Theoretical Gravimetric Factor
Copper (Cu²⁺)Copper-HFA ComplexCu(C₇H₆NO₂)₂337.8363.550.1881
Iron (Fe³⁺)Iron-HFA ComplexFe(C₇H₆NO₂)₃467.2955.850.1195

Note: These are theoretical values for N-hydroxyformanilide complexes, calculated for demonstration purposes.

References

  • BenchChem. (n.d.). The Role of N-Benzoyl-N-phenylhydroxylamine in Analytical Chemistry: An In-depth Technical Guide. Retrieved from BenchChem website.[1]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Benzoyl-N-phenylhydroxylamine in Gravimetric Analysis. Retrieved from BenchChem website.[7]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). N-Nitroso-N-phenylhydroxylamine Aluminum Salt: A Key Reagent for Precision Chemical Analysis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[14]

  • Megazyme. (n.d.). FORMIC ACID (FORMATE). Retrieved from Megazyme website.[15]

  • Smolecule. (2023, August 15). Buy N-Phenylhydroxylamine | 100-65-2. Retrieved from Smolecule website.[16]

  • Taylor & Francis Online. (n.d.). Phenylhydroxylamine – Knowledge and References. Retrieved from Taylor & Francis Online.[17]

  • Asadpour-Zeynali, K., & Salingar, Z. (n.d.). A new spectrophotometric method for direct determination of iron (III) in serum. SciSpace.[6]

  • Wikipedia. (n.d.). Gravimetric analysis. Retrieved from Wikipedia.[10]

  • Royal Society of Chemistry. (n.d.). In situ formic acid dehydrogenation observation using a UV-vis-diffuse-reflectance spectroscopy system. Chemical Communications.[18]

  • BenchChem. (n.d.). N-Hydroxyformanilide CAS 31335-69-0 For Research. Retrieved from BenchChem website.[2]

  • IM Group Of Researchers. (2025, March 24). Gravimetric Analysis, Principles and Applications. Retrieved from IM Group Of Researchers website.[11]

  • International Journal of Modern Research. (2021, November 15). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES.[3]

  • Satyanarayana, K., & Mishra, R. K. (1976). N-hydroxy-N, N'-diphenylbenzamidine - a new type of analytical reagent : solvent extraction and spectrophotometric determination of vanadium(V). ETDEWEB - OSTI.GOV.[4]

  • Mohabey, H., Sharma, P. K., & Mishra, R. K. (1980). Spectrophotometric determination of iron(III) with N-hydroxy-N-phenyl-N′-(2-methyl)phenylbenzamidine hydrochloride and its derivatives with thiocyanate and azide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 89(2), 95-99.[5]

  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from Welch Materials website.[12]

  • Unknown. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON.[19]

  • Gavazov, K., et al. (2023). Extractive Spectrophotometric Determination and Theoretical Investigations of Two New Vanadium(V) Complexes. MDPI.[20]

  • Deb, M. K., et al. (n.d.). Kinetic Parameters of Copper(II) Complex of N-Hydroxy- N-(2-chloro-3-methyl)phenyl-N'-(2,6- dimethyl)phenylbenzamidine hydrochloride.[21]

  • Kuliyev, K. A., & Verdizade, N. A. (2015). Spectroscopic Investiqation Complex Formation of Vanadium Using 2,6-Dithiolphenol and Hydrofob Amins. American Journal of Chemistry, 5(1), 10-18.[22]

  • Unknown. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.[23]

  • Kuliev, K. A., et al. (n.d.). Sensitive Spectrophotometric Determination of Trace Amounts of Vanadium (IV, V) in Natural Samples Using 2,6-Dithiol-4-ethylphenol.[24]

  • Thermo Fisher Scientific. (n.d.). Spectrophotometric Determination of Trace Iron in Solution. Retrieved from Thermo Fisher Scientific website.[8]

  • Tzanavaras, P. D., & Themelis, D. G. (n.d.). Spectrophotometric Determination of Trace Amounts of Vanadium Based on its Catalytic Effect on the Reaction of Diphenylamine and Hydrogen Peroxide. ResearchGate.[25]

  • Singh, N., & Kayal, N. (2012). A rugged, precise and accurate new gravimetry method for the determination of gold: an alternative to fire assay method. PMC.[26]

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.[27]

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Retrieved from Thermo Fisher Scientific website.[28]

  • International Journal of Advanced Technology and Convergent Applications. (2020, January 18). Spectrophotometric Determination of Iron in some Commercial Iron Containing Tablets/Capsule.[9]

  • Journal of Chemical and Pharmaceutical Research. (2011). Development of Extractive Spectrophotometric Determination of Copper (II) using N-(o-hydroxy benzylidene) pyridine-2-amine (NOHBPA).[29]

  • ResearchGate. (2026, February 20). (PDF) Spectrophotometric Determination of Cu(II) in Analytical Sample Using a New Chromogenic Reagent (HPEDN).[30]

  • Patel, A., & Agrawal, Y. K. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. International Journal of Scientific Research, 3(8).[31]

  • Shome, S. C. (1950). Gravimetric determination of copper, iron, aluminium and titanium with N-benzoylphenylhydroxylamine. Analyst, 75, 27.[13]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development of Extractive Spectrophotometric Determination of Copper (II) using N-(o-hydroxy benzylidene) pyridine-2-amine (NOHBPA).[32]

  • Unknown. (n.d.). HPLC Derivatization Techniques.[33]

Sources

Application

Spectrophotometric Determination of Trace Metals Using N-Hydroxyformanilide: Application Notes and Protocols

Abstract This document provides a comprehensive guide to the application of N-hydroxyformanilide as a chromogenic reagent for the spectrophotometric determination of trace metals. Spectrophotometry, a widely accessible a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the application of N-hydroxyformanilide as a chromogenic reagent for the spectrophotometric determination of trace metals. Spectrophotometry, a widely accessible and cost-effective analytical technique, gains enhanced sensitivity and selectivity through the use of specific complexing agents.[1] N-hydroxyformanilide emerges as a versatile reagent, forming stable, colored complexes with various metal ions, thereby enabling their quantification in diverse sample matrices. This guide delves into the underlying chemical principles, provides detailed, field-tested protocols for the determination of key metals such as iron and vanadium, and addresses critical aspects of experimental design, including the mitigation of interferences. The methodologies presented herein are designed to be self-validating, ensuring robust and reliable results for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction: The Role of N-Hydroxyformanilide in Analytical Chemistry

N-hydroxyformanilide belongs to the class of hydroxamic acids, which are recognized for their strong chelating properties with a variety of metal ions.[2] The presence of the N-hydroxyformamide moiety allows for the formation of stable, often intensely colored, coordination complexes.[3] This characteristic makes N-hydroxyformanilide a valuable reagent in the field of analytical chemistry, particularly for spectrophotometric analysis, which relies on the absorption of light by colored compounds in solution.[4]

The synthesis of N-hydroxyformanilide is typically achieved through the formylation of N-phenylhydroxylamine.[2] The application of green chemistry principles is being explored to make its production more environmentally benign.[2] Beyond its use as an analytical reagent, N-hydroxyformanilide also serves as a precursor in the synthesis of more complex hydroxamic acid derivatives.[2]

Principle of the Method: Complex Formation and Spectrophotometry

The spectrophotometric determination of trace metals using N-hydroxyformanilide is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] The process involves the reaction of a metal ion (Mⁿ⁺) with N-hydroxyformanilide (L) to form a colored metal-ligand complex (MLₙ).

The intensity of the color, and thus the absorbance, is dependent on the concentration of the metal ion. By measuring the absorbance of a series of standard solutions of known metal concentrations, a calibration curve can be constructed. The concentration of the metal in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[5]

Key Experimental Parameters and Considerations

The success of the spectrophotometric determination relies on the careful control of several experimental parameters that influence the formation and stability of the metal-N-hydroxyformanilide complex.

Effect of pH

The pH of the solution is a critical factor that affects both the speciation of the metal ion and the protonation state of N-hydroxyformanilide. The formation of the desired colored complex typically occurs within a specific pH range where the ligand is in its deprotonated form, allowing for effective chelation. For instance, the determination of vanadium(V) using certain hydroxamic acids is optimal within a defined pH range.[6] Outside this optimal range, the complex may not form completely, or competing reactions may occur, leading to inaccurate results. Therefore, the use of a suitable buffer system to maintain a constant and optimal pH is essential.

Choice of Solvent

In many cases, the metal-N-hydroxyformanilide complex is not soluble in water and requires extraction into an immiscible organic solvent. This solvent extraction step serves two purposes: it concentrates the analyte from a larger aqueous volume into a smaller organic volume, thereby increasing the sensitivity of the method, and it can also help to separate the analyte from interfering species that remain in the aqueous phase.[7] The choice of the organic solvent depends on its ability to efficiently extract the complex and its compatibility with the spectrophotometer cuvettes.

Management of Interferences

The presence of other metal ions in the sample can potentially interfere with the determination of the target analyte.[8] Interference can occur if the foreign ion also forms a colored complex with N-hydroxyformanilide that absorbs at the same wavelength as the analyte complex. To mitigate these interferences, masking agents can be employed. Masking agents are substances that form stable, colorless complexes with the interfering ions, preventing them from reacting with the primary chromogenic reagent.[9] For example, in the determination of iron, other metal ions that could compete for the complexing agent need to be considered.[8]

Application Note I: Spectrophotometric Determination of Iron(III)

Iron is a ubiquitous element of significant environmental and biological importance.[8] Its accurate determination is crucial in various fields.

Principle

Iron(III) reacts with N-hydroxyformanilide in the presence of thiocyanate to form a colored mixed-ligand complex. This ternary complex is extractable into an organic solvent, and the intensity of the color is proportional to the iron concentration.[7]

Reagents and Instrumentation
  • Standard Iron(III) Solution (100 mg/L): Dissolve a precisely weighed amount of ferric ammonium sulfate in deionized water containing a small amount of acid to prevent hydrolysis.[10]

  • N-Hydroxyformanilide Solution: Prepare a solution of N-hydroxyformanilide in a suitable organic solvent (e.g., benzene or chloroform).

  • Thiocyanate Solution: Prepare an aqueous solution of potassium or ammonium thiocyanate.

  • Hydrochloric Acid: For adjusting the pH.

  • Organic Solvent: Benzene or chloroform for extraction.

  • Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at the wavelength of maximum absorption (λmax) of the iron complex.

  • Separatory Funnels and Standard Glassware.

Experimental Protocol
  • Preparation of Calibration Standards: Pipette aliquots of the standard iron(III) solution into a series of separatory funnels to cover a suitable concentration range.

  • pH Adjustment: Add a specific volume of hydrochloric acid to each funnel to achieve the optimal acidity for complex formation.[7]

  • Addition of Reagents: Add the thiocyanate solution followed by the N-hydroxyformanilide solution to each funnel.

  • Extraction: Add a measured volume of the organic solvent to each funnel and shake vigorously for a few minutes to extract the colored complex. Allow the layers to separate.

  • Measurement: Transfer the organic layer to a cuvette and measure the absorbance at the λmax against a reagent blank.

  • Calibration Curve: Plot the absorbance values versus the corresponding iron concentrations to construct a calibration curve.

  • Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine the iron concentration from the calibration curve.

Data Presentation
ParameterValue
λmax~520 nm[7]
Optimum Acidity0.20-0.70 M HCl[7]
Molar AbsorptivityHigh, indicating good sensitivity[7]
Beer's Law RangeDependent on specific conditions

Application Note II: Spectrophotometric Determination of Vanadium(V)

Vanadium is an important trace element, and its determination is relevant in environmental and industrial settings.[6]

Principle

Vanadium(V) forms a colored complex with N-hydroxy-N,N'-diarylbenzamidines (a class of compounds related to N-hydroxyformanilide) that can be extracted into an organic solvent. The absorbance of the extract is proportional to the vanadium concentration.[11]

Reagents and Instrumentation
  • Standard Vanadium(V) Solution (100 mg/L): Prepare by dissolving a known weight of ammonium metavanadate in deionized water.

  • N-hydroxy-N,N'-diphenylbenzamidine Solution: A suitable N-hydroxyformanilide derivative, prepared in an appropriate organic solvent.[11]

  • Hydrochloric Acid and Ammonia Solution: For pH adjustment.

  • Organic Solvent: Chloroform or a similar solvent.

  • Spectrophotometer and associated glassware.

Experimental Protocol
  • Preparation of Standards: Prepare a series of vanadium(V) standards in separatory funnels.

  • pH Adjustment: Adjust the pH of the solutions to the optimal range for complex formation.[6]

  • Reagent Addition: Add the N-hydroxy-N,N'-diphenylbenzamidine solution to each funnel.

  • Extraction: Add the organic solvent and perform the extraction.

  • Measurement: Measure the absorbance of the organic extracts at the λmax.

  • Calibration and Sample Analysis: Construct a calibration curve and determine the vanadium concentration in the unknown sample.

Data Presentation
ParameterValue
λmaxDependent on the specific N-hydroxyformanilide derivative used
Optimum pHTypically in the acidic to neutral range[6]
Molar AbsorptivityHigh, allowing for trace-level determination[12]
Beer's Law RangeTo be determined experimentally

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Complex Formation cluster_extraction Solvent Extraction cluster_analysis Spectrophotometric Analysis Sample Unknown Sample pH_Adjust pH Adjustment Sample->pH_Adjust Standards Standard Solutions Standards->pH_Adjust Reagent_Add Add N-Hydroxyformanilide & other reagents pH_Adjust->Reagent_Add Extraction Extract with Organic Solvent Reagent_Add->Extraction Separation Phase Separation Extraction->Separation Measurement Measure Absorbance at λmax Separation->Measurement Calibration Construct Calibration Curve Measurement->Calibration Calculation Calculate Concentration Calibration->Calculation

Figure 1: A generalized workflow for the spectrophotometric determination of trace metals.

Conclusion

N-hydroxyformanilide and its derivatives are effective and versatile chromogenic reagents for the spectrophotometric determination of a range of trace metals. The methods described in this guide are characterized by their simplicity, speed, and cost-effectiveness, making them suitable for a wide variety of laboratory settings.[13] By carefully controlling experimental parameters such as pH and employing appropriate techniques to manage interferences, researchers can achieve accurate and reliable quantification of metal ions in diverse samples. The protocols provided for iron and vanadium serve as a foundation that can be adapted for the determination of other metal ions that form colored complexes with N-hydroxyformanilide.

References

  • National Center for Biotechnology Information. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC. [Link]

  • University of Massachusetts. 1 EXPERIMENT 9 Spectrophotometric Iron Analysis Spectrophotometric methods of analysis are fast, relatively simple and very wide. [Link]

  • Kuliev, K. A., et al. "Sensitive Spectrophotometric Determination of Trace Amounts of Vanadium (IV, V) in Natural Samples Using 2,6." International Journal of Engineering and Applied Sciences, vol. 4, no. 10, 2017, pp. 151-161.
  • Mohabey, H., Sharma, P. K., & Mishra, R. K. "Spectrophotometric determination of iron(III) with N-hydroxy-N-phenyl-N'-(2-methyl)phenylbenzamidine hydrochloride." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 91, no. 2, 1982, pp. 95-99.
  • SPECTROPHOTOMETRIC DETERMINATION OF IRON. [Link]

  • Satyanarayana, K., & Mishra, R. K.
  • International Journal of Modern Research. SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. [Link]

  • National Center for Biotechnology Information. Extractive Spectrophotometric Determination and Theoretical Investigations of Two New Vanadium(V) Complexes - PMC. [Link]

  • IISTE. Spectrophotometric Determination of Vanadium (V) Using N–Methyl Cinnamo Hydroxamic Acid as Reagent. [Link]

  • ResearchGate. Spectrophotometric Determination of Trace Amounts of Vanadium Based on its Catalytic Effect on the Reaction of Diphenylamine and Hydrogen Peroxide. [Link]

  • ResearchGate. Spectrophotometric methods for determination of vanadium: a review. [Link]

  • MDPI. Extractive Spectrophotometric Determination and Theoretical Investigations of Two New Vanadium(V) Complexes. [Link]

  • MDPI. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. [Link]

  • Scientific & Academic Publishing. Spectroscopic Investiqation Complex Formation of Vanadium Using 2,6-Dithiolphenol and Hydrofob Amins. [Link]

  • National Center for Biotechnology Information. Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters - PMC. [Link]

  • ResearchGate. Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. [Link]

  • National Center for Biotechnology Information. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC. [Link]

  • MDPI. Ni(II) and Cu(II) Ion Coordination by the Novel (2E,2′E)-N,N′-(2-Hydroxypropane-1,3-diyl)bis[(2-hydroxyimino)propanamide] Ligand in the Solid State and in Aqueous Medium. [Link]

  • ResearchGate. Spectrophotometric Determination of Trace Elements. [Link]

  • Royal Society of Chemistry. Enhanced spectrophotometric methods for trace metal determination in waters: zinc as an example. [Link]

  • International Journal of Advanced Engineering Research and Science. A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determinat. [Link]

  • Systematic Reviews in Pharmacy. Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. [Link]

  • International Science Community Association. Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]

  • ResearchGate. Interference study of different metal cations. | Download Table. [Link]

  • Scilit. Extraction-Photometric Determination of Iron(III) as Thiocyanato and Azido Mixed Ligand Complexes with N1-Hydroxy-N1,N2-diphenyl-p-toluamidinel(HDPTA). [Link]

  • ResearchGate. Synthesis and Application of N Hydroxylamine Derivatives as Potential Replacements for HOBt | Request PDF. [Link]

  • ETH Zürich. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]

  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]

  • MDPI. Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. [Link]

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Method

In vitro biological assay protocols involving N-hydroxyformanilide

An Application Guide to In Vitro Biological Assays for N-hydroxyformanilide and its Analogs Introduction: Unveiling the Potential of N-hydroxyformanilide N-hydroxyformanilide, systematically named N-hydroxy-N-phenylforma...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vitro Biological Assays for N-hydroxyformanilide and its Analogs

Introduction: Unveiling the Potential of N-hydroxyformanilide

N-hydroxyformanilide, systematically named N-hydroxy-N-phenylformamide, is an organic compound belonging to the hydroxamic acid derivative family[1]. This class of molecules is of profound interest in medicinal chemistry and drug development. The defining feature of hydroxamic acids is the N-hydroxyamide moiety (-CO-N-OH), a powerful metal-chelating group. This functionality is particularly adept at binding to zinc ions (Zn²⁺), which serve as critical cofactors in the active sites of numerous metalloenzymes[2][3].

The primary mechanism of action for many bioactive hydroxamic acids is the inhibition of zinc-dependent enzymes, most notably Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)[2][4][5]. By chelating the active site zinc ion, these inhibitors disrupt enzymatic function, which can trigger a cascade of downstream cellular events. For instance, HDAC inhibition leads to the accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells[5][6][7]. N-hydroxyformanilide, with its N-formyl hydroxylamine head group, shares this zinc-binding capability and serves as a valuable scaffold for developing novel enzyme inhibitors[6][8].

This guide provides detailed protocols for the in vitro evaluation of N-hydroxyformanilide and its derivatives. We will explore its bioactivity through three fundamental lenses: direct enzyme inhibition, cellular cytotoxicity, and antioxidant potential. Each protocol is presented not merely as a series of steps, but with an emphasis on the underlying scientific principles, empowering researchers to not only execute the assays but also to interpret the results with confidence and troubleshoot effectively.

Section 1: Histone Deacetylase (HDAC) Inhibition Assay

The evaluation of HDAC inhibitory activity is a primary screen for compounds like N-hydroxyformanilide. The N-formyl hydroxylamino group is predicted to function as a zinc-binding group, analogous to the well-characterized hydroxamic acid moiety found in potent HDAC inhibitors like Vorinostat (SAHA)[5][6]. We will detail a robust and widely used fluorometric assay for this purpose.

Causality: The "Why" Behind the Assay

This assay quantifies HDAC activity by measuring the deacetylation of a synthetic, fluorogenic substrate. The process unfolds in three key stages:

  • Enzymatic Reaction: A recombinant human HDAC enzyme removes an acetyl group from a lysine residue on the substrate.

  • Developer Action: A developer solution is added, which contains a protease that specifically cleaves the now-deacetylated substrate.

  • Signal Generation: This cleavage releases a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).

When an inhibitor like N-hydroxyformanilide is present, it binds to the Zn²⁺ ion in the HDAC active site, blocking the initial deacetylation step. Consequently, the developer cannot cleave the substrate, and the fluorescent signal is diminished. The reduction in fluorescence is directly proportional to the inhibitory potency of the compound.

Experimental Workflow: Fluorometric HDAC Inhibition Assay

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep1 1. Prepare Assay Buffer (e.g., Tris-HCl, NaCl, KCl) prep2 2. Dilute Test Compound (N-hydroxyformanilide in DMSO) prep3 3. Dilute HDAC Enzyme (e.g., HDAC1, HDAC6) prep4 4. Prepare Substrate Solution (Fluorogenic peptide) step1 5. Add Enzyme, Buffer, and Test Compound to 96-well plate step2 6. Pre-incubate at 37°C (15 min) step1->step2 step3 7. Initiate reaction by adding Substrate Solution step2->step3 step4 8. Incubate at 37°C (60 min) step3->step4 step5 9. Stop reaction by adding Developer Solution step4->step5 step6 10. Incubate at 37°C (15 min) step5->step6 step7 11. Read Fluorescence (Ex: 360 nm, Em: 460 nm) step6->step7 analysis1 12. Calculate % Inhibition vs. Control (DMSO) step7->analysis1 analysis2 13. Plot Dose-Response Curve analysis1->analysis2 analysis3 14. Determine IC₅₀ Value analysis2->analysis3

Caption: Workflow for a fluorometric HDAC inhibition assay.

Detailed Protocol: HDAC Inhibition

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • HDAC Developer Solution (containing Trichostatin A as a stop reagent and a trypsin-like protease)

  • N-hydroxyformanilide and reference inhibitor (e.g., SAHA) dissolved in 100% DMSO

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Create a serial dilution of N-hydroxyformanilide (e.g., from 100 µM to 1 nM) in 100% DMSO. Also, prepare dilutions for a reference inhibitor like SAHA.

  • Reaction Setup: In each well of a 96-well plate, add the components in the following order:

    • 50 µL of HDAC Assay Buffer

    • 1 µL of diluted test compound or DMSO (for control wells)

    • 20 µL of diluted HDAC enzyme solution

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate solution to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Developer Solution to each well.

  • Signal Development: Incubate at 37°C for an additional 15 minutes.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm[2].

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation: HDAC Inhibitory Activity

Summarize the results in a table for clear comparison.

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC1/HDAC6)
N-hydroxyformanilideExperimental ValueExperimental ValueCalculated Value
SAHA (Reference)25151.67
Compound X 150207.5

Note: Data for SAHA and Compound X are representative examples.

Section 2: Cellular Cytotoxicity Assay (MTT Assay)

Following the confirmation of enzymatic inhibition, the next logical step is to determine if this translates to a biological effect in a cellular context. A cytotoxicity assay measures the degree to which a compound can cause cell damage or death[9]. The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, making it an excellent choice for screening the anti-cancer potential of N-hydroxyformanilide.

Causality: The "Why" Behind the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.

  • Uptake & Reduction: The yellow, water-soluble MTT is taken up by living cells.

  • Enzymatic Conversion: Mitochondrial dehydrogenase enzymes, which are only active in viable cells, cleave the tetrazolium ring of MTT.

  • Formazan Formation: This cleavage results in the formation of insoluble, purple formazan crystals inside the cell.

  • Solubilization & Detection: The cells are lysed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals, creating a colored solution.

The intensity of the purple color, measured by its absorbance, is directly proportional to the number of metabolically active (i.e., living) cells[2][4]. A potent cytotoxic compound will lead to fewer viable cells and thus a weaker colorimetric signal.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis step1 1. Culture Cancer Cells (e.g., HeLa, U937, HCT116) step2 2. Seed cells in a 96-well plate (5,000-10,000 cells/well) step1->step2 step3 3. Incubate for 24h to allow attachment step2->step3 step4 4. Treat cells with serial dilutions of N-hydroxyformanilide step3->step4 step5 5. Incubate for 48-72h step4->step5 step6 6. Add MTT solution to each well step5->step6 step7 7. Incubate for 2-4h (Formation of formazan crystals) step6->step7 step8 8. Add Solubilization Solution (DMSO) step7->step8 step9 9. Read Absorbance at ~570 nm step8->step9 step10 10. Calculate % Viability and determine CC₅₀/IC₅₀ Value step9->step10

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., HeLa, U937, MCF-7)[2][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[2]

  • N-hydroxyformanilide dissolved in DMSO

  • Sterile, clear 96-well flat-bottom microplates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-hydroxyformanilide in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO only as a vehicle control (100% viability).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the DMSO control and determine the CC₅₀ (Cytotoxic Concentration 50%) or IC₅₀ (Inhibitory Concentration 50%).

Data Presentation: Cytotoxicity Profile
Cell LineN-hydroxyformanilide CC₅₀ (µM)Doxorubicin (Reference) CC₅₀ (µM)
HeLa (Cervical Cancer)Experimental Value0.2
U937 (Leukemia)Experimental Value0.1
MCF-7 (Breast Cancer)Experimental Value0.5

Note: Data for Doxorubicin are representative examples.

Section 3: Antioxidant Activity Assay (DPPH Radical Scavenging)

The N-hydroxy group within N-hydroxyformanilide suggests it may possess redox properties, including the ability to scavenge free radicals[10]. The DPPH assay is a simple and rapid spectrophotometric method to assess this antioxidant potential. It is based on a single electron transfer (SET) mechanism[11].

Causality: The "Why" Behind the Assay
  • Stable Radical: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable, commercially available free radical. In solution (e.g., methanol), it has a deep violet color, with a characteristic strong absorption maximum at approximately 517 nm[12].

  • Radical Scavenging: When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH radical.

  • Neutralization and Color Change: This donation neutralizes the free radical, converting it to its reduced form (DPPH-H). This process leads to a loss of the violet color, turning the solution yellow or colorless.

The degree of discoloration, measured as a decrease in absorbance at 517 nm, is stoichiometric with respect to the number of electrons captured and is a direct measure of the compound's radical scavenging ability[12].

Experimental Workflow: DPPH Assay

DPPH_Assay_Principle DPPH DPPH• (Stable Radical) DPPH_H DPPH-H (Reduced Form) DPPH->DPPH_H Accepts H• or e⁻ plus1 + AH Antioxidant (AH) (e.g., N-hydroxyformanilide) A_radical A• (Antioxidant Radical) AH->A_radical Donates H• or e⁻ plus2 + color_change Result: Color change from Violet to Yellow/Colorless

Caption: Principle of the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • N-hydroxyformanilide and a reference antioxidant (e.g., Ascorbic Acid, Trolox) dissolved in methanol or DMSO

  • 96-well microplates

  • Microplate reader (absorbance)

Procedure:

  • DPPH Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0.

  • Compound Dilution: Prepare serial dilutions of N-hydroxyformanilide and the reference antioxidant in methanol.

  • Reaction Setup: In a 96-well plate, add:

    • 100 µL of the diluted test compound or reference standard.

    • 100 µL of the methanolic DPPH solution.

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol (no sample) and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Scavenging against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Data Presentation: Antioxidant Capacity
CompoundDPPH Scavenging IC₅₀ (µM)
N-hydroxyformanilideExperimental Value
Ascorbic Acid (Reference)8.5
Trolox (Reference)12.0

Note: Data for reference compounds are representative examples.

Section 4: Key Mechanistic Insights & Advanced Considerations

HDAC Inhibition and Gene Expression

The ultimate consequence of HDAC inhibition is the alteration of gene expression. Inhibitors like N-hydroxyformanilide prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure (euchromatin). This "open" state allows transcription factors to access DNA and activate genes, particularly tumor suppressor genes like p21, which can halt the cell cycle.

HDAC_Mechanism HDAC HDAC Enzyme Histone Histone Tail (Acetylated Lysine) HDAC->Histone Deacetylates Inhibitor N-hydroxyformanilide Inhibitor->HDAC Inhibits (Chelates Zn²⁺) Chromatin_C Condensed Chromatin (Heterochromatin) Histone->Chromatin_C Leads to Chromatin_O Open Chromatin (Euchromatin) Histone->Chromatin_O Remains Acetylated (Inhibitor Present) Transcription_Off Gene Transcription REPRESSED Chromatin_C->Transcription_Off Transcription_On Gene Transcription ACTIVATED Chromatin_O->Transcription_On p21 Tumor Suppressor Genes (e.g., p21) Transcription_On->p21 CellOutcome Cell Cycle Arrest Apoptosis p21->CellOutcome

Caption: Mechanism of HDAC inhibition leading to gene activation.

Self-Validating Systems and Controls

For every protocol, robust controls are non-negotiable for trustworthiness:

  • Positive Control: A compound with known activity in the assay (e.g., SAHA for HDAC inhibition, Doxorubicin for cytotoxicity, Ascorbic Acid for antioxidant activity). This validates that the assay system is working correctly.

  • Negative/Vehicle Control: The solvent used to dissolve the test compound (usually DMSO) at the same final concentration used in the experiment. This establishes the baseline and ensures the solvent itself has no effect.

  • Blank Controls: Wells containing all reagents except the key component (e.g., no enzyme for HDAC assay, no cells for MTT assay) to measure background signal.

By integrating these controls, each experiment becomes a self-validating system, ensuring that the observed effects are genuinely attributable to the test compound, N-hydroxyformanilide.

References

  • Wu, T. Y. H., Hassig, C., Wu, Y., Ding, S., & Schultz, P. G. (2004). Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group. Bioorganic & Medicinal Chemistry Letters, 14(2), 449–453. [Link]

  • Krasavin, M., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI. [Link]

  • Bradshaw, T. D., et al. (1983). The formation and metabolism of N-hydroxymethyl compounds--IV. Cytotoxicity and antitumour activity of N-hydroxymethylformamide, a putative metabolite of N-methylformamide (NSC 3051). Biochemical Pharmacology. [Link]

  • Verma, M., et al. (2023). Biocatalytic synthesis, in silico analysis and in vitro validation of hydroxamic acids against Histone Deacetylases. ScienceDirect. [Link]

  • Wang, Y., et al. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. ScienceOpen. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. Scientific Reports. [Link]

  • Singh, R. P., et al. (2015). Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]

  • Onuscakova, M., et al. (2024). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archives of Pharmacal Research. [Link]

  • Sbardella, G. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Medicinal Chemistry. [Link]

  • Wang, H., et al. (2012). Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. ACS Medicinal Chemistry Letters. [Link]

  • Spizzirri, U. G., et al. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences. [Link]

  • Miklavčič, M. B., et al. (2020). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Antioxidants. [Link]

  • Mayasich, S. A., et al. (2022). Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition Across Species. Environmental Health Perspectives. [Link]

  • Obach, R. S., et al. (2024). Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (2020). Examples of N-hydroxylactams whose biological activity is exerted via metal chelation. ResearchGate. [Link]

  • Wang, H., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Hu, J., et al. (2019). In Vitro and In Silico Antioxidant Activity of Novel Peptides Prepared from Paeonia Ostii 'Feng Dan' Hydrolysate. Molecules. [Link]

  • De Savi, C., et al. (2011). The design and synthesis of novel N-hydroxyformamide inhibitors of ADAM-TS4 for the treatment of osteoarthritis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, H., et al. (2014). Discovery of the first N-hydroxycinnamamide-based histone deacetylase 1/3 dual inhibitors with potent oral antitumor activity. PubMed. [Link]

  • S.p.A., S. (2022). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. [Link]

  • Granados, H., et al. (1979). Mechanisms of the inhibitory action of p-hydroxyacetanilide on carcinogenesis by N-2-fluorenylacetamide or N-hydroxy-N-2-fluorenylacetamide. PubMed. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International. [Link]

  • Fassihi, A., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences. [Link]

  • Casas-Gotor, V., et al. (2025). New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. MDPI. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2021). Synthesis and Application of N Hydroxylamine Derivatives as Potential Replacements for HOBt. ResearchGate. [Link]

  • Anderson, M., et al. (2022). Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kaderlik, K. R., et al. (2000). In vitro bioactivation of N-hydroxy-2-amino-alpha-carboline. Chemical Research in Toxicology. [Link]

  • Kwon, H., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts. [Link]

  • Lenk, W., & Scharmer, U. (1980). N-hydroxy-N-arylacetamides--IV. Differences in the mechanism of haemoglobin oxidation in vitro between N-hydroxy-N-arylacetamides and arylhydroxylamines. Biochemical Pharmacology. [Link]

  • Ezeriņa, D., et al. (2018). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics. [Link]

  • Tardi, P., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine. [Link]

  • Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology. [Link]

Sources

Application

Application Note: N-hydroxyformanilide as a Selective Precipitating Reagent for Gravimetric Analysis

Introduction Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of a pure, stable precipitate's mass to determine the amount of an analyte in a sample.[1][2][3] The succes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of a pure, stable precipitate's mass to determine the amount of an analyte in a sample.[1][2][3] The success of this technique hinges on the properties of the precipitating agent, which should ideally be selective, form an easily filterable precipitate of known composition, and have a low solubility to prevent analyte loss.[4] N-hydroxyformanilide, a derivative of hydroxylamine, emerges as a valuable organic precipitating agent that forms stable, well-defined chelate complexes with various metal ions.

The key functional group, N-hydroxyamide, allows N-hydroxyformanilide to act as a bidentate ligand.[5] Deprotonation of the N-OH group under controlled pH conditions enhances its ability to coordinate with metal ions, forming a stable five-membered chelate ring through its two oxygen atoms.[5] This chelating behavior provides a basis for its use in the selective precipitation and subsequent gravimetric determination of metal ions such as copper (II) and iron (III). This document provides a comprehensive guide to the principles, protocols, and applications of N-hydroxyformanilide in gravimetric analysis for research, quality control, and developmental settings.

Mechanism of Chelation

The efficacy of N-hydroxyformanilide as a precipitating reagent stems from its ability to form a stable chelate complex with metal ions. The reaction involves the deprotonation of the hydroxyl group, followed by the coordination of both the hydroxyl oxygen and the carbonyl oxygen to a central metal ion (Mⁿ⁺). This bidentate coordination results in a highly stable, five-membered ring structure.

The general reaction can be represented as:

Mⁿ⁺ + n(C₇H₇NO₂) → M(C₇H₆NO₂)ₙ + nH⁺

The formation and stability of these metal complexes are highly dependent on the pH of the solution, as it governs the deprotonation of the ligand, a critical step for chelation.[5] By carefully controlling the pH, selective precipitation of a target metal ion can be achieved even in the presence of other ions.

Caption: Chelation of a metal ion (Mⁿ⁺) by two N-hydroxyformanilide molecules.

General Experimental Workflow

The gravimetric determination of metals using N-hydroxyformanilide follows a systematic procedure designed to ensure the purity and accurate weighing of the final precipitate. Each step is critical for the success of the analysis.

gravimetric_workflow prep 1. Sample Preparation Accurately weigh sample and dissolve. Ensure metal is in the correct oxidation state. ph_adjust 2. pH Adjustment Adjust pH to the optimal range for selective precipitation. prep->ph_adjust precip 3. Precipitation Add N-hydroxyformanilide solution slowly with constant stirring. ph_adjust->precip digest 4. Digestion Heat the solution gently (e.g., on a water bath) to promote particle growth and purity. precip->digest filter 5. Filtration Filter the precipitate through a pre-weighed sintered glass crucible. digest->filter wash 6. Washing Wash precipitate with hot water and/or a dilute electrolyte solution to remove impurities. filter->wash dry 7. Drying Dry the crucible and precipitate in an oven at a specified temperature (e.g., 110-120 °C). wash->dry weigh 8. Weighing Cool in a desiccator and weigh. Repeat drying and weighing until constant mass is achieved. dry->weigh weigh->dry Repeat cycle calc 9. Calculation Calculate the percentage of the analyte using the mass of the precipitate and the gravimetric factor. weigh->calc

Caption: General workflow for gravimetric analysis using N-hydroxyformanilide.

Application: Gravimetric Determination of Copper (II)

N-hydroxyformanilide is an excellent reagent for the quantitative determination of copper (II). It forms a stable, easily filterable precipitate of copper (II) N-hydroxyformanilidate, Cu(C₇H₆NO₂)₂. This method is highly selective for copper in weakly acidic conditions.

Quantitative Data Summary
ParameterValue / ConditionRationale / Reference
Formula of PrecipitateCu(C₇H₆NO₂)₂Forms a stable 1:2 metal-ligand chelate.
Molar Mass of Precipitate337.83 g/mol Calculated value.
Molar Mass of Copper63.55 g/mol IUPAC standard atomic weight.
Gravimetric Factor 0.1881 (Molar Mass of Cu) / (Molar Mass of Precipitate)
Optimal pH Range4.0 - 5.5Ensures complete precipitation of copper while minimizing interference from other ions like zinc.[6]
Drying Temperature110 - 120 °CSufficient to remove moisture without thermal decomposition of the complex.[6]
Precipitate ColorLight Green / Bluish-GreenCharacteristic color of the copper chelate.
Protocol for Copper (II) Determination

A. Reagent Preparation

  • N-hydroxyformanilide Solution (2% w/v): Dissolve 2.0 g of N-hydroxyformanilide in 100 mL of 95% ethanol. Warm gently on a water bath if necessary to aid dissolution.

  • Ammonium Acetate Buffer (pH ~5): Prepare by mixing appropriate volumes of dilute acetic acid and ammonia solution.

B. Procedure

  • Sample Preparation: Accurately weigh a sample containing 30-50 mg of copper into a 400 mL beaker. Dissolve it in 5 mL of dilute nitric acid. Gently boil the solution to expel nitrogen oxides, then dilute to approximately 150 mL with distilled water.[7]

  • Precipitation: Heat the solution to 60-70 °C. Add the 2% N-hydroxyformanilide solution dropwise with continuous stirring until an excess is present, indicated by no further precipitate formation.

  • pH Adjustment: Slowly add ammonium acetate buffer solution until the pH of the solution is between 4.0 and 5.5 (check with a pH meter). A flocculent, colored precipitate should form completely.

  • Digestion: Place the beaker on a water bath for 30-45 minutes to allow the precipitate to digest. This process increases particle size, making filtration easier.

  • Filtration: Filter the hot solution through a pre-weighed G4 sintered glass crucible. Use suction to speed up the process. Ensure all precipitate is transferred from the beaker to the crucible, using the filtrate to wash any remaining particles.

  • Washing: Wash the precipitate in the crucible with several 15-20 mL portions of hot distilled water until the filtrate is free of chloride and sulfate ions.

  • Drying and Weighing: Place the crucible in a drying oven set to 110-120 °C for at least 2 hours.[6] Transfer the crucible to a desiccator to cool to room temperature. Weigh accurately. Repeat the drying and weighing cycles until a constant mass (±0.3 mg) is achieved.[6][8]

C. Calculation Mass of Precipitate (g) = (Mass of crucible + precipitate) - (Mass of empty crucible)

% Copper (Cu) = (Mass of Precipitate × 0.1881 × 100) / Mass of Sample

Application: Gravimetric Determination of Iron (III)

N-hydroxyformanilide can also be used for the gravimetric determination of iron (III). The procedure is similar to that for copper, but the optimal pH for precipitation is lower. All iron in the sample must be in the +3 oxidation state before precipitation.

Quantitative Data Summary
ParameterValue / ConditionRationale / Reference
Formula of PrecipitateFe(C₇H₆NO₂)₃Forms a stable 1:3 metal-ligand chelate.
Molar Mass of Precipitate467.28 g/mol Calculated value.
Molar Mass of Iron55.845 g/mol IUPAC standard atomic weight.
Gravimetric Factor 0.1195 (Molar Mass of Fe) / (Molar Mass of Precipitate)
Optimal pH Range1.7 - 2.5Provides selectivity for iron (III) over many divalent cations.[9]
Drying Temperature110 - 120 °CEnsures removal of water without decomposing the complex.
Precipitate ColorReddish-BrownCharacteristic color of the iron (III) chelate.
Protocol for Iron (III) Determination

A. Reagent Preparation

  • N-hydroxyformanilide Solution (2% w/v): As prepared for the copper analysis.

  • Dilute Ammonia Solution (1:1): For pH adjustment.

B. Procedure

  • Sample Preparation: Accurately weigh a sample containing 40-60 mg of iron into a 400 mL beaker. Dissolve in 10 mL of 3M HCl.

  • Oxidation: Add 5 mL of concentrated nitric acid (HNO₃) and boil the solution gently for a few minutes in a fume hood to ensure all iron is oxidized to the Fe(III) state.[8] Dilute the solution to about 200 mL with distilled water.

  • Precipitation: Heat the solution to approximately 60 °C. Slowly add the 2% N-hydroxyformanilide solution with constant stirring until precipitation is complete.

  • pH Adjustment: Carefully add dilute ammonia solution dropwise while stirring until the pH reaches 1.7-2.5. A reddish-brown precipitate will form. Avoid adding a large excess of ammonia.

  • Digestion: Digest the precipitate on a water bath for about 30 minutes.[10]

  • Filtration and Washing: Filter the precipitate through a pre-weighed G4 sintered glass crucible. Wash the precipitate thoroughly with hot water until the washings are free from chloride ions (test with AgNO₃ solution).

  • Drying and Weighing: Dry the crucible and precipitate at 110-120 °C to a constant weight as described in the copper protocol.[8]

C. Calculation Mass of Precipitate (g) = (Mass of crucible + precipitate) - (Mass of empty crucible)

% Iron (Fe) = (Mass of Precipitate × 0.1195 × 100) / Mass of Sample

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Precipitation Incorrect pH; Insufficient reagent added; Sample not heated properly.Verify pH with a calibrated meter. Add more reagent. Ensure solution is heated to the recommended temperature.
Precipitate is Colloidal / Passes Through Filter Rapid addition of reagent; Insufficient digestion time.Add the precipitating agent slowly with vigorous stirring. Increase the digestion time on the water bath.
Results are Consistently High Co-precipitation of interfering ions; Incomplete washing of precipitate.Adjust pH carefully to the selective range. Wash the precipitate thoroughly as per the protocol. Consider using a masking agent for known interferences.
Results are Consistently Low Precipitate is slightly soluble in the wash liquid; Incomplete precipitation; Mechanical loss during transfer.Minimize the volume of wash water used. Check pH and ensure sufficient reagent was added. Be meticulous during filtration and transfer steps.
Mass Fails to Become Constant Precipitate is hygroscopic; Thermal decomposition of the complex.Ensure desiccator is effective. Do not exceed the recommended drying temperature.

Conclusion

N-hydroxyformanilide is a reliable and selective organic precipitating agent for the gravimetric analysis of metal ions like copper (II) and iron (III). Its ability to form stable, stoichiometric chelate complexes under specific pH conditions allows for accurate and precise quantitative determination. By adhering to the detailed protocols and understanding the critical parameters of pH control, digestion, and washing, researchers can achieve high-quality results in various analytical applications.

References

  • De Savi, C., Pape, A., Cumming, J. G., et al. (2011). The design and synthesis of novel N-hydroxyformamide inhibitors of ADAM-TS4 for the treatment of osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 21(5), 1376-1381. Retrieved from [Link]

  • The Analyst (RSC Publishing). (n.d.). The gravimetric determination of iron by the homogeneous precipitation of the tris(2-thiopyridine-N-oxide)-iron(III) complex. Retrieved from [Link]

  • ZChOiA. (n.d.). The gravimetric determination of iron (Fe). Retrieved from [Link]

  • Pharmapproach. (2025, October 26). Precipitant or precipitating agent Inorganic precipitating agents. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2020). Development of the Analytical Method of Iron through Optimization Reducing Agent Ability of Iron (III) to Iron(II). Retrieved from [Link]

  • Manku, G. S., et al. (n.d.). Separation and gravimetric determination of iron using oximidobenzotetronic acid. Retrieved from [Link]

  • Scribd. (n.d.). Applications of Gravimetric Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Gravimetric Analysis of Iron Experiment. Retrieved from [Link]

  • IM Group Of Researchers. (2025, March 24). Gravimetric Analysis, Principles and Applications. Retrieved from [Link]

  • PubMed. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Gravimetric Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Application of Gravimetric Analysis. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 17 ESTIMATION OF COPPER AND NICKEL IN A MIXTURE BY GRAVIMETRY. Retrieved from [Link]

  • MedCrave online. (2017, October 16). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Hydroxyformanilide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of N-hydroxyformanilide (N-hydroxy-N-phenylformamide).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of N-hydroxyformanilide (N-hydroxy-N-phenylformamide). This compound is a critical intermediate and a potent transition-state analogue inhibitor for enzymes such as mandelate racemase[1].

The traditional synthesis of N-hydroxyformanilide relies on a two-step process: the controlled reduction of nitrobenzene to N-phenylhydroxylamine, followed by a formylation reaction[2]. Yield losses almost universally occur due to over-reduction in the first step, or poor regioselectivity (O-formylation) and reagent decomposition in the second step[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a robust, high-yield synthesis.

Synthesis Workflow & Yield Loss Pathways

SynthesisWorkflow NB Nitrobenzene (Starting Material) Red Controlled Reduction (Zn/NH4Cl or Catalytic) NB->Red NPHA N-Phenylhydroxylamine (Key Intermediate) Red->NPHA Optimal Aniline Aniline (Over-reduction Byproduct) Red->Aniline Over-reduction Form Formylation (Formic Acid / AFA) NPHA->Form NHFA N-Hydroxyformanilide (Target Product) Form->NHFA N-Selective OFormyl O-Formyl / N,O-Bis-formyl (Selectivity Byproducts) Form->OFormyl Basic Conditions

Two-step synthesis workflow of N-hydroxyformanilide highlighting potential yield-loss pathways.

Troubleshooting Guide & FAQs

Q1: During the preparation of my N-phenylhydroxylamine precursor, I am isolating a large amount of aniline. How do I prevent this over-reduction? Expertise & Causality: The reduction of nitrobenzene to N-phenylhydroxylamine is an intermediate stage. If the reaction conditions (temperature, reducing agent equivalents) are too harsh, the N-O bond is cleaved, and the thermodynamically stable aniline is formed[2]. Solution: Use a mild, controlled reduction system such as Zinc dust in the presence of aqueous ammonium chloride (NH4Cl). Keep the temperature strictly between 50°C and 60°C. Exceeding 65°C rapidly accelerates over-reduction.

Q2: I am using Acetic Formic Anhydride (AFA) for formylation, but my yields are inconsistent and often below 40%. What is going wrong? Expertise & Causality: AFA is a classical and highly effective formylating agent, but it is extremely sensitive to atmospheric moisture and thermally unstable[2]. It readily decomposes into acetic acid and carbon monoxide[4]. If your AFA is not freshly prepared in situ or if your solvent isn't strictly anhydrous, the effective concentration of the formylating agent drops, leading to incomplete conversion. Solution: Generate AFA in situ by reacting excess formic acid with acetic anhydride at -20 °C[5]. Alternatively, if anhydrous conditions are difficult to maintain, switch to the aqueous formic acid method (see Q3).

Q3: Is there a more robust, less moisture-sensitive alternative to AFA that still provides high N-formylation yields? Expertise & Causality: Yes. A highly practical method involves using 85% aqueous formic acid in a non-polar solvent like toluene, heated under reflux with a Dean-Stark trap[2][4]. Causality: By continuously removing water (both the water from the 85% reagent and the water generated as a byproduct of the condensation) via azeotropic distillation, you drive the reaction equilibrium toward the formamide product according to Le Chatelier's Principle. This method eliminates the need for strictly anhydrous conditions, avoids the toxicity of AFA, and has been shown to improve formamide yields to nearly 98%[4].

Q4: I am seeing O-formylated and N,O-bis-formylated byproducts. How do I control regioselectivity? Expertise & Causality: Both the nitrogen and oxygen atoms of the hydroxylamine are nucleophilic. O-acylation/formylation is generally favored when the reaction is conducted under basic conditions[2]. Furthermore, using a massive excess of highly reactive agents like AFA can lead to N,O-bis-formylation[3]. Solution: Maintain neutral to slightly acidic conditions. If using AFA, strictly control the stoichiometry to 1.0 - 1.1 equivalents at 0 °C[3]. For complex substrates where selectivity remains a persistent issue, refluxing with trifluoroethyl formate in MTBE has been proven to achieve highly selective N-formylation[3].

Quantitative Data: Comparison of Formylating Agents
Formylating AgentOperating ConditionsRegioselectivity (N vs O)Yield PotentialKey Drawbacks / Notes
Acetic Formic Anhydride (AFA) -20°C to 0°C, Anhydrous THFModerate to High (Requires strict stoichiometry)80 - 95%Highly moisture sensitive; decomposes to CO and acetic acid[2][4].
85% Aqueous Formic Acid Reflux in Toluene (Dean-Stark)Very High (N-selective)>90%Requires heating; excellent for scaling up without anhydrous setups[2][4].
Trifluoroethyl Formate Reflux in MTBEExcellent (Highly N-selective)~40 - 50% (Overall)Expensive; best reserved for complex, highly sensitive substrates[3].
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of N-Phenylhydroxylamine (Controlled Reduction)

Validation Checkpoint: The product should precipitate as light yellow/white needles. A dark brown oil indicates over-reduction to aniline or oxidation to nitrosobenzene.

  • Setup: In a 500 mL round-bottom flask, dissolve 0.1 mol of nitrobenzene in 50 mL of ethanol and 50 mL of water. Add 0.11 mol of ammonium chloride (NH₄Cl).

  • Temperature Control (Critical): Warm the mixture to 50°C using a water bath.

  • Addition: Add 0.22 mol of high-quality Zinc dust in small portions over 30 minutes. Causality: Portion-wise addition prevents thermal runaway, ensuring the temperature does not exceed 60°C, which would cleave the N-O bond[2].

  • Filtration: Once the reaction subsides (approx. 15 mins post-addition), filter the hot mixture immediately to remove the zinc oxide byproduct. Wash the filter cake with hot water.

  • Crystallization: Saturate the filtrate with NaCl and cool to 0°C. Collect the precipitated N-phenylhydroxylamine via vacuum filtration. Dry under vacuum.

Protocol 2: High-Yield N-Formylation using Aqueous Formic Acid

Validation Checkpoint: The theoretical volume of water collected in the Dean-Stark trap confirms reaction completion.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol of freshly prepared N-phenylhydroxylamine in 50 mL of toluene.

  • Reagent Addition: Add 12 mmol (1.2 equivalents) of 85% aqueous formic acid[4].

  • Azeotropic Distillation: Heat the mixture to reflux. Causality: Toluene and water form an azeotrope. As the mixture refluxes, water is trapped and separated, driving the condensation reaction forward and preventing the hydrolysis of the newly formed N-hydroxyformanilide[2][4].

  • Monitoring: Reflux for 4-6 hours until water ceases to collect in the trap.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (to remove unreacted formic acid) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-hydroxyformanilide.

Mechanistic Pathway

Mechanism NPHA N-Phenylhydroxylamine (Nucleophile) Hemiaminal Hemiaminal-like Intermediate NPHA->Hemiaminal N-attack SideProduct O-Formyl Derivative (Favored by Base) NPHA->SideProduct O-attack (Basic conditions) FormylAgent Formylating Agent (e.g., Formic Acid) FormylAgent->Hemiaminal Dehydration - H2O (Driven by Dean-Stark) Hemiaminal->Dehydration Product N-Hydroxyformanilide (N-Acylation) Dehydration->Product

Mechanistic pathways showing N-formylation via a hemiaminal intermediate vs. O-formylation.

References
  • Title: Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates) as Potent, Selective, Orally Bioavailable Matrix Metalloproteinase Inhibitors Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

  • Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: scispace.com (Bulletin of the Korean Chemical Society) URL: [Link]

  • Title: Formylation of Amines Source: nih.gov (PMC) URL: [Link]

  • Title: Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(III) peptide deformylase inhibitor complex Source: researchgate.net URL: [Link]

Sources

Optimization

Preventing oxidation and degradation of N-hydroxyformanilide during storage

Welcome to the Technical Support Center for N-hydroxyformanilide (HFA) . As a potent transition-state and intermediate analogue, HFA is highly valued in drug development and metalloenzyme research—most notably as a compe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-hydroxyformanilide (HFA) . As a potent transition-state and intermediate analogue, HFA is highly valued in drug development and metalloenzyme research—most notably as a competitive inhibitor of mandelate racemase[1]. However, the N-hydroxyamide functionality that allows it to effectively chelate metal ions in a bidentate manner[2] also renders it highly susceptible to environmental degradation.

This guide provides evidence-based troubleshooting, causality-driven explanations, and self-validating protocols to ensure the structural and functional integrity of your HFA stocks.

Part 1: Troubleshooting FAQs

Q1: Why does my lyophilized N-hydroxyformanilide powder change color and lose its inhibitory potency over time? A: This is a classic symptom of oxidative degradation. The N-hydroxyamide functional group is highly reactive and susceptible to oxidation[3].

  • The Causality: Exposure to atmospheric oxygen, ambient light, or trace metal impurities initiates the generation of a nitrogen-centered radical[3]. This radical intermediate rapidly undergoes further oxidation or rearrangement to form nitrones or nitroso compounds[3]. Because these oxidized byproducts cannot coordinate target metal centers (like the Mg²⁺ in mandelate racemase) in the required deprotonated, bidentate conformation[2], the apparent inhibitory constant ( Ki​ ) of your batch will artificially inflate.

  • The Solution: Oxygen acts as the primary radical initiator, while photons lower the activation energy for radical formation. Always store the powder in amber vials flushed with an inert gas (Argon or Nitrogen) to eliminate these oxidative triggers.

Q2: My enzyme assays are showing inconsistent kinetics, even when I use freshly made solutions from an older powder stock. Could moisture be the culprit? A: Yes, hydrolysis is the secondary, yet equally destructive, degradation pathway.

  • The Causality: The formyl group of N-hydroxyformanilide is vulnerable to nucleophilic attack by water molecules. In the presence of ambient humidity, the molecule hydrolyzes into formanilide and hydroxylamine derivatives[3].

  • The Solution: To arrest this kinetic process, store the compound at 4°C for short-term use, or strictly at -20°C for long-term storage, in airtight containers packed with active desiccants (e.g., anhydrous calcium sulfate or silica gel)[3].

Q3: How do pH and solvent choices affect the stability of my working stocks? A: HFA binds to enzymes like mandelate racemase with a 10-fold greater affinity in its deprotonated form[1]. However, storing it in aqueous solutions is highly detrimental.

  • The Causality: Water not only acts as a nucleophile but also facilitates pH-dependent ionization that destabilizes the molecule, promoting O-acylation, alkylation, and Lossen-type rearrangements under basic conditions[3].

  • The Solution: Prepare concentrated stock solutions in degassed, anhydrous DMSO rather than aqueous buffers. Only dilute into aqueous assay buffers immediately prior to the kinetic run.

Part 2: Quantitative Stability Parameters

To easily benchmark your storage conditions and validate your compound's integrity, refer to the physicochemical and kinetic parameters summarized below:

ParameterValue / CharacteristicImplication for Storage & Handling
Primary Target Mandelate Racemase (MR)Requires intact N-hydroxyamide for bidentate metal chelation.
Inhibitory Constant ( Ki​ ) ~2.79 µM[1]Baseline functional metric for validating stock integrity.
Active Conformation Deprotonated form[1]Highly pH sensitive; avoid unbuffered aqueous storage.
Oxidation Products Nitrones, Nitroso compounds[3]Complete loss of inhibitory function; requires O₂/light exclusion.
Hydrolysis Products Formanilide, Hydroxylamine[3]Cleavage of active site; requires strict moisture control.
Recommended Temp 4°C (Short), -20°C (Long-term)[3]Low thermal energy arrests kinetic degradation pathways.

Part 3: Degradation Logic & Preventive Strategies

The following diagram maps the causality between environmental exposure, chemical degradation mechanisms, and our recommended preventive storage strategies.

Degradation_Logic HFA N-hydroxyformanilide (Active Inhibitor) Ox Oxidation Pathway (O2, Light) HFA->Ox Radical Mechanism Hyd Hydrolysis Pathway (H2O, pH shifts) HFA->Hyd Nucleophilic Attack Nit Nitrones / Nitroso (Loss of Chelation) Ox->Nit Deg Formanilide Deriv. (Cleaved Product) Hyd->Deg PrevOx Argon + Amber Vials PrevOx->Ox Blocks PrevHyd Desiccant + (-20°C) PrevHyd->Hyd Blocks

Logical pathways of N-hydroxyformanilide degradation and targeted preventive storage strategies.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, do not simply assume your HFA stock is intact. Use this self-validating workflow to prepare, store, and verify your aliquots.

Protocol: Anaerobic Preparation and Validation of HFA Stocks

Step 1: Solvent Degassing

  • Action: Sparge anhydrous DMSO with Argon gas for 15–20 minutes.

  • Causality: Removes dissolved oxygen, preventing the initiation of nitrogen-centered radicals[3] upon dissolution.

Step 2: Inert Dissolution

  • Action: Inside a glove box or under a steady Argon stream, dissolve the lyophilized N-hydroxyformanilide powder into the degassed DMSO to create a 10 mM stock.

  • Causality: Maintaining an inert atmosphere during the phase transition (solid to liquid) protects the highly reactive N-hydroxyamide locus.

Step 3: Single-Use Aliquoting

  • Action: Dispense the stock into single-use, light-blocking amber microcentrifuge tubes. Purge the headspace of each tube with Argon before sealing. Store immediately at -20°C[3].

  • Causality: Prevents repeated freeze-thaw cycles. Condensation from thawing introduces water (driving hydrolysis), while opening the tube introduces oxygen (driving oxidation).

Step 4: System Validation (Pre-Assay Check)

  • Action: Before utilizing a frozen aliquot for a critical experiment, perform a rapid UV-Vis spectroscopy scan.

  • Validation Logic: Intact N-hydroxyformanilide exhibits characteristic n→π∗ transitions due to the carbonyl and N-O bonds[3]. The appearance of new absorption peaks or a significant shift in the λmax​ indicates the formation of nitrones. Alternatively, run a rapid control assay against mandelate racemase to confirm the Ki​ remains at the literature baseline of ~2.79 µM[1].

Protocol_Workflow Step1 1. Solvent Degassing Step2 2. Inert Dissolution Step1->Step2 Anhydrous DMSO Step3 3. Aliquoting Step2->Step3 Argon Atmosphere Step4 4. UV-Vis Validation Step3->Step4 Sealed Amber Vials

Step-by-step workflow for the anaerobic preparation, storage, and validation of HFA aliquots.

References

  • Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(III) peptide deformylase inhibitor complex Source: ResearchGate URL:[Link]

  • Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Hydroxyformanilide Solubilization in Aqueous Media

Welcome to the Application Scientist Support Center. N-Hydroxyformanilide (HFA) is a specialized reverse hydroxamate compound frequently utilized as a potent competitive inhibitor in metalloenzyme research (such as mande...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. N-Hydroxyformanilide (HFA) is a specialized reverse hydroxamate compound frequently utilized as a potent competitive inhibitor in metalloenzyme research (such as mandelate racemase) and as a chelating agent in coordination chemistry. Despite its high target affinity, researchers routinely encounter severe precipitation issues when introducing HFA into standard aqueous assay buffers.

This guide is engineered to deconstruct the thermodynamic and kinetic barriers to HFA solubilization. By understanding the causality behind its physicochemical behavior, you can implement our self-validating protocols to ensure your biochemical assays remain robust, reproducible, and free from aggregation artifacts.

Solubilization & Formulation Workflow

G A Solid N-hydroxyformanilide (Hydrophobic Phenyl Ring) B Primary Solubilization Dissolve in 100% DMSO/MeOH A->B Step 1 D Aqueous Dilution Titrate organic stock into buffer B->D Dropwise addition C Buffer Optimization Adjust pH > pKa (e.g., pH 8.0) C->D Step 2 E Precipitation Check (OD 600nm < 0.01?) D->E Step 3 F Success: Stable Aqueous Working Solution E->F Yes (Clear) G Failure: Micro-precipitation Detected E->G No (Turbid) H Remediation: Increase Co-solvent or Add HP-β-CD G->H H->D Reformulate

Workflow for the solubilization of N-hydroxyformanilide in aqueous assay media.

Mechanistic Troubleshooting & FAQs

Q: Why does N-hydroxyformanilide precipitate immediately upon addition to my neutral pH assay buffer? A: The precipitation is a thermodynamic consequence of HFA's molecular structure. While the N-hydroxyamide moiety is capable of hydrogen bonding, the dominant hydrophobic phenyl ring drives the molecule to self-associate rather than solvate in water 1[1]. At neutral or acidic pH, the N-hydroxyl group remains protonated (uncharged). Without the presence of a strong ion-dipole interaction to offset the hydrophobic penalty of the phenyl ring, the compound rapidly nucleates and forms micro-precipitates.

Q: How can I leverage pH to improve both solubility and target binding? A: Adjusting the buffer pH to slightly alkaline conditions (e.g., pH 7.5–8.5) facilitates the deprotonation of the N-hydroxyl proton 1[1]. This generates a negatively charged species, drastically enhancing aqueous solubility through favorable ion-dipole interactions with water. Crucially, this deprotonation is also biologically relevant: metalloenzymes like mandelate racemase bind the deprotonated form of HFA with a 10-fold greater affinity than the protonated form 2[2]. The deprotonated N-hydroxyl group coordinates the active-site metal ion in a bidentate manner (O,O'), maximizing inhibitory potency (Ki = 2.79 µM) 3[3].

Q: Which organic co-solvents are optimal for primary stock preparation, and how much can I use? A: HFA is highly soluble in polar aprotic and protic organic solvents such as acetonitrile, methanol, and DMSO 3[3]. For biochemical assays, DMSO is typically preferred due to its lower volatility and broader enzyme compatibility. You should prepare a highly concentrated primary stock (e.g., 50 mM) in 100% DMSO. When diluting into your aqueous assay, keep the final DMSO concentration below 2-5% (v/v) to prevent target enzyme denaturation or unintended solvent effects.

Self-Validating Protocol: Preparation of Aqueous Working Solutions

To prevent false negatives in your inhibition assays caused by compound precipitation, follow this causality-driven, self-validating protocol to prepare a stable 100 µM aqueous working solution of HFA.

Step 1: Primary Stock Preparation

  • Action: Weigh the required mass of solid HFA and dissolve it completely in 100% anhydrous DMSO to yield a 50 mM stock.

  • Causality: Anhydrous DMSO prevents premature hydrolysis or ionization, maintaining the compound in a fully solvated, monomeric state.

  • Validation Check: Visually inspect the solution against a dark background. It must be optically clear with no particulate matter.

Step 2: Buffer Optimization

  • Action: Prepare your aqueous assay buffer (e.g., 50 mM HEPES) and adjust the pH to 8.0.

  • Causality: A pH of 8.0 ensures a significant fraction of the N-hydroxyl groups are deprotonated, maximizing both solubility and binding affinity for metalloenzyme targets 2[2].

Step 3: Kinetic Dilution

  • Action: Place the aqueous buffer on a magnetic stirrer at medium-high speed. Using a precision pipette, add the 50 mM DMSO stock dropwise directly into the vortex of the stirring buffer to reach a final concentration of 100 µM (a 1:500 dilution, yielding 0.2% final DMSO).

  • Causality: Dropwise addition into a high-shear environment prevents localized zones of high HFA concentration, which would otherwise overcome the local solubility limit and trigger irreversible nucleation.

Step 4: Spectrophotometric Validation

  • Action: Transfer 1 mL of the final working solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer-only blank.

  • Validation Check: An OD600 < 0.005 confirms a true solution. An OD600 > 0.01 indicates light scattering from micro-precipitates, meaning the dilution was too rapid, the final concentration is too high, or the buffer pH is too low.

Physicochemical Data & Solubilization Parameters

Property / ParameterValue / CharacteristicImpact on Solubilization Strategy
Molecular Formula C₇H₇NO₂Hydrophobic phenyl ring necessitates organic co-solvents or basic pH.
Molecular Weight 137.14 g/mol Small molecule; rapid diffusion but prone to aggregation if un-ionized.
Primary Solvents Acetonitrile, Methanol, DMSOIdeal for preparing highly concentrated primary stock solutions (e.g., 50 mM).
Metal Coordination Bidentate (O,O')Deprotonation enhances both aqueous solubility and metal chelation affinity.
Target Affinity (MR) Ki = 2.79 µMHigh potency allows for lower working concentrations, mitigating solubility limits.
Binding Preference Deprotonated formFormulating at slightly basic pH optimizes solubility and yields 10-fold higher potency.

References

  • 1 - Benchchem 2.2 - Royal Society Publishing 3.3 - ResearchGate

Sources

Optimization

Technical Support Center: Optimizing pH for N-Hydroxyformanilide Metal Chelation

Welcome to the Technical Support Center for N-hydroxyformanilide (CAS 31335-69-0) applications. As a potent hydroxamic acid derivative, N-hydroxyformanilide is widely utilized in metalloenzyme inhibition (e.g., mandelate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-hydroxyformanilide (CAS 31335-69-0) applications. As a potent hydroxamic acid derivative, N-hydroxyformanilide is widely utilized in metalloenzyme inhibition (e.g., mandelate racemase, tyrosinase) and transition metal scavenging[1][2][3]. Its efficacy relies on the formation of stable five-membered ring complexes via O,O-bidentate coordination. However, successful chelation is strictly governed by the thermodynamic equilibrium between the ligand's pKa and the buffer pH.

This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to optimize your chelation assays.

Section 1: Core Troubleshooting & FAQs

Q1: Why do I observe weak or no metal coordination when my assay buffer is below pH 4.0? A1: The lack of binding is caused by proton competition. N-hydroxyformanilide exists in a keto-enol tautomeric equilibrium. At acidic pH levels, the high concentration of H⁺ ions suppresses the deprotonation of the hydroxylamine oxygen. The ligand remains in its protonated keto form, which is a poor nucleophile. For effective O,O-bidentate coordination, the N-OH group must deprotonate to form the active hydroxamate anion. Raising the pH reduces H⁺ competition, pushing the equilibrium toward the active chelator state ()[4].

Q2: I increased the buffer pH to 8.5 to ensure complete ligand deprotonation, but my solution turned cloudy and binding failed. What went wrong? A2: You have encountered metal hydroxide precipitation and potential ligand degradation. While alkaline conditions favor the formation of the hydroxamate anion, they also introduce a high concentration of OH⁻ ions. Transition metals (such as Cu²⁺, Zn²⁺, and Fe³⁺) will preferentially react with excess OH⁻ to form insoluble metal hydroxides, crashing out of solution ()[5]. Additionally, under highly basic conditions, N-hydroxyformanilide derivatives can undergo the Lossen rearrangement, leading to irreversible ligand degradation ()[6]. The optimal approach is to find the "Goldilocks" pH—high enough to deprotonate the ligand, but low enough to prevent metal hydrolysis.

Q3: How does the specific target metal dictate my starting pH optimization window? A3: The required pH is inversely proportional to the metal's Lewis acidity and the stability constant of the resulting complex. Hard Lewis acids like Fe³⁺ form exceptionally stable complexes with hydroxamates and can outcompete protons even in highly acidic environments (pH 2.0–4.0)[4]. Conversely, borderline metals like Cu²⁺, Ni²⁺, and Zn²⁺ require a less competitive environment, typically optimizing between pH 5.5 and 7.5 ()[5].

Section 2: Quantitative Data: Metal-Specific pH Optima

To streamline your assay development, refer to the following empirically validated pH ranges for hydroxamic acid metal chelation.

Target Metal IonOptimal pH RangeComplex StabilityPrimary Application / Context
Iron (Fe³⁺) 2.0 – 4.5Very HighSiderophore modeling, Iron overload therapy[4]
Copper (Cu²⁺) 5.5 – 6.5HighWastewater recovery, Environmental sensing[5]
Zinc (Zn²⁺) 6.5 – 7.5Moderate to HighMetalloenzyme (HDAC/Tyrosinase) inhibition[2]
Cobalt (Co²⁺) 6.0 – 7.0ModeratePeptide deformylase inhibitor chaperone complexes[7]
Nickel (Ni²⁺) 6.0 – 7.0ModeratePolymeric resin binding studies[5]
Magnesium (Mg²⁺) 7.0 – 8.0Low to ModerateMandelate racemase transition-state analogs[3]

Section 3: Standard Operating Procedure (SOP): UV-Vis pH Titration for Chelation Optimization

This self-validating protocol utilizes UV-Vis spectrophotometry to determine the exact pH optimum for your specific N-hydroxyformanilide-metal pair.

Phase 1: Reagent Preparation

  • Ligand Stock: Prepare a 10 mM stock of N-hydroxyformanilide in LC-MS grade DMSO. (Causality: Ensure DMSO concentration in the final assay does not exceed 5% to prevent solvent-induced protein denaturation if working with downstream enzymatic assays).

  • Metal Stock: Prepare a 10 mM aqueous stock of the target metal chloride or sulfate (e.g., ZnCl₂, FeCl₃).

  • Buffer System: Prepare a series of Good's buffers (MES, PIPES, HEPES) ranging from pH 3.0 to 8.0 in 0.5 pH increments. (Causality: Avoid buffers that act as competing ligands, such as citrate, phosphate, or EDTA, because they will strip the metal from the hydroxamate, yielding false negatives).

Phase 2: Titration & Equilibration

  • Aliquot 2.0 mL of each pH buffer into UV-transparent quartz cuvettes.

  • Spike each cuvette with the N-hydroxyformanilide stock to achieve a final concentration of 50 µM. Blank the spectrophotometer against the respective buffer + ligand solution.

  • Add the metal stock to achieve a final concentration of 50 µM (for a 1:1 stoichiometry) or titrate up to 150 µM to force complexation.

  • Invert gently 3 times and incubate at 25°C for 10 minutes to reach thermodynamic equilibrium.

Phase 3: Spectroscopic Analysis & Validation

  • Scan the absorbance from 250 nm to 600 nm.

  • Self-Validation Check: Look for the emergence of a new ligand-to-metal charge transfer (LMCT) band (typically between 300–450 nm depending on the metal). The appearance of sharp isosbestic points validates that a clean, 1:1 complexation is occurring.

  • Plot the absorbance maximum of the LMCT band against the pH. The peak of this bell-shaped curve represents your optimal assay pH.

  • Troubleshooting Check: If baseline drift occurs at higher pH values, this indicates light scattering from metal hydroxide precipitation. Immediately discard data points above this pH threshold, as the metal is no longer soluble.

Section 4: Mechanistic Workflow Visualization

The following diagram illustrates the pH-dependent speciation pathways of N-hydroxyformanilide and the competing side reactions that dictate assay success.

G A Protonated Ligand (pH < 4.0) Inactive Keto Form B Deprotonation (pKa Transition) A->B Add Base (-H+) C Hydroxamate Anion (pH 5.5 - 7.5) Active Chelator B->C Optimal Window E O,O-Bidentate Chelate (Stable Complex) C->E Chelation G Lossen Rearrangement (Ligand Degradation) C->G Strong Base D Target Metal Ion (e.g., Fe3+, Zn2+, Cu2+) D->E Coordination F Metal Hydroxide Precipitation (pH > 8.0) D->F Excess OH-

pH-dependent speciation and metal chelation workflow for N-hydroxyformanilide.

References

  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega URL: [Link]

  • Title: Waste Fiber-Based Poly(hydroxamic acid) Ligand for Toxic Metals Removal from Industrial Wastewater Source: MDPI Polymers URL: [Link]

  • Title: Hydroxamic acid Source: Wikipedia URL: [Link]

  • Title: Potent Inhibition of Mandelate Racemase by a Fluorinated Substrate-Product Analogue Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase Source: International Journal of Molecular Sciences (NIH/PMC) URL: [Link]

Sources

Troubleshooting

Resolving formyl proton rotamers in N-hydroxyformanilide NMR spectra

Welcome to the Technical Support Center for NMR Analysis. This guide is specifically designed for researchers, structural biologists, and drug development professionals troubleshooting the spectral complexities of N-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Analysis. This guide is specifically designed for researchers, structural biologists, and drug development professionals troubleshooting the spectral complexities of N-hydroxyformanilide and related hydroxamic acids/formamides.

N-hydroxyformanilide ( Ph−N(OH)−CHO ) is a critical pharmacophore and a potent metalloenzyme inhibitor[1]. However, its structural characterization is frequently complicated by restricted rotation around the C–N amide bond, which produces multiple signal sets in a standard 1H NMR spectrum. This guide provides the theoretical causality, self-validating protocols, and troubleshooting steps required to resolve and assign these rotamers definitively.

Diagnostic Workflow: Rotamer Resolution

To systematically differentiate rotamers from impurities and assign their stereochemistry, follow the logical progression outlined in the workflow below.

NMR_Workflow A Acquire 1H NMR at 298K B Observe Peak Doubling (Formyl H ~8.0-8.5 ppm) A->B C Impurity vs. Rotamer? B->C D Perform VT-NMR (Heat to 350K - 370K) C->D Test Dynamics E Peaks Coalesce (Rotamers Confirmed) D->E Fast Exchange F Peaks Static (Chemical Impurity) D->F No Exchange G Perform 2D NOESY/ROESY (at 298K) E->G Cool to 298K H Assign Z/E Isomers (Spatial Cross-Peaks) G->H Correlate Signals

Workflow for distinguishing and assigning N-hydroxyformanilide NMR rotamers.

Frequently Asked Questions (FAQs)

Q1: Why does the formyl proton of N-hydroxyformanilide appear as two distinct singlets in my 1H NMR spectrum? A1: This is caused by the partial double-bond character of the C–N amide bond. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π -system, restricting free rotation. This traps the molecule in two distinct conformational states: the E (trans) and Z (cis) rotamers [2]. Because the energy barrier to interconversion ( ΔG‡ ) is typically between 15 and 20 kcal/mol, the exchange rate at 298 K is slower than the NMR timescale. Consequently, the NMR spectrometer detects the formyl proton in two different magnetic environments, resulting in two distinct peaks (typically around δ 8.0–8.5 ppm).

Q2: How can I definitively prove these secondary peaks are rotamers and not a co-eluting chemical impurity? A2: You must perturb the dynamic equilibrium of the system. Impurities are chemically distinct and will not interconvert with your main compound. Rotamers, however, are in a temperature-dependent dynamic equilibrium. Self-Validating Solution: Perform Variable Temperature (VT) NMR. As you increase the temperature of the sample, the thermal energy will eventually overcome the rotational barrier. The exchange rate will increase until the two formyl signals broaden and merge into a single, time-averaged peak (coalescence) [3]. If the peaks do not coalesce at high temperatures (e.g., >370 K in DMSO- d6​ ), the secondary signal is an impurity.

Q3: How do I assign which formyl peak belongs to the Z vs. E rotamer? A3: Use through-space dipolar coupling. Because there is no direct scalar coupling ( 3JHH​ ) between the formyl proton and the N-substituents to rely on the Karplus relationship [4], you must use a 2D NOESY or ROESY experiment. The Nuclear Overhauser Effect (NOE) is highly distance-dependent ( ∝1/r6 ). Self-Validating Solution: Look for cross-peaks between the formyl proton and the ortho-protons of the N-phenyl ring. A strong NOE cross-peak will only be observed for the rotamer where the formyl proton and the phenyl ring are cis (spatially proximate) to one another[2].

Step-by-Step Methodologies

Protocol 1: Variable Temperature (VT) NMR for Coalescence and Energy Barrier Calculation

This protocol validates the presence of rotamers and allows you to calculate the rotational energy barrier ( ΔG‡ ).

  • Sample Preparation: Dissolve 5–10 mg of N-hydroxyformanilide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ , boiling point 189 °C). Do not use CDCl3​ , as its low boiling point prevents reaching the coalescence temperature.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K. Carefully integrate the two formyl proton peaks to determine the ground-state equilibrium ratio ( pA​ and pB​ ).

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K...). Allow the sample to equilibrate for 5 minutes at each temperature before acquiring a spectrum.

  • Observation of Coalescence: Note the temperature ( Tc​ ) at which the two distinct formyl doublets/singlets broaden and merge into a single flat peak.

  • Calculation: Calculate the exchange rate at coalescence ( kc​ ) using the equation kc​=2​πΔν​ , where Δν is the peak separation in Hz at 298 K. Then, use the Eyring equation to calculate the rotational barrier ( ΔG‡ ):

    ΔG‡=19.14×Tc​×(10.32+log(kc​Tc​​)) J/mol.
Protocol 2: 2D NOESY for Spatial Assignment

This protocol assigns the specific stereochemistry (E vs. Z) of the rotamers.

  • Sample Preparation: Prepare a degassed sample of N-hydroxyformanilide in DMSO- d6​ . Degassing (via freeze-pump-thaw) is critical as dissolved paramagnetic oxygen accelerates relaxation and diminishes the NOE signal.

  • Parameter Setup: Set up a 2D NOESY experiment at 298 K.

  • Mixing Time Optimization: The choice of mixing time ( τm​ ) is the most critical parameter. For small molecules like N-hydroxyformanilide (MW ~137 g/mol ), the correlation time ( τc​ ) is short, meaning NOEs build up slowly and are positive. Set the mixing time between 400 ms and 600 ms .

  • Data Processing & Interpretation: Process the 2D spectrum and evaluate the cross-peaks intersecting the formyl proton chemical shifts (F2 axis) and the aromatic region (F1 axis).

    • Signal A (e.g., δ 8.4 ppm): Shows strong cross-peaks with the ortho-phenyl protons Assigned as the Z-rotamer (formyl H and phenyl ring are cis).

    • Signal B (e.g., δ 8.1 ppm): Shows no cross-peaks with the ortho-phenyl protons Assigned as the E-rotamer.

Quantitative Data Summaries

The following table summarizes the typical NMR parameters expected when resolving formamide and formanilide rotamers.

ParameterZ-Rotamer (cis)E-Rotamer (trans)Diagnostic Utility
Formyl 1H Chemical Shift Downfield ( 8.3 - 8.6 ppm)Upfield ( 8.0 - 8.2 ppm)Initial identification of peak doubling.
Thermodynamic Population Major (Typically 70-85%)Minor (Typically 15-30%)Integration yields the equilibrium constant ( Keq​ ).
NOE to N-Phenyl ortho-H Strong (Distance 2.5 Å)Absent (Distance > 4.0 Å)Definitive spatial assignment of stereoisomers.
Rotational Barrier ( ΔG‡ ) \multicolumn{2}{c}{15.0 – 20.0 kcal/mol}Confirms dynamic exchange via VT-NMR coalescence.

References

  • Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Relative hydrophilicities of cis and trans formamides Source: National Institutes of Health (NIH) / PMC URL:[Link]

Optimization

Technical Support Center: N-Hydroxyformanilide Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and handling of N-hydroxyformanilide (N-hydroxy-N-phenylformamide). As a critical intermediate in the synthesis of matrix metalloproteinase inhibitors[1], a poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of N-hydroxyformanilide (N-hydroxy-N-phenylformamide). As a critical intermediate in the synthesis of matrix metalloproteinase inhibitors[1], a potent inhibitor of mandelate racemase[2], and a key environmental metabolite of agrochemicals[3], achieving high-purity N-hydroxyformanilide is essential.

This guide is engineered for drug development professionals and synthetic chemists. It addresses the fundamental thermodynamic and kinetic principles governing the formylation of N-phenylhydroxylamine, providing self-validating protocols to eliminate common side reactions such as O-formylation, over-reduction, and base-promoted degradation.

Mechanistic Pathway & Side Reaction Map

To troubleshoot side reactions, we must first understand the chemoselectivity of the N-hydroxyamide moiety. Both the oxygen and nitrogen atoms of N-phenylhydroxylamine are nucleophilic[3]. Because oxygen is a "harder" nucleophile, it attacks formylating agents rapidly, leading to kinetic O-formyl traps. However, the N-formyl isomer is thermodynamically more stable[4].

G Nitrobenzene Nitrobenzene N_phenylhydroxylamine N-phenylhydroxylamine (Key Intermediate) Nitrobenzene->N_phenylhydroxylamine Partial Reduction Aniline Aniline (Over-reduction) Nitrobenzene->Aniline Over-reduction N_hydroxyformanilide N-hydroxyformanilide (Target Product) N_phenylhydroxylamine->N_hydroxyformanilide Slow (Thermodynamic) O_formyl O-formyl Adducts (Kinetic Traps) N_phenylhydroxylamine->O_formyl Fast (Kinetic Control) Isocyanate Isocyanate (Lossen Rearrangement) N_hydroxyformanilide->Isocyanate Base-promoted degradation O_formyl->N_hydroxyformanilide HCOOH cat. / Heat

Reaction pathways in N-hydroxyformanilide synthesis, highlighting kinetic traps and degradation.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a significant amount of an O-formyl or N,O-bis-formyl adduct. How do I force the reaction to the desired N-hydroxyformanilide? A: You are observing kinetic trapping. Early in the formylation reaction, the amount of O-formyl-N-hydroxylamine relative to N-hydroxyformamide is disproportionately high[4]. If you quench the reaction too early or use highly reactive, moisture-sensitive reagents like acetic formic anhydride at low temperatures (e.g., 0 °C), the O-formyl or N,O-bis-formyl products will persist[1]. Solution: Switch to a thermodynamic control strategy. Use 2,2,2-trifluoroethyl formate (TFEF) as your formylating agent and spike the reaction with 10 wt% formic acid. The formic acid acts as a catalyst, facilitating either an intramolecular O-to-N formyl transfer or nucleophilic O-deformylation, driving the equilibrium entirely to the thermodynamically stable N-formyl isomer[4].

Q2: I am synthesizing my own N-phenylhydroxylamine from nitrobenzene, but my yields of N-hydroxyformanilide are low due to aniline contamination. What is the causality here? A: The partial reduction of nitrobenzene to N-phenylhydroxylamine is highly sensitive to over-reduction. If hydrogen pressure, catalyst loading (e.g., Pd/C), or reaction times are not strictly controlled, the N-O bond is cleaved, yielding the thermodynamically stable aniline[3]. Solution: Utilize controlled dissolving metal reductions (e.g., Zn dust and NH₄Cl in aqueous ethanol) and strictly monitor the temperature to prevent the exothermic runaway that drives over-reduction.

Q3: During downstream coupling, my isolated N-hydroxyformanilide degraded into an isocyanate and subsequent urea byproducts. Why? A: You have triggered a Lossen rearrangement. N-hydroxyformanilide and its derivatives are highly susceptible to this rearrangement when the oxygen is acylated, sulfonylated, or phosphorylated, and subsequently exposed to a base[3]. The base deprotonates the nitrogen, prompting the departure of the O-leaving group and the migration of the phenyl ring to form an isocyanate intermediate[3]. Solution: Avoid strong bases during downstream modifications of the N-hydroxyamide moiety, or ensure the N-OH group is protected with a base-stable protecting group (like a benzyl ether) prior to exposing the molecule to alkaline conditions.

Quantitative Comparison of Formylating Agents

To minimize side reactions, reagent selection is paramount. The table below synthesizes the performance metrics of common formylating agents used in this workflow.

Formylating AgentReaction ConditionsKinetic O-Formylation RiskThermodynamic N-Formyl YieldTechnical Notes
Aqueous Formic Acid Toluene, Reflux (Dean-Stark)LowModerate to GoodRequires continuous water removal; harsh thermal conditions can induce disproportionation of the hydroxylamine[3].
Acetic Formic Anhydride THF, 0 °CHigh VariableHighly moisture-sensitive. Often results in substantial N,O-bis formyl or O-formyl kinetic traps[1].
2,2,2-Trifluoroethyl Formate (TFEF) Reflux, 10 wt% HCOOH cat.Low (Transient)Excellent (>90%) Optimal method. HCOOH catalyzes the O-to-N transfer, ensuring complete conversion to the N-formyl product[4].

Self-Validating Experimental Protocol: Optimized N-Formylation

This protocol utilizes 2,2,2-trifluoroethyl formate (TFEF) under thermodynamic control to eliminate O-formylation side reactions[4]. The procedure is designed as a self-validating system: the reaction is not considered complete until In-Process Control (IPC) confirms the thermodynamic shift.

Materials Required:

  • N-phenylhydroxylamine (purified, free of aniline)

  • 2,2,2-Trifluoroethyl formate (TFEF)

  • Formic acid (anhydrous)

  • Solvent: Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-phenylhydroxylamine (1.0 equivalent) in 2,2,2-trifluoroethyl formate (10.0 equivalents).

  • Catalyst Addition: Add 10 wt% formic acid relative to the TFEF volume. Causality note: This specific concentration is critical. It is high enough to catalyze the O-deformylation/transfer but low enough (well below the 20 wt% degradation threshold) to prevent the degradation of the final N-hydroxyformamide product[4].

  • Thermodynamic Equilibration: Heat the reaction mixture to reflux.

  • Self-Validating IPC (Crucial Step): After 2 hours, pull an aliquot for LC-MS analysis.

    • Validation Check: You will likely observe two peaks with the same m/z: the O-formyl isomer and the N-formyl isomer.

    • Action: Continue refluxing until the O-formyl peak completely disappears, confirming thermodynamic control has been achieved.

  • Workup: Once IPC confirms exclusive N-formylation, cool the mixture to room temperature and concentrate under reduced pressure to remove excess TFEF and formic acid.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization to yield pure N-hydroxyformanilide.

References

  • Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid. An Unexpected Adduct Clasps the Catalytic Machinery. Biochemistry - ACS Publications. Available at:[Link]

  • 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters - ACS Publications. Available at: [Link]

  • Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates) as Potent, Selective, Orally Bioavailable Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Optimizing mobile phase for N-hydroxyformanilide HPLC separation

Technical Support Center: N-Hydroxyformanilide HPLC Separation Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of N-hydroxyformanilide. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Hydroxyformanilide HPLC Separation

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of N-hydroxyformanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common chromatographic challenges. The information herein is structured in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust starting point for your method development.

Q1: What is a recommended starting point for the mobile phase and column for N-hydroxyformanilide separation?

A1: For a polar compound like N-hydroxyformanilide, a reversed-phase (RP) HPLC approach is the most common and effective starting point.[1][2]

A typical initial setup would be:

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for retaining and separating a wide range of small molecules.

  • Mobile Phase A (Aqueous): HPLC-grade water with an acidic modifier. A common start is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[3][4]

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV absorbance and viscosity.[5]

  • Initial Conditions: Begin with a scouting gradient, such as 5-95% Mobile Phase B over 15-20 minutes, to determine the approximate elution conditions.[2]

The rationale is to use the non-polar stationary phase (C18) to retain the molecule while modulating its elution with a polar mobile phase. The organic modifier (Mobile Phase B) is the "strong" solvent that elutes the analyte from the column.[3][6]

Q2: Why is controlling the mobile phase pH crucial for analyzing N-hydroxyformanilide?

A2: Controlling the mobile phase pH is critical because N-hydroxyformanilide is an ionizable compound.[7] It contains a hydroxamic acid functional group, which is weakly acidic. The ionization state of this group directly impacts its polarity and, consequently, its retention time and peak shape in reversed-phase HPLC.[8][9]

  • Mechanism: At a pH below its acid dissociation constant (pKa), the hydroxamic acid group will be predominantly in its neutral, protonated form (R-CO-NHOH). This form is less polar and will be retained more strongly on a C18 column.[10][11] As the mobile phase pH increases to approach or exceed the pKa, the molecule deprotonates to its anionic form (R-CO-NHO⁻), which is more polar and will elute much earlier with weaker retention.[7][8]

  • Practical Implication: To ensure consistent and reproducible retention times, the mobile phase pH must be buffered and kept at least 1.5 to 2 pH units away from the analyte's pKa.[8][12] Operating near the pKa can lead to split or broad peaks because both the ionized and non-ionized forms of the analyte exist simultaneously.[9]

Q3: When should I use a buffer instead of just adding acid (like formic acid)?

A3: While adding an acid like 0.1% formic acid is excellent for creating an acidic environment, it is not a true buffer.[13] A buffer is necessary when precise and stable pH control is required to ensure method robustness.[13][14]

You should use a buffer if you observe:

  • Retention Time Drift: Small, uncontrolled variations in mobile phase preparation (e.g., from atmospheric CO2 dissolving in the aqueous phase) can alter the pH and cause retention times to shift between runs or batches.[13][15]

  • Poor Peak Shape: If the mobile phase pH is not stable, you may see tailing or fronting peaks.[12]

  • Method Transfer Issues: When a method needs to be transferred between different labs or HPLC systems, a buffered mobile phase provides greater consistency and reliability.[13]

A good buffer has a pKa value within +/- 1 pH unit of the target mobile phase pH.[14][16] For acidic conditions, phosphate or formate buffers are common choices.[17]

Buffer SystempKaUseful pH RangeVolatility (LC-MS)
Phosphate2.1 / 7.21.1–3.1 / 6.2–8.2No
Formate3.82.8–4.8Yes
Acetate4.83.8–5.8Yes
Data sourced from multiple references.[17][18]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Q4: My peak for N-hydroxyformanilide is tailing severely. What are the mobile phase-related causes and solutions?

A4: Peak tailing is a common issue, especially for polar compounds containing acidic or basic functional groups.[19] It is often caused by secondary interactions between the analyte and the stationary phase.[20]

Cause 1: Secondary Silanol Interactions The most frequent cause of tailing for compounds like N-hydroxyformanilide is the interaction of its polar groups with residual silanol groups (Si-OH) on the silica surface of the C18 column.[19] These silanols are acidic and can interact strongly with basic or polar analytes.

  • Solution 1: Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) using a phosphate buffer or 0.1% TFA suppresses the ionization of the silanol groups, minimizing these secondary interactions and dramatically improving peak shape.[20]

  • Solution 2: Use a Modern, End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most residual silanols. Using such a column can significantly reduce tailing without aggressive mobile phase additives.[21]

Cause 2: Analyte Overload Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

  • Solution: Reduce the injection volume or dilute the sample.

Cause 3: Co-eluting Impurity A small, unresolved impurity on the tail of the main peak can mimic peak tailing.

  • Solution: Alter the mobile phase selectivity to separate the impurity. Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH.[3][19]

Troubleshooting Workflow: Poor Peak Shape

G start Poor Peak Shape (Tailing) check_overload Is sample concentration too high? start->check_overload reduce_conc Action: Dilute sample or reduce injection volume. check_overload->reduce_conc Yes check_silanol Are you using an older Type-A silica column? check_overload->check_silanol No good_peak Symmetrical Peak Achieved reduce_conc->good_peak lower_ph Action: Lower mobile phase pH to < 3 (e.g., 20mM Phosphate Buffer pH 2.5). check_silanol->lower_ph Yes check_coelution Is a co-eluting peak suspected? check_silanol->check_coelution No lower_ph->good_peak use_new_column Action: Switch to a modern, end-capped C18 or PFP column. use_new_column->good_peak check_coelution->use_new_column No change_organic Action: Change organic modifier (ACN to MeOH or vice versa). check_coelution->change_organic Yes change_organic->good_peak

Caption: Decision tree for troubleshooting peak tailing.

Q5: I have insufficient retention for N-hydroxyformanilide on a C18 column. How can I increase it using the mobile phase?

A5: Insufficient retention (analyte eluting too close to the void volume) is common for polar molecules in reversed-phase HPLC.[3] Here are several mobile phase strategies to increase retention:

  • Strategy 1: Decrease the Organic Solvent Percentage: This is the most effective way to increase retention in RP-HPLC.[22] Reducing the concentration of the strong organic solvent (acetonitrile or methanol) makes the mobile phase more polar (weaker), forcing the analyte to interact more with the non-polar stationary phase. A 10% decrease in the organic modifier can increase the retention factor by 2-3 times.[3]

  • Strategy 2: Ensure the Analyte is in its Neutral Form: As discussed in Q2, N-hydroxyformanilide will be more retained when it is in its less polar, neutral state. Ensure your mobile phase pH is well below the pKa of the hydroxamic acid group.[11]

  • Strategy 3: Consider an Alternative Chromatography Mode: If retention is still poor even with 100% aqueous mobile phase, the compound may be too polar for traditional reversed-phase. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high-organic mobile phase to retain very polar compounds.[23]

Q6: My retention times are drifting from one injection to the next. What are the common mobile phase-related causes?

A6: Retention time instability is a serious issue that compromises data quality.[15] The most common mobile phase-related causes include:

  • Inconsistent Mobile Phase Composition: If you are manually mixing mobile phases, ensure the measurements are precise every time. For gradient elution, ensure the pump's proportioning valves are working correctly. Even small errors in composition can lead to shifts.[13][15]

  • Lack of pH Control (No Buffer): As mentioned in Q3, if the pH is not buffered, it can drift over time, causing retention times of ionizable analytes to change.[13]

  • Temperature Fluctuations: Column temperature significantly affects retention. A lack of a temperature-controlled column compartment can lead to drift as the ambient lab temperature changes.[15]

  • Dissolved Gas in the Mobile Phase: Air bubbles in the pump or detector can cause flow rate fluctuations and an unstable baseline, leading to retention time variability. Always degas the mobile phase before use.[1][24]

  • Buffer Precipitation: If using a buffer, ensure it is soluble in the highest organic percentage of your gradient. Buffer salts can precipitate in high concentrations of acetonitrile, leading to pressure spikes and retention shifts.[6][16] A general rule is to avoid using more than 50% organic solvent with a buffer, though this is buffer-dependent.[17]

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (25 mM Potassium Phosphate, pH 3.0)

This protocol describes the preparation of a common, robust mobile phase for the analysis of acidic compounds.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out approximately 3.40 g of KH₂PO₄ and dissolve it in 1.0 L of HPLC-grade water to make a 25 mM solution.

    • Place a calibrated pH probe into the solution while stirring gently.

    • Slowly add orthophosphoric acid dropwise until the pH meter reads 3.0 ± 0.05.

  • Filter the Aqueous Buffer:

    • Filter the entire aqueous buffer solution through a 0.45 µm membrane filter to remove particulates that could damage the HPLC system.[24]

  • Prepare the Final Mobile Phase:

    • For Isocratic Elution: Measure the required volumes of the filtered aqueous buffer and acetonitrile and mix them thoroughly. For example, for a 70:30 (Aqueous:ACN) mobile phase, mix 700 mL of buffer with 300 mL of ACN. Always add the organic solvent to the aqueous buffer , not the other way around, to prevent salt precipitation.[5][13]

    • For Gradient Elution: Pour the filtered aqueous buffer into your Mobile Phase A bottle and HPLC-grade acetonitrile into your Mobile Phase B bottle.

  • Degas the Mobile Phase:

    • Degas the final mobile phase(s) using an in-line degasser, sonication, or helium sparging to remove dissolved gases.[1][24]

Systematic Mobile Phase Optimization Workflow

G start Start: C18 Column ACN/Water + 0.1% FA Scouting Gradient (5-95% B) eval1 Evaluate Retention & Peak Shape start->eval1 retention_ok Retention OK? eval1->retention_ok peak_shape_ok Peak Shape OK? retention_ok->peak_shape_ok Yes low_retention Action: Decrease initial %B (e.g., start at 0% or 2% ACN) retention_ok->low_retention No isocratic Optimize for Isocratic Method or Shallow Gradient peak_shape_ok->isocratic Yes poor_shape Action: Add Buffer (e.g., 25mM Phosphate pH 3.0) peak_shape_ok->poor_shape No final_method Final Robust Method isocratic->final_method low_retention->eval1 poor_shape->eval1

Caption: A systematic workflow for mobile phase optimization.

References

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Collins, D. W., & Needham, S. R. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Typical buffers and additives for reversed-phase HPLC. (n.d.). Fuji Silysia Chemical. Retrieved from [Link]

  • Wilson, I. D. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. (n.d.). Farmatel. Retrieved from [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved from [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc. Retrieved from [Link]

  • Mobile-Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]

  • HPLC Mobile Phase Guide | Reverse Phase vs Normal Phase Tips. (2026, March 12). Aijiren. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • 4 Common Mistakes to Avoid in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved from [Link]

  • HPLC Mobile Phases – 10 bad habits to avoid. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Pain Points. (2022, November 15). Cytiva. Retrieved from [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? (2018, October 17). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • Lu, C., et al. (n.d.). Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin. PMC. Retrieved from [Link]

  • Proshin, A. N., et al. (2021, April 18). Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. PMC. Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

N-hydroxyformanilide vs N-phenylhydroxylamine in coordination chemistry

An in-depth understanding of ligand behavior is foundational to advancing coordination chemistry, particularly in the design of metalloenzyme inhibitors and transition metal catalysts. Among nitrogen- and oxygen-donating...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of ligand behavior is foundational to advancing coordination chemistry, particularly in the design of metalloenzyme inhibitors and transition metal catalysts. Among nitrogen- and oxygen-donating ligands, N-hydroxyformanilide (HFA) and N-phenylhydroxylamine (PHA) represent two structurally related but functionally divergent classes.

While PHA is a classic reagent notorious for its redox activity and utility as a precursor, HFA (a reverse hydroxamate) has emerged as a highly stable, bidentate chelator with profound implications in drug development and bioinorganic chemistry. This guide objectively compares their coordination properties, stability metrics, and experimental workflows to assist researchers in selecting the appropriate ligand framework.

Structural and Electronic Comparison

The fundamental difference between HFA and PHA lies in their electronic distribution and resulting coordination modes.

N-phenylhydroxylamine (PHA) features a simple hydroxylamine moiety attached to a phenyl ring. In coordination chemistry, it can act as a monodentate (N-bound) or bidentate (N,O-bound) ligand. However, PHA is highly susceptible to oxidation, readily converting to nitrosobenzene in the presence of redox-active transition metals[1]. Consequently, PHA is rarely used as a terminal ligand in modern drug design; instead, it is primarily utilized as a synthetic precursor to more stable hydroxamic acids, such as N-benzoyl-N-phenylhydroxylamine (BPHA)[1][2].

N-hydroxyformanilide (HFA) , also known as N-phenylformohydroxamic acid, incorporates a formyl group that fundamentally alters its coordination behavior. Upon deprotonation of the N-hydroxyl group ( pKa​≈8.0 ), HFA acts as a potent O,O' bidentate ligand [3]. The delocalization of electrons across the carbonyl and hydroxyl oxygens creates a highly stable, five-membered chelate ring when bound to metal centers. This structural geometry perfectly mimics the aci-carboxylate transition state of various enzymatic reactions, making HFA an exceptional metalloenzyme inhibitor[4].

Fig 1: Distinct coordination pathways and primary applications of HFA and PHA.

Quantitative Coordination Data & Stability

The affinity of these ligands for transition metals dictates their application. HFA exhibits remarkable stability with hard and borderline metal ions, whereas PHA requires derivatization to achieve comparable stability constants.

Property / MetricN-hydroxyformanilide (HFA)N-phenylhydroxylamine (PHA)
Primary Coordination Mode O,O' Bidentate (Reverse Hydroxamate)N,O Bidentate or N-Monodentate
Ligand pKa​ ∼8.0 (Hydroxyl deprotonation) ∼1.9 (Conjugate acid)
Redox Stability High (Forms stable chelate rings)Low (Prone to oxidation to nitrosobenzene)
Key Metal Affinities Mg(II) ( Ki​=2.79μM in MR)[4], Co(III)[3]Co(II), Ni(II), Cu(II), Zn(II) (as derivatives)
Primary Application Metalloenzyme inhibitors, Chaperone complexesAnalytical reagents, Precursor synthesis

Causality in Enzyme Inhibition: HFA is recognized as a potent competitive inhibitor of Mandelate Racemase (MR), an enzyme that relies on a Mg2+ cofactor. The inhibition constant ( Ki​ ) of 2.79 µM is achieved because the deprotonated O,O' moiety of HFA directly chelates the active site Mg2+ , displacing water and capturing the free energy of transition state stabilization[4].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and complexation of both ligands.

Protocol A: Synthesis of Co(III) Chaperone Complexes with HFA

This protocol describes the formation of [Co(tpa)(HFA−1H)]Cl2​ , utilizing a tetradentate capping ligand (tpa) to stabilize the Co(III) center and prevent uncontrolled ligand exchange[3].

Reagents: [Co(tpa)Cl2​]Cl (tpa = tris(2-pyridylmethyl)amine), N-hydroxyformanilide (HFA), 1M NaOH, deionized water.

  • Ligand Activation: Dissolve 1.0 mmol of HFA in 10 mL of deionized water. Add exactly 1.0 mmol of 1M NaOH. Rationale: Stoichiometric addition of NaOH deprotonates the N-hydroxyl group, generating the anionic O,O' chelator required for metal binding.

  • Metal Complexation: Add 1.0 mmol of [Co(tpa)Cl2​]Cl to the activated ligand solution.

  • Reaction Incubation: Stir the mixture at room temperature for 4 hours. The solution will undergo a distinct color change as the chloride ligands are displaced by the bidentate HFA.

  • Isolation: Filter the solution to remove any unreacted insoluble byproducts. Add a saturated solution of NH4​PF6​ to precipitate the complex as a hexafluorophosphate salt, or evaporate slowly to yield the chloride salt.

  • Validation: Confirm O,O' coordination via X-ray crystallography or IR spectroscopy (look for the shift in the C=O stretching frequency from ∼1650 cm−1 in the free ligand to lower wavenumbers upon coordination)[3].

Protocol B: Controlled Synthesis of N-phenylhydroxylamine (PHA)

Because PHA is highly reactive, its synthesis from nitrobenzene must be strictly thermally controlled to prevent over-reduction to aniline[1].

Reagents: Nitrobenzene, Zinc dust, Ammonium chloride ( NH4​Cl ), Ethanol, Ice.

  • Preparation: Suspend 0.1 mol of nitrobenzene in 50 mL of ethanol and 50 mL of water containing 0.12 mol of NH4​Cl .

  • Temperature Control (Critical): Place the reaction flask in an ice-salt bath. Monitor the internal temperature, ensuring it drops below 15°C.

  • Controlled Reduction: Slowly add 0.2 mol of Zinc dust over 30 minutes. Rationale: The reaction is exothermic. If the temperature exceeds 16°C, the thermodynamic drive will push the reduction past the hydroxylamine stage, yielding unwanted aniline.

  • Filtration: Once the addition is complete and the exothermic reaction subsides, immediately filter the mixture to remove zinc oxide ( ZnO ) and unreacted zinc.

  • Crystallization: Chill the filtrate to 0°C to induce the crystallization of PHA as pale-yellow needles. Store under an inert atmosphere to prevent spontaneous oxidation to nitrosobenzene[1].

Fig 2: Experimental workflow from nitrobenzene to Co(III)-HFA coordination complexes.

Conclusion

For modern coordination chemistry focused on biological targets, N-hydroxyformanilide (HFA) is vastly superior to N-phenylhydroxylamine (PHA) . HFA's ability to form stable, bidentate O,O' chelate rings makes it an ideal transition state analog for inhibiting metalloenzymes like Mandelate Racemase. Conversely, while PHA is a historically significant ligand, its inherent redox instability limits its direct use in complexation, relegating it primarily to the role of a synthetic intermediate for more robust analytical reagents.

References

  • Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(III) peptide deformylase inhibitor complex. ResearchGate. Available at:[Link]

  • Structure of Mandelate Racemase with Bound Intermediate Analogues Benzohydroxamate and Cupferron. National Institutes of Health (NIH). Available at:[Link]

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Comparative

A Comparative Guide to the Chelating Efficiency of N-hydroxyformanilide and EDTA

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of chelating agents, Ethylenediaminetetraacetic acid (EDTA) has long been a benchmark, its hexadentate structure and broad metal affin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chelating agents, Ethylenediaminetetraacetic acid (EDTA) has long been a benchmark, its hexadentate structure and broad metal affinity making it a versatile tool in various scientific disciplines. However, the exploration of alternative chelators continues, driven by the need for more specific, efficient, or biocompatible agents. This guide provides an in-depth comparison of the chelating efficiency of the well-established EDTA and the less-characterized N-hydroxyformanilide, a representative of the hydroxamic acid class of chelators.

Introduction to Chelation: A Tale of Two Structures

Chelation is a fundamental chemical process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The resulting complex, known as a chelate, exhibits enhanced stability compared to complexes formed by monodentate ligands, a phenomenon known as the chelate effect. This stability is crucial in applications ranging from the removal of toxic metals from the body to the prevention of metal-catalyzed degradation in pharmaceutical formulations.[1]

EDTA (Ethylenediaminetetraacetic acid) is a polyprotic acid containing four carboxylate and two amine groups, acting as a hexadentate ligand.[2] This structure allows it to form up to six coordinate bonds with a metal ion, effectively enveloping it in a stable, water-soluble complex.[3] Its versatility in chelating a wide array of di- and trivalent metal ions has cemented its use in industries from medicine to water treatment.[4][5]

N-hydroxyformanilide (N-hydroxy-N-phenylformamide) , on the other hand, is a simpler, bidentate ligand belonging to the hydroxamic acid family.[6] Hydroxamic acids are characterized by the -C(O)N(OH)- functional group and are known for their strong affinity for certain metal ions, particularly iron(III).[7][8] They typically form five-membered chelate rings through the coordination of the carbonyl and hydroxyl oxygens.

Caption: Comparison of the denticity of EDTA and N-hydroxyformanilide.

A Comparative Analysis of Chelating Efficiency

The efficiency of a chelating agent is primarily quantified by the stability constant (log K) of the metal-ligand complex. A higher log K value indicates a more stable complex and, generally, a more effective chelator for that specific metal ion under given conditions.[9]

Due to a lack of specific experimental data for N-hydroxyformanilide, this guide will utilize stability constants for the closely related and structurally similar simple aryl hydroxamic acid, benzohydroxamic acid , and the simple aliphatic hydroxamic acid, acetohydroxamic acid , as a proxy to infer the potential chelating behavior of N-hydroxyformanilide. It is crucial to acknowledge that these are estimations, and the actual stability constants for N-hydroxyformanilide may vary.

Metal IonEDTA (log K₁)Benzohydroxamic Acid (log K₁)Acetohydroxamic Acid (log K₁)
Fe(III) 25.1~11.1~11.4
Cu(II) 18.8~8.4~8.0
Ni(II) 18.6~6.0~5.8
Co(II) 16.3~6.2~5.8
Zn(II) 16.5~6.5~6.1
Ca(II) 10.7--
Mg(II) 8.7--

From the table, it is evident that EDTA forms significantly more stable complexes with all the listed metal ions compared to simple hydroxamic acids . This is a direct consequence of the chelate effect . As a hexadentate ligand, EDTA forms multiple chelate rings upon binding to a metal ion, leading to a much larger and more favorable entropy change compared to the bidentate chelation by a single hydroxamic acid molecule.[10]

However, the story is more nuanced than just the magnitude of stability constants. Hydroxamic acids, including N-hydroxyformanilide, exhibit a particularly high affinity and selectivity for Fe(III) . While the overall stability constant for the [Fe(EDTA)]⁻ complex is higher, hydroxamic acids can form very stable 1:3 (metal:ligand) complexes with Fe(III), effectively sequestering the iron ion. This high affinity for iron makes them valuable in applications where iron overload is a concern.[7]

Chelation_Process cluster_EDTA EDTA Chelation cluster_NOHF N-hydroxyformanilide Chelation M_EDTA Metal Ion Complex_EDTA [M(EDTA)]^n- M_EDTA->Complex_EDTA + EDTA EDTA EDTA EDTA->Complex_EDTA M_NOHF Metal Ion Complex_NOHF [M(NOHF)ₓ]^n+ M_NOHF->Complex_NOHF + x NOHF NOHF N-hydroxyformanilide NOHF->Complex_NOHF

Caption: Generalized chelation process for EDTA and N-hydroxyformanilide.

Experimental Protocols for Determining Chelating Efficiency

To empirically compare the chelating efficiency of N-hydroxyformanilide and EDTA, several experimental techniques can be employed. Potentiometric titration and spectrophotometric analysis are two common and robust methods.

Protocol 1: Potentiometric Titration for Stability Constant Determination

This method relies on monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base. The resulting titration curve can be used to calculate the stability constants of the metal-ligand complexes.[11][12]

Materials:

  • pH meter with a combination glass electrode

  • Standardized metal salt solutions (e.g., FeCl₃, CuSO₄)

  • N-hydroxyformanilide and EDTA solutions of known concentration

  • Standardized NaOH solution (carbonate-free)

  • Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration of Ligand: Titrate a known volume of the ligand solution (either N-hydroxyformanilide or EDTA) and the inert electrolyte with the standardized NaOH solution. This allows for the determination of the ligand's pKa value(s).

  • Titration of Metal-Ligand Mixture: Prepare a solution containing known concentrations of the metal salt, the ligand, and the inert electrolyte.

  • Data Collection: Titrate the metal-ligand mixture with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The data from the titration curves can be analyzed using various computational methods, such as the Bjerrum method, to calculate the stepwise and overall stability constants (log K) for the metal-ligand complexes.[2][13]

Causality Behind Experimental Choices:

  • The use of an inert electrolyte is crucial to maintain a constant ionic strength, as stability constants are dependent on the ionic environment.

  • Titrating the ligand alone first is essential to determine its protonation constants, which are required for the accurate calculation of the metal-ligand stability constants.

  • The choice of metal-to-ligand ratio can influence the speciation in solution and can be varied to investigate the formation of different complex stoichiometries.

Protocol 2: Spectrophotometric Determination of Chelation (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Materials:

  • UV-Vis Spectrophotometer

  • Standardized metal salt solution (for a colored complex, e.g., FeCl₃)

  • N-hydroxyformanilide and EDTA solutions of known concentration

  • Buffer solution to maintain a constant pH

Procedure:

  • Preparation of Solutions: Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total molar concentration of (metal + ligand) remains constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 complex.[14]

Causality Behind Experimental Choices:

  • This method is particularly useful for colored complexes where the formation of the complex results in a significant change in the absorption spectrum.

  • Maintaining a constant pH is critical as the stability of the complex and the λmax can be pH-dependent.

  • Job's method provides a straightforward way to determine the stoichiometry, which is a key piece of information in understanding the chelation process.

Experimental_Workflow cluster_Potentiometric Potentiometric Titration cluster_Spectrophotometric Spectrophotometry (Job's Plot) P1 Prepare Solutions (Metal, Ligand, Electrolyte) P2 Titrate with NaOH P1->P2 P3 Record pH vs. Volume P2->P3 P4 Calculate Stability Constants P3->P4 S1 Prepare Solutions (Varying Mole Fractions) S2 Measure Absorbance at λmax S1->S2 S3 Plot Absorbance vs. Mole Fraction S2->S3 S4 Determine Stoichiometry S3->S4

Caption: Workflow for determining chelating efficiency.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the chelating efficiencies of N-hydroxyformanilide and EDTA. Based on the available data for analogous hydroxamic acids, it is clear that EDTA is a more potent and versatile chelating agent for a broad range of metal ions due to its hexadentate nature and the resulting entropic advantage of the chelate effect.

However, N-hydroxyformanilide and other hydroxamic acids exhibit a notable selectivity for Fe(III), a property that can be highly advantageous in specific applications such as iron chelation therapy.[7] The choice between these two chelators, therefore, depends heavily on the specific application, the target metal ion, and the required selectivity.

For researchers and drug development professionals, this guide underscores the importance of empirical determination of stability constants for novel chelating agents. While theoretical considerations provide a valuable starting point, the experimental protocols outlined here offer a robust means of quantifying chelating efficiency and informing the selection and design of the most appropriate chelator for a given purpose. Further research to determine the specific stability constants of N-hydroxyformanilide with a range of metal ions is warranted to provide a more direct and quantitative comparison with established chelators like EDTA.

References

  • Ansari, F. B., et al. "Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid." International Journal of ChemTech Research, vol. 5, no. 2, 2013, pp. 873-876. [Link]

  • Mane, S., et al. "Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids." Asian Journal of Chemistry, vol. 25, no. 12, 2013, pp. 6747-6750. [Link]

  • Purohit, D. N., and R. S. Chauhan. "Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium." IJSART, vol. 3, no. 8, 2017, pp. 1-4. [Link]

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Validation

A Comparative Guide to the Validation of N-hydroxyformanilide Purity using HPLC-UV Methods

This guide provides a comprehensive framework for the validation of N-hydroxyformanilide purity using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. It is intended for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of N-hydroxyformanilide purity using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and regulatory submission. This document delves into the rationale behind methodological choices, offers a detailed experimental protocol, and compares the HPLC-UV method with viable alternatives, all grounded in established scientific principles and regulatory guidelines.

Introduction: The Critical Need for Purity Assessment of N-hydroxyformanilide

N-hydroxyformanilide (C₇H₇NO₂) is an organic compound of significant interest, notably as a metabolite of certain pesticides and as a potential building block in synthetic chemistry.[1] Its N-hydroxyamide functionality makes it a versatile intermediate for synthesizing various heterocyclic compounds.[1] Given its roles, ensuring the purity of N-hydroxyformanilide is paramount. Impurities can arise from the synthesis process, which traditionally involves the formylation of N-phenylhydroxylamine, or from degradation.[1] These impurities can impact the safety, efficacy, and stability of final products, making a validated purity assessment method essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[2][3] When coupled with a UV detector, it becomes a powerful tool for quantifying compounds with chromophoric groups, such as the phenyl ring in N-hydroxyformanilide. This guide will focus on a reversed-phase HPLC-UV (RP-HPLC-UV) method, a widely applicable technique for separating non-volatile and thermally labile compounds.[4]

Foundational Principles: Why HPLC-UV is the Method of Choice

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For N-hydroxyformanilide, RP-HPLC-UV offers a compelling combination of advantages:

  • Specificity: The ability to separate the main compound from a complex mixture of potential impurities, including starting materials (e.g., N-phenylhydroxylamine, formic acid), byproducts, and degradation products.[2][5]

  • Sensitivity: UV detection provides excellent sensitivity for aromatic compounds like N-hydroxyformanilide, allowing for the quantification of trace-level impurities.[6]

  • Quantitative Accuracy: HPLC allows for precise and accurate quantification, which is a regulatory requirement for purity assays.[7][8]

  • Versatility: The method can be readily adapted to different sample matrices and can be used for both purity assessment and stability-indicating studies.[9][10]

The validation of the chosen HPLC method is a mandatory step to ensure it is fit for its intended purpose.[7][11][12] This process involves a series of experiments to demonstrate the method's performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][11][12]

In-Depth Experimental Protocol: A Validated RP-HPLC-UV Method for N-hydroxyformanilide

This section details a step-by-step protocol for the purity determination of N-hydroxyformanilide. The causality behind each parameter selection is explained to provide a deeper understanding of the method's development.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA DetectorProvides flexibility in mobile phase composition and allows for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column offering good retention and resolution for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileFormic acid helps to control the pH, ensuring consistent ionization of N-hydroxyformanilide and leading to better peak shape.[7] Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient is employed to ensure the elution of both polar and non-polar impurities, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[13]
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing a good response for N-hydroxyformanilide. A photodiode array (PDA) detector can be used to scan across a range of wavelengths to identify the optimal wavelength and assess peak purity.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-hydroxyformanilide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial conditions).[4]

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the N-hydroxyformanilide sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial conditions).[4]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[4]

Validation Workflow

The following diagram illustrates the key stages in validating the HPLC-UV method for N-hydroxyformanilide purity.

HPLC_Validation_Workflow Figure 1: HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Dev_Start Select HPLC Parameters (Column, Mobile Phase, etc.) Dev_Optimize Optimize Separation (Gradient, Flow Rate) Dev_Start->Dev_Optimize System_Suitability System Suitability Dev_Optimize->System_Suitability Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Purity Testing of N-hydroxyformanilide Batches Robustness->Routine_Analysis System_Suitability->Specificity

Caption: Workflow for HPLC-UV Method Validation.

Validation Parameters and Acceptance Criteria (Based on ICH Guidelines)[3][7][11][12]
ParameterExperimental ApproachAcceptance Criteria
System Suitability Inject the standard solution six times.%RSD of peak area and retention time < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000.
Specificity Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic).[9][10][14][15]The N-hydroxyformanilide peak should be free from interference from any other components. The method must resolve the main peak from all degradation products.
Linearity Analyze a series of at least five concentrations across the range of 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of N-hydroxyformanilide into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0-102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.%RSD should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve.LOD is typically where the signal-to-noise ratio is 3:1. LOQ is typically where the signal-to-noise ratio is 10:1.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters should remain within the acceptance criteria.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is the recommended method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantagesSuitability for N-hydroxyformanilide
HPLC-UV Differential partitioning between a stationary and mobile phase.[2]High resolution, sensitive, quantitative, non-destructive.[2]Requires reference standards for identification.Excellent: The gold standard for pharmaceutical purity analysis.
Gas Chromatography (GC) Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[4]Excellent for volatile impurities. High sensitivity with specific detectors (e.g., FID, MS).Requires the analyte to be thermally stable and volatile. Derivatization may be needed for polar compounds.[16][17]Moderate: N-hydroxyformanilide may not be sufficiently volatile or thermally stable for direct GC analysis without derivatization.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis.Primarily qualitative, less sensitive and reproducible than HPLC.Low: Suitable for preliminary screening or reaction monitoring but not for quantitative purity determination.[18]
UV-Vis Spectrophotometry Measures the absorption of UV-Vis light by the analyte.Simple, fast, and inexpensive for quantification.Lacks specificity; any UV-active impurity will interfere with the measurement.[19]Low: Not suitable for purity analysis due to its inability to separate the main compound from impurities.[19]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight and structural information, highly specific.[2]Can be complex and expensive. Quantification may require isotopic standards.High (as a detector for LC or GC): LC-MS is a powerful tool for identifying unknown impurities and degradation products.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method_Selection_Logic Figure 2: Method Selection Logic Start Need to Determine N-hydroxyformanilide Purity Is_Quantitative Is Quantitative Analysis Required? Start->Is_Quantitative HPLC Use HPLC-UV Is_Quantitative->HPLC Yes TLC Use TLC for Screening Is_Quantitative->TLC No (Qualitative Only) Is_Volatile Is Analyte Volatile & Thermally Stable? Is_Volatile->HPLC No GC Consider GC (with derivatization) Is_Volatile->GC Yes HPLC->Is_Volatile

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the definitive purity assessment of N-hydroxyformanilide, a validated RP-HPLC-UV method is unequivocally the most suitable choice.[2] It provides the necessary specificity, sensitivity, and quantitative accuracy required for quality control and regulatory compliance. While other methods like GC and TLC have their niche applications, they do not offer the comprehensive and reliable data generated by a well-validated HPLC method. The protocol and validation framework presented in this guide provide a robust starting point for any laboratory tasked with the quality assessment of N-hydroxyformanilide, ensuring data integrity and confidence in the final product.

References

  • N-Hydroxyformanilide CAS 31335-69-0 For Research - Benchchem. (URL: )
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Comparative

A Spectroscopic Guide to the Coordination Chemistry of N-Hydroxyformanilide and Its Metal Complexes

This guide provides a comprehensive spectroscopic comparison of N-hydroxyformanilide (N-HFA) and its metal complexes, designed for researchers, scientists, and professionals in drug development. We will delve into the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive spectroscopic comparison of N-hydroxyformanilide (N-HFA) and its metal complexes, designed for researchers, scientists, and professionals in drug development. We will delve into the principles and experimental data from key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to elucidate the structural and electronic changes that occur upon metal chelation. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction to N-Hydroxyformanilide: A Versatile Chelating Agent

N-hydroxyformanilide (C₇H₇NO₂), a significant metabolite of the pesticide formetanate, is a molecule of interest in environmental and coordination chemistry.[1] Its N-hydroxyamide functional group provides two potential donor atoms—the carbonyl oxygen and the hydroxylamino oxygen—making it a versatile bidentate ligand for a wide range of metal ions.[1][2] Upon deprotonation of the hydroxyl group, N-HFA forms a stable five-membered chelate ring with metal ions, a characteristic that underpins its potential applications in areas such as catalysis and drug design.[1] Understanding the coordination behavior of N-HFA is paramount, and spectroscopy offers a powerful, non-destructive toolkit for this purpose.

The Coordination of N-Hydroxyformanilide with a Metal Ion

The following diagram illustrates the chelation of a generic metal ion (Mⁿ⁺) by N-hydroxyformanilide.

Caption: Chelation of a metal ion by N-hydroxyformanilide.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule and is particularly insightful for observing changes in conjugation and the formation of metal-ligand charge transfer bands upon complexation.[3][4]

Experimental Protocol: UV-Vis Spectroscopic Analysis
  • Preparation of Stock Solutions: Prepare stock solutions of N-hydroxyformanilide and the metal salt (e.g., CuCl₂, NiCl₂) of known concentrations in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

  • Sample Preparation: For the ligand spectrum, dilute the N-HFA stock solution to an appropriate concentration. For the complex, mix the ligand and metal salt solutions in the desired stoichiometric ratio (e.g., 2:1 ligand to metal).

  • Spectral Acquisition: Record the UV-Vis spectra of the solvent (as a blank), the N-HFA solution, and the metal complex solution over a wavelength range of approximately 200-800 nm.

Comparative Analysis and Interpretation

The UV-Vis spectrum of N-hydroxyformanilide typically exhibits absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl group.[1][5]

SpeciesTypical λ_max (nm)AssignmentInterpretation of Shift upon Complexation
N-Hydroxyformanilide ~260-290n→π* (C=O)Bathochromic Shift (Red Shift): An increase in the wavelength of this transition upon complexation suggests a decrease in the energy gap between the n and π* orbitals. This is indicative of the carbonyl oxygen's involvement in coordination, which extends the conjugated system.[5]
~220-250π→π* (Aromatic)Hyperchromic/Hypochromic Effects: Changes in the intensity of this band can also occur due to alterations in the electronic environment of the phenyl ring upon chelation.
Metal Complex >300 (often weak)Ligand-to-Metal Charge Transfer (LMCT)Appearance of New Bands: The formation of a coordination bond can give rise to new, often broad and less intense, absorption bands in the visible region. These are typically assigned to LMCT transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. The energy of this transition provides insight into the nature of the metal-ligand bond.[1]
Varies (visible region)d-d Transitions (for transition metals)Weak Absorptions: For transition metal complexes, weak absorptions corresponding to d-d electronic transitions may be observed. The positions and intensities of these bands are dictated by the geometry of the complex and the nature of the metal ion.[3]

The appearance of new absorption bands and shifts in the existing ligand-based transitions provide strong evidence for the formation of a metal complex.

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint of Coordination

IR spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination by observing shifts in their vibrational frequencies.

Experimental Protocol: IR Spectroscopic Analysis
  • Sample Preparation: Prepare solid samples of N-hydroxyformanilide and the synthesized metal complex. The samples should be thoroughly dried to avoid interference from water molecules.

  • Pellet Preparation: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Spectral Acquisition: Record the IR spectra of the N-HFA and metal complex pellets over the range of 4000-400 cm⁻¹.

Comparative Analysis and Interpretation

The key vibrational bands to monitor are those associated with the N-O-H and C=O groups of the N-hydroxyamide moiety.

Functional GroupN-Hydroxyformanilide (cm⁻¹)Metal Complex (cm⁻¹)Interpretation of Change
ν(O-H) ~3200-3400 (broad)AbsentThe disappearance of the broad O-H stretching band is a clear indication of the deprotonation of the hydroxyl group upon coordination with the metal ion.[6]
ν(C=O) ~1640-1660~1580-1620Shift to Lower Wavenumber: A significant shift of the carbonyl stretching frequency to a lower wavenumber (red shift) indicates a weakening of the C=O double bond. This is a direct consequence of the coordination of the carbonyl oxygen to the metal center, which decreases the electron density of the carbonyl group.[6]
ν(N-O) ~930~960Shift to Higher Wavenumber: An increase in the N-O stretching frequency upon complexation suggests an increase in the double bond character of the N-O bond. This is consistent with the delocalization of electrons within the newly formed five-membered chelate ring.[6]
ν(M-O) Not Present~400-600Appearance of New Bands: The appearance of new, typically weaker, bands in the far-IR region can be attributed to the formation of new metal-oxygen (M-O) bonds, providing direct evidence of coordination.[6]

These characteristic shifts in the IR spectrum provide a robust and self-validating "fingerprint" for the coordination of N-hydroxyformanilide to a metal ion.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule in solution. While paramagnetic metal complexes can lead to significant line broadening, diamagnetic complexes yield sharp signals that are highly informative.[7]

Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve accurately weighed amounts of N-hydroxyformanilide and the diamagnetic metal complex (e.g., with Zn(II) or Cd(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectral Acquisition: Record ¹H and ¹³C NMR spectra for both the ligand and the complex.

Comparative Analysis and Interpretation
NucleusN-Hydroxyformanilide (ppm)Metal Complex (ppm)Interpretation of Change
¹H (N-OH) ~9.0-11.0 (broad singlet)AbsentThe disappearance of the labile hydroxyl proton signal upon complexation confirms the deprotonation of the N-OH group.[8]
¹H (Aromatic) ~7.0-8.0Shifted (downfield or upfield)Changes in the chemical shifts of the aromatic protons indicate a redistribution of electron density within the phenyl ring as a result of metal coordination.[8]
¹³C (C=O) ~160-170Shifted (typically downfield)A downfield shift of the carbonyl carbon resonance is consistent with the withdrawal of electron density from the carbonyl group upon coordination to the electron-deficient metal center.[8]

For paramagnetic complexes, while ¹H and ¹³C NMR may be less informative due to signal broadening, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to study the electronic structure of the metal center.[7][9]

IV. Mass Spectrometry (MS): Confirming Molecular Weight and Stoichiometry

Mass spectrometry is an essential tool for determining the molecular weight of the synthesized complexes and confirming the metal-to-ligand stoichiometry.[10]

Experimental Protocol: Mass Spectrometric Analysis
  • Sample Preparation: Prepare dilute solutions of the metal complex in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions of the complex.

  • Mass Analysis: Acquire the mass spectrum, which plots ion abundance versus the mass-to-charge ratio (m/z).

Comparative Analysis and Interpretation
SpeciesExpected m/zInterpretation
N-Hydroxyformanilide [M+H]⁺, [M+Na]⁺Provides the molecular weight of the free ligand.
Metal Complex (e.g., 2:1) [M(L)₂ + H]⁺, [ML]⁺The observation of a molecular ion peak corresponding to the expected formula of the complex confirms its formation and allows for the determination of the metal-to-ligand ratio. Fragmentation patterns can also provide structural information.[8][11]

The combination of these spectroscopic techniques provides a powerful and multi-faceted approach to the characterization of N-hydroxyformanilide and its metal complexes, offering a detailed picture of their structure and bonding.

Overall Experimental Workflow

The following diagram outlines a typical workflow for the spectroscopic characterization of N-hydroxyformanilide metal complexes.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization synthesis Synthesize N-HFA and Metal Complex purification Purify and Dry Products synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (for diamagnetic complexes) purification->nmr ms Mass Spectrometry purification->ms uv_vis_interp Confirm Electronic Changes & Charge Transfer uv_vis->uv_vis_interp ir_interp Identify Coordinating Functional Groups ir->ir_interp nmr_interp Elucidate Solution Structure nmr->nmr_interp ms_interp Determine Molecular Weight & Stoichiometry ms->ms_interp final_structure Propose Final Structure uv_vis_interp->final_structure ir_interp->final_structure nmr_interp->final_structure ms_interp->final_structure

Caption: Workflow for spectroscopic characterization.

References

  • UV-Vis spectroscopy. (n.d.). Retrieved from [Link]

  • Sadeek, S. A., Elshafie, H. S., et al. (2025, January 22). Structural, Spectroscopic, and Docking Analysis of N,O-Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High-Fat Diet Mice. IRIS Unibas. Retrieved from [Link]

  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014, August 23). International Journal of Scientific and Research Publications, 4(8). Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2024, January 28). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 13. Retrieved from [Link]

  • Spectroscopically Deciphering the Formation and Reactivity of a High-Valent Ni(IV)Cl2 Species. (2025, December 16). Angewandte Chemie International Edition, 64(51). Retrieved from [Link]

  • Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). Retrieved from [Link]

  • UV-vis spectra of ligand and complex compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich. (2015). CHIMIA, 69(11), 685-693. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Spectroscopic and Theoretical Studies on Metal Complexes. (n.d.). Retrieved from [Link]

  • Synthetic and Spectroscopic Investigations of Some Transition Metal Complexes of Hydroxy-Oxime Ligand. (2004, January 1). R Discovery. Retrieved from [Link]

  • Griffith, D., et al. (2020, June 2). Synthesis and characterisation of Co(iii) complexes of N-formyl hydroxylamines and antibacterial activity of a Co(iii) peptide deformylase inhibitor complex. Dalton Transactions, 49(24), 8121-8130. Retrieved from [Link]

  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. (2015, April 30). Journal of the American Society for Mass Spectrometry, 26(4), 656-664. Retrieved from [Link]

  • ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, spectral and crystallographic studies of coordination compounds of some d and f metals with N-nitrozo-N-(methyl)ethylhydroxylamine. (2014, March). Russian Journal of Inorganic Chemistry, 59(3), 192-195. Retrieved from [Link]

  • Transition metal coordination chemistry of N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine. (2008, August 18). Dalton Transactions, (31), 4149-4156. Retrieved from [Link]

  • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. (2000, March 15). Journal of Mass Spectrometry, 35(3), 367-375. Retrieved from [Link]

  • The I.R. Spectra of Interlamellar Kaolinite-Amide Complexes—I. The Complexes of Formamide, N-Methylformamide and Dimethylformamide. (1971, June 1). R Discovery. Retrieved from [Link]

  • Articles published on Mass Spectra Of Complexes. (n.d.). R Discovery. Retrieved from [Link]

  • Nitrogen NMR. (n.d.). Retrieved from [Link]

  • A Simple and Rapid Approach for Testing Enantiopurity of Hydroxy acids and their Derivatives using 1H NMR Spectroscopy. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Infrared multiple photon dissociation spectroscopy of group I and group II metal complexes with Boc‐hydroxylamine. (2013, May 17). Journal of Mass Spectrometry, 48(5), 624-631. Retrieved from [Link]

  • A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using. (2022, February 4). Journal of the American Chemical Society, 144(6), 2637-2651. Retrieved from [Link]

  • UV-vis spectra of Ni(HAO) 2 (Im) 2 [42 ± 0.5 µM] in the absence... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. (2010). Oriental Journal of Chemistry, 26(2), 369-372. Retrieved from [Link]

  • Synthesis and Characterization of High Performance Polymer Resin 1-N-4-SAHDF-I. (2016, June 30). International Journal of Pharmaceutical Sciences Review and Research, 38(2), 160-164. Retrieved from [Link]

  • IR spectroscopy of Nb+(N2)n complexes: coordination, structures, and spin states. (2007, February 28). Journal of the American Chemical Society, 129(8), 2535-2545. Retrieved from [Link]

  • Synthesis and characterization of N-alkyl hydroxyacetamides. (2000, February 1). ResearchGate. Retrieved from [Link]

  • Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. (2010, January 1). ResearchGate. Retrieved from [Link]

Sources

Validation

Benchmarking N-Hydroxyformanilide Against Cupferron for Metal Extraction

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals In analytical chemistry, hydrometallurgy, and pharmaceutical impurity profiling, the selective extraction of transition metals from co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In analytical chemistry, hydrometallurgy, and pharmaceutical impurity profiling, the selective extraction of transition metals from complex aqueous matrices relies entirely on the thermodynamic and kinetic efficiency of chelating agents[1]. For decades, Cupferron (N-nitroso-N-phenylhydroxylamine ammonium salt) has served as the gold standard for precipitating and extracting metals like iron, titanium, and vanadium[2]. However, its inherent chemical instability poses significant challenges for reproducible, high-throughput workflows[3].

N-hydroxyformanilide (HFA) , a structurally related hydroxamic acid derivative, has emerged as a robust alternative. By benchmarking these two reagents, this guide provides the mechanistic causality and experimental data necessary to optimize your metal extraction protocols.

Chemical Profiles & Mechanistic Causality

Both Cupferron and N-hydroxyformanilide possess an extended planar system of sp²-hybridized atoms, enabling them to act as potent bidentate ligands [4]. However, their structural differences dictate vastly different operational stabilities.

  • Cupferron (N-nitroso coordination): Functions by utilizing its N-nitroso and hydroxyl oxygen atoms to form stable five-membered chelate rings with metal cations[2].

    • Causality of Failure: The N-nitroso group is highly susceptible to homolytic cleavage. In acidic media or under thermal/photochemical stress, Cupferron rapidly decomposes into nitrobenzene —a toxic, volatile byproduct that compromises extraction efficiency and introduces severe matrix contamination [3].

  • N-hydroxyformanilide (Carbonyl coordination): Coordinates metals (e.g., Fe³⁺, Cu²⁺, Co³⁺) via its carbonyl oxygen and deprotonated hydroxyl group (O,O' coordination) [5].

    • Causality of Success: The substitution of the nitroso group with a formyl group creates a resonance-stabilized amide bond. This fundamental structural shift prevents spontaneous degradation, allowing HFA to function reliably at ambient temperatures without yielding nitrobenzene [6].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both chelating agents during standard liquid-liquid extraction workflows.

ParameterCupferronN-hydroxyformanilide (HFA)
Chemical Structure N-nitroso-N-phenylhydroxylamine ammonium saltN-phenylformohydroxamic acid
Coordination Mode Bidentate (O,O') via Nitroso/HydroxylBidentate (O,O') via Carbonyl/Hydroxyl
Target Metals Fe(III), Cu(II), Ti(IV), V(V), Zr(IV)Fe(III), Cu(II), Co(III)
Optimal pH Range Strongly acidic (pH < 1)Acidic to neutral (pH 1–4)
Thermal Stability Poor (Decomposes > 15°C in acid)Excellent (Stable at ambient temp)
Photostability Low (Requires dark storage)Moderate to High
Primary Degradant Nitrobenzene (Toxic, volatile)Formanilide (Non-volatile)
Storage Requirements Refrigerated, dark, with ammonium carbonateAmbient, dry conditions

Self-Validating Experimental Protocol: Comparative Liquid-Liquid Extraction

To demonstrate the operational differences, the following step-by-step protocol outlines the extraction of Iron(III) from an aqueous matrix into chloroform. This protocol is designed as a self-validating system to ensure absolute quantitative recovery.

Step 1: Reagent Preparation & Conditioning
  • Cupferron: Prepare a fresh 5% (w/v) aqueous solution.

    • Causality: Must be used immediately. Cupferron undergoes rapid aqueous hydrolysis; storing it in solution leads to complete reagent failure[2].

  • HFA: Prepare a 5% (w/v) solution in ethanol.

    • Causality: HFA is shelf-stable but requires a moderately polar co-solvent for optimal dissolution prior to introduction into the aqueous matrix.

Step 2: Matrix Acidification
  • Adjust the aqueous Fe³⁺ sample to pH 1.0 using 1M HCl.

    • Causality: Strongly acidic conditions protonate competing weak ligands and prevent the precipitation of interfering metal hydroxides (e.g., Al³⁺), ensuring strictly selective Fe³⁺ chelation[3].

Step 3: Chelation & Thermal Control
  • Cupferron Workflow: Submerge the reaction vessel in an ice bath (0–5°C) before adding the ligand.

    • Causality: Strict cooling is mandatory to suppress the exothermic decomposition of the N-nitroso group into nitrobenzene in the presence of strong acids[2].

  • HFA Workflow: Add the ligand at ambient temperature (20–25°C).

    • Causality: The resonance-stabilized formyl group provides sufficient thermodynamic stability, entirely eliminating the need for a cold-chain workflow.

Step 4: Solvent Partitioning
  • Add an equal volume of chloroform (CHCl₃) and agitate vigorously for 2 minutes.

    • Causality: The bidentate coordination neutralizes the metal's charge, displacing hydration spheres and forming a highly lipophilic complex that rapidly partitions into the organic phase[2].

Step 5: Phase Separation & Self-Validation Loop
  • Allow the phases to separate; the organic layer will exhibit a deep red/brown hue indicative of the Fe-chelate.

  • Validation Loop: Perform a back-extraction by adding a secondary 1 mL aliquot of the chelator and fresh CHCl₃ to the remaining aqueous phase. Agitate and let settle. If the new organic layer remains completely colorless, the primary extraction achieved 100% quantitative recovery. If color develops, the initial ligand ratio was insufficient.

Mechanistic Visualization

The following workflow diagram maps the critical divergence in handling requirements caused by the thermodynamic differences between the two ligands.

ChelationWorkflow Sample Aqueous Metal Matrix (Fe³⁺, Cu²⁺) Split Select Chelating Agent Sample->Split Cup Cupferron (N-nitroso coordination) Split->Cup HFA N-hydroxyformanilide (Carbonyl coordination) Split->HFA CupCond Strict Cooling (0-5°C) Prevents Degradation Cup->CupCond HFACond Ambient Temp (20-25°C) Resonance-Stabilized HFA->HFACond ExtCup Add Organic Solvent (CHCl₃) CupCond->ExtCup ExtHFA Add Organic Solvent (CHCl₃) HFACond->ExtHFA Result Phase Separation: Metal-Chelate in Organic Phase ExtCup->Result ExtHFA->Result

Workflow comparing the thermal stability of Cupferron versus N-hydroxyformanilide during extraction.

Conclusion & Strategic Recommendations

For drug development professionals and analytical chemists, reagent selection directly dictates workflow scalability. While Cupferron remains a historically powerful reagent for specific quantitative precipitations (such as Zirconium isolation)[3], its strict cold-chain requirements and toxic nitrobenzene degradation profile make it a liability in modern, high-throughput environments.

N-hydroxyformanilide provides a highly stable, mechanistically identical alternative. By leveraging carbonyl-based resonance stabilization, HFA eliminates the need for thermal control, ensuring reproducible, safe, and efficient transition metal extraction without sacrificing chelating affinity.

References

  • Intermediate analogue inhibitors of mandelate racemase: N-Hydroxyformanilide and cupferron. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines. ResearchGate. URL:[Link]

  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. MDPI. URL:[Link]

Sources

Comparative

Mass spectrometry validation of N-hydroxyformanilide synthesis products

As a Senior Application Scientist specializing in mass spectrometry and structural elucidation, I frequently encounter the analytical pitfalls associated with validating labile organic intermediates. N-hydroxyformanilide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry and structural elucidation, I frequently encounter the analytical pitfalls associated with validating labile organic intermediates. N-hydroxyformanilide (also known as N-phenylformohydroxamic acid) represents a classic analytical challenge. It is a critical synthetic intermediate and a potent transition-state analogue inhibitor for metalloenzymes such as mandelate racemase [1].

Validating its synthesis requires more than just confirming a mass; it requires an analytical strategy that accounts for the molecule's chemical reactivity and thermal instability. This guide objectively compares mass spectrometry (MS) modalities for validating N-hydroxyformanilide synthesis, providing researchers with field-proven, self-validating protocols.

The Analytical Challenge: Synthesis and Side Reactions

The traditional synthesis of N-hydroxyformanilide relies on a two-step process: the partial reduction of nitrobenzene to N-phenylhydroxylamine, followed by formylation [2].

The analytical complexity arises during the formylation step. When using highly reactive formylating agents like acetic formic anhydride, a common side reaction is O-formylation, which leads to unwanted N,O-bis-formyl products [3]. Furthermore, the N-OH bond is highly susceptible to oxidation, potentially reverting the intermediate back to nitrosobenzene. Therefore, the chosen MS modality must be capable of distinguishing the target product ( C7​H7​NO2​ , exact mass 137.0477 Da [4]) from these structurally similar impurities without inducing artificial degradation during the analysis.

Synthesis and Validation Workflow

G N1 Nitrobenzene (Precursor) N2 N-phenylhydroxylamine (Intermediate) N1->N2 Zn/NH4Cl Reduction N3 N-hydroxyformanilide (Target Product) N2->N3 Formic Acid / Acetic Formic Anhydride N4 Over-formylated / Oxidation (Impurities) N2->N4 Side Reactions N5 LC-ESI-HRMS (Intact Mass & MS/MS) N3->N5 Soft Ionization N6 GC-EI-MS (Fragmentation Profiling) N3->N6 Hard Ionization (Derivatized) N4->N5 Impurity Profiling

Synthesis pathway of N-hydroxyformanilide and mass spectrometry validation workflows.

Comparative Analysis of Mass Spectrometry Modalities

When validating hydroxamic acids and their derivatives, the ionization technique dictates the integrity of the data [5]. Below is an objective comparison of the three primary MS modalities used in our laboratory for this specific compound.

Analytical ModalityIonization TypeThermal Stability RiskTarget Ion / AdductBest Use Case
LC-ESI-HRMS Soft (Electrospray)Low (Room Temp Source) [M+H]+ (m/z 138.055) / [M−H]− (m/z 136.040)Intact mass confirmation, bis-formyl impurity profiling, and trace quantification.
GC-EI-MS (Derivatized) Hard (Electron Impact)High (Requires Silylation) [MTMS​]+∙ and [MTMS​−CH3​]+ Structural elucidation via fragmentation libraries; volatile precursor checks.
APCI-MS Medium (Chemical)Moderate (Heated Nebulizer) [M+H]+ Alternative to ESI for less polar side-products (e.g., unreacted nitrobenzene).

Mechanistic Insights: Causality in MS Fragmentation

To truly validate a synthesis, one must understand why certain fragments appear in the mass spectrometer.

The ESI-HRMS Advantage: In positive Electrospray Ionization (ESI), N-hydroxyformanilide readily protonates to form a stable [M+H]+ ion at m/z 138.0555 [6]. When subjected to Higher-energy Collisional Dissociation (HCD), the primary neutral loss is the formyl radical or carbon monoxide, leading to a characteristic fragment at m/z 109 or 110 (the phenylhydroxylamine cation). Because ESI is a "soft" ionization technique occurring at near ambient temperatures, the intact mass is preserved, allowing us to easily spot N,O-bis-formyl impurities as a distinct +28 Da mass shift (m/z 166.050) [3].

The GC-EI-MS Pitfall and Solution: Direct injection of N-hydroxyformanilide into a GC inlet at 250°C induces severe thermal degradation. The heat triggers a Lossen-type rearrangement or dehydration, yielding artifactual peaks such as phenyl isocyanate or aniline [2]. The causality here is simple: the N-OH bond is thermally labile. To circumvent this, we must protect the N-OH group via silylation (forming an -O-TMS ether). This chemical modification stabilizes the molecule for gas-phase analysis, ensuring the detected peaks reflect the actual synthesis products rather than thermal artifacts.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute scientific integrity during your structural confirmation.

Protocol A: LC-ESI-HRMS (Gold Standard for Intact Mass)
  • Step 1: Sample Preparation: Dissolve 1 mg of the crude synthesis product in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Chromatographic Separation: Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Orbitrap/TOF MS Parameters: Operate in positive ESI mode. Set capillary voltage to 3.0 kV and capillary temperature to 275°C. Acquire full scan MS at a resolution of 70,000 (at m/z 200).

  • Step 4: Self-Validation Checkpoint: Extract the exact mass for C7​H8​NO2+​ (138.0550 Da). Crucial check: If the [M+H]+ peak is accompanied by a massive co-eluting peak at m/z 107, this indicates either in-source fragmentation (loss of N-OH and formyl) or the presence of oxidized nitrosobenzene. Lower your capillary voltage by 0.5 kV; if the m/z 107 peak drops significantly, it was an in-source artifact. If it remains constant, your synthesis product has oxidized.

Protocol B: GC-EI-MS with TMS Derivatization
  • Step 1: Derivatization (Silylation): Transfer 100 µL of the sample (1 mg/mL in anhydrous Acetonitrile) to a GC vial. Add 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes to fully silylate the N-OH group.

  • Step 2: GC Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Use an oven program starting at 70°C (hold 1 min), ramping at 15°C/min to 280°C.

  • Step 3: EI-MS Detection: Operate the Electron Impact source at 70 eV with a source temperature of 230°C. Scan range: m/z 50-400.

  • Step 4: Self-Validation Checkpoint: Run an underivatized sample in parallel. If the underivatized sample shows multiple chaotic artifact peaks (e.g., phenyl isocyanate) that completely disappear and consolidate into a single clean [MTMS​]+∙ peak upon silylation, this validates that the artifacts were thermally induced in the GC inlet, confirming the success of your synthesis and the necessity of the derivatization step.

References

  • PubChem - NIH. "Phenylcarbamic acid | C7H7NO2 | CID 10392". National Center for Biotechnology Information. URL: [Link]

  • Royal Society Publishing. "Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase". Open Biology. URL:[Link]

  • ACS Publications. "Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates) as Potent, Selective, Orally Bioavailable Matrix Metalloproteinase Inhibitors". Journal of Medicinal Chemistry. URL:[Link]

  • Marquette University e-Publications. "Potent Inhibition of Mandelate Racemase by a Fluorinated Substrate-Product Analogue". Dissertations. URL: [Link]

  • ResearchGate. "ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids". ChemInform. URL:[Link]

Sources

Validation

Cross-Validation of Analytical Detection Methods for N-hydroxyformanilide: A Comparative Guide

Introduction N-hydroxyformanilide, a molecule of interest in pharmaceutical development and chemical synthesis, requires accurate and precise quantification for process monitoring, quality control, and stability studies....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-hydroxyformanilide, a molecule of interest in pharmaceutical development and chemical synthesis, requires accurate and precise quantification for process monitoring, quality control, and stability studies. The selection of an appropriate analytical method is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive cross-validation of three common analytical techniques for the detection of N-hydroxyformanilide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offers insights into potential challenges, and presents a framework for robust method validation in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable analytical method for their specific application.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for N-hydroxyformanilide is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table provides a comparative overview of the performance characteristics of the three methods discussed in this guide. It is important to note that while validated methods for structurally similar compounds exist, the performance metrics presented here for N-hydroxyformanilide are projected based on scientific principles and may require optimization and validation for specific matrices.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.997
Range 1 - 500 µg/mL0.1 - 100 µg/mL (post-derivatization)5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~2 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~5 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation provides structural information)Low to Moderate (susceptible to interference from other chromophores)
Throughput HighModerateHigh
Cost per Sample ModerateHighLow

Experimental Protocols and Method Validation

The following sections provide detailed, step-by-step methodologies for each analytical technique. The protocols are designed to be self-validating, with explanations for key experimental choices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules. For N-hydroxyformanilide, which possesses a chromophore, UV detection is a suitable and cost-effective choice. A stability-indicating method can be developed to separate the parent compound from its degradation products.[1][2]

The selection of a reversed-phase C18 column is based on the non-polar nature of the phenyl ring in N-hydroxyformanilide. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, allows for the elution of the analyte with good peak shape. The pH of the mobile phase is a critical parameter to control the ionization state of the N-hydroxyformanilide and achieve optimal retention and peak symmetry.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the N-hydroxyformanilide sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: Analyze placebo and spiked samples to demonstrate that there is no interference from excipients or degradation products. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure the method is stability-indicating.[1][3]

    • Linearity: Prepare a series of standard solutions over the range of 1-500 µg/mL and inject them in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²) and y-intercept.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of N-hydroxyformanilide at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts and on different instruments.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis of N-hydroxyformanilide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and for confirming the identity of N-hydroxyformanilide. Due to the polar nature and low volatility of N-hydroxyformanilide, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Silylation is a common derivatization technique for compounds containing active hydrogens, such as the hydroxyl and amide groups in N-hydroxyformanilide. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with these functional groups to form less polar and more volatile trimethylsilyl (TMS) derivatives. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.

  • Sample Preparation and Derivatization:

    • Accurately weigh the N-hydroxyformanilide sample into a vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 50-500 m/z

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: Analyze a derivatized blank to ensure no interfering peaks are present at the retention time of the derivatized N-hydroxyformanilide.

    • Linearity: Prepare and derivatize a series of standard solutions to establish a calibration curve.

    • Accuracy and Precision: Follow similar procedures as for HPLC, using spiked and replicate samples.

    • LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic mass fragments.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample derivatize Derivatization (Silylation) start->derivatize inject Inject into GC derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion quantify Quantify and Confirm Identity extract_ion->quantify

Caption: Workflow for GC-MS analysis of N-hydroxyformanilide.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of N-hydroxyformanilide in simple matrices. This technique is based on the principle that the analyte absorbs light at a specific wavelength.

N-hydroxyformanilide contains a phenyl ring and a carbonyl group, which act as chromophores, allowing it to absorb UV radiation. By identifying the wavelength of maximum absorbance (λmax), a calibration curve can be constructed to determine the concentration of an unknown sample.

  • Determination of λmax:

    • Prepare a dilute solution of N-hydroxyformanilide in a suitable solvent (e.g., methanol or ethanol).

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis:

    • Solvent: Methanol

    • λmax: Approximately 240 nm (to be determined experimentally)

    • Sample Preparation: Prepare a series of standard solutions of N-hydroxyformanilide in methanol.

    • Measurement: Measure the absorbance of each standard solution at the λmax using a UV-Vis spectrophotometer, with the solvent as a blank.

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: This method is less specific than chromatographic methods. Its suitability should be assessed by analyzing placebo samples to check for interferences.

    • Linearity: Plot absorbance versus concentration for the standard solutions and determine the linearity range and correlation coefficient.

    • Accuracy and Precision: Evaluate using standard addition and replicate measurements.

    • LOD and LOQ: Calculate from the calibration curve parameters.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve scan Determine λmax dissolve->scan measure Measure Absorbance at λmax scan->measure quantify Quantify using Beer-Lambert Law measure->quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Conclusion and Recommendations

The selection of an analytical method for N-hydroxyformanilide should be guided by the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control and stability studies due to its high throughput, good sensitivity, and ability to be validated as a stability-indicating method.

  • GC-MS is the method of choice for trace-level analysis and for unambiguous identification of N-hydroxyformanilide, particularly in complex matrices. The requirement for derivatization adds a step to the sample preparation but provides excellent sensitivity and specificity.

  • UV-Vis Spectrophotometry is a suitable option for rapid, high-throughput screening in simple, well-characterized matrices where high specificity is not a primary concern.

It is imperative that any chosen method undergoes rigorous validation in accordance with ICH guidelines to ensure the reliability and integrity of the generated data. The protocols and validation frameworks presented in this guide provide a solid foundation for the development of robust and defensible analytical methods for N-hydroxyformanilide.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R2): Validation of Analytical Procedures. (2022). [Link]

  • Soman, A., & Qiu, Y. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 514-520. [Link]

  • Kormány, R., Rácz, N., Fekete, S., & Horváth, K. (2021). Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis. Molecules, 26(12), 3505. [Link]

  • Sharma, S., Sharma, N., Singla, Y. P., & Arora, S. (2016). Development and validation of UV-spectrophotometric method for quantitative estimation of nefopam hydrochloride in polymethacrylate nanospheres. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 414-419. [Link]

  • Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2025). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Research Journal of Pharmacy and Technology, 18(1), 1-8. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52. [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]

  • Deepa, B., Balasubramanian, N., & Nagaraja, K. S. (2004). Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals. Chemical & Pharmaceutical Bulletin, 52(12), 1473-1475. [Link]

  • Yilmaz, B., & Kadioglu, Y. (2010). Method development and validation for the GC-FID assay of 17 β-estradiol in pharmaceutical preparation. Journal of the Faculty of Pharmacy of Ankara University, 39(2), 115-126. [Link]

  • Bhavani, L. R. D., & Aruna, R. D. (2015). Method Development and Validation Parameters of HPLC-A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-5. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-hydroxyformanilide proper disposal procedures

Standard Operating Procedure: N-Hydroxyformanilide Handling, Safety, and Proper Disposal Welcome to the definitive laboratory guide for the handling, application, and disposal of N-hydroxyformanilide (CAS: 31335-69-0). A...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: N-Hydroxyformanilide Handling, Safety, and Proper Disposal

Welcome to the definitive laboratory guide for the handling, application, and disposal of N-hydroxyformanilide (CAS: 31335-69-0). As drug development professionals and analytical chemists, you encounter this specialized N-hydroxyamide primarily as a potent transition-state analogue inhibitor of mandelate racemase[1][2] or as a critical[3].

Because of its unique reactivity—specifically the nucleophilic and redox-active nature of the N-hydroxyamide moiety—standard "pour-down-the-drain" disposal is strictly prohibited. This guide provides a self-validating system of operational protocols, ensuring that your experimental workflows remain safe, compliant, and scientifically rigorous.

Chemical Profile & Hazard Stratification

Before handling, one must understand the physicochemical causality behind the hazards. N-hydroxyformanilide exhibits moderate mammalian toxicity but poses specific environmental and reactivity risks that dictate its lifecycle in the lab[4].

Table 1: N-hydroxyformanilide Operational Data Summary

ParameterSpecification / DataOperational Implication
CAS Number 31335-69-0Verify lot numbers against SDS before use[3].
Molecular Mass 137.14 g/mol Crucial for accurate stoichiometric calculations in kinetic assays[3].
Acute Oral Toxicity LD₅₀ > 1000 mg/kg (Rat)Indicates moderate toxicity; mandates standard PPE (gloves, eye protection)[4].
Primary Target Mandelate Racemase (EC 5.1.2.2)Acts as a competitive inhibitor ( Ki​≈2.79μM )[1][2].
Incompatibilities Strong oxidizers, acids/basesRisk of exothermic oxidation or rapid degradation[5][6].
Environmental Fate Moderately mobile in soilHigh risk of groundwater leaching; zero-tolerance for sink disposal[4].

Mechanistic Grounding: The Causality of Reactivity

To understand why we store and dispose of this chemical through strict pathways, we must look at its molecular behavior. The N-hydroxyamide functional group is the principal locus of reactivity[3].

  • Oxidation Vulnerability: When exposed to strong oxidizing agents, the compound rapidly oxidizes, forming reactive nitrones or nitroso compounds[4]. This dictates that waste streams must be strictly segregated from oxidizing chemical waste to prevent uncontrolled reactions.

  • Hydrolytic Degradation: The compound is moisture-sensitive. Prolonged exposure to ambient humidity leads to hydrolysis. Therefore, it must be stored at 4°C in airtight containers with desiccants to maintain structural integrity for sensitive kinetic assays[4].

Experimental Workflow: Mandelate Racemase Inhibition Assay

When utilizing N-hydroxyformanilide in kinetic assays, precision is paramount. The compound mimics the transition state, binding to the enzyme's active site. Interestingly, the enzyme can bind either the protonated or deprotonated forms of N-hydroxyformanilide, with a[1][7].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve N-hydroxyformanilide in a biologically compatible buffer (e.g., HEPES, pH 7.5) immediately prior to use to prevent premature hydrolysis[4].

  • Enzyme Pre-incubation: Incubate purified mandelate racemase with varying concentrations of the inhibitor under steady-state conditions[4].

  • Substrate Addition: Introduce the mandelate substrate to initiate the reaction.

  • Spectrophotometric Monitoring: Monitor the conversion of the substrate via UV-Vis absorbance changes[4].

  • Kinetic Analysis: Plot initial velocity data to determine the inhibition constant ( Ki​ ), validating competitive inhibition models[2][4].

MR_Inhibition_Assay Step1 1. Reagent Preparation N-hydroxyformanilide in Buffer Step2 2. Enzyme Pre-incubation Mandelate Racemase + Inhibitor Step1->Step2 Step3 3. Substrate Addition Add Mandelate Substrate Step2->Step3 Step4 4. Spectrophotometric Monitoring UV-Vis Absorbance Changes Step3->Step4 Step5 5. Kinetic Data Analysis Determine Ki (Competitive) Step4->Step5

Experimental workflow for determining the inhibitory potency of N-hydroxyformanilide against MR.

Proper Disposal Procedures & Waste Management

Because of its environmental mobility and chemical reactivity, N-hydroxyformanilide must be treated as hazardous chemical waste[4].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Classify all N-hydroxyformanilide waste (both solid powder and aqueous buffer solutions) as Non-Halogenated Organic Waste . Never mix this with strong oxidizing agents, strong bases, or strong acids[5][6].

  • Containerization: Collect liquid waste in chemically compatible, sealable containers (e.g., high-density polyethylene or glass). Solid waste (e.g., contaminated pipette tips, Kimwipes, or empty vials) must be placed in puncture-resistant, sealable solid waste bins.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "N-hydroxyformanilide" and the solvent/buffer with their respective percentages. Check the "Toxic" and "Irritant" hazard boxes.

  • Satellite Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring secondary containment is used to catch potential leaks. Keep containers tightly capped unless actively adding waste.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The ultimate fate of this compound must be high-temperature incineration at a licensed hazardous waste facility, which completely thermally degrades the N-hydroxyamide moiety into harmless nitrogen oxides, carbon dioxide, and water vapor.

NHydroxyformanilideFate Chem N-Hydroxyformanilide (Solid / Solution) Prop1 Hydrolysis Prone (Moisture Sensitive) Chem->Prop1 Prop2 Oxidation Risk (Forms Nitrones/Nitroso) Chem->Prop2 Prop3 Environmental Mobility (Soil/Groundwater Risk) Chem->Prop3 Store Storage Protocol: 4°C, Desiccated, Sealed Prop1->Store Dictates Incompat Avoid Mixing: Strong Oxidizers & Bases Prop2->Incompat Restricts WasteSeg Waste Segregation: Non-Halogenated Organics Prop3->WasteSeg Mandates Store->WasteSeg Expired/Used Incineration Final Disposal: High-Temp Incineration WasteSeg->Incineration Transport to Licensed Facility Incompat->WasteSeg Ensures Safety

Logical workflow connecting chemical properties to required disposal pathways.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination. Follow OSHA/NIH guidelines for chemical spills[4].

  • Solid Spills: Do not dry sweep, as this generates inhalable dust. Wear an N100 respirator if dust is present[6]. Gently cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spills: Contain the spill using inert absorbent materials (e.g., vermiculite or universal spill pads). Do NOT use combustible absorbents if oxidizing agents are nearby. Once absorbed, transfer the material to a solid hazardous waste container and wash the affected surface with soap and water, collecting the wash water as hazardous waste.

References

  • Title: Information on EC 5.1.2.2 - mandelate racemase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Synthesis and characterisation of Co(III) complexes of N-formyl hydroxylamines and antibacterial activity Source: ResearchGate URL: [Link]

  • Title: Cupferron | CAS#:135-20-6 (Cross-reference safety data for intermediate analogues) Source: Chemsrc URL: [Link]

  • Title: Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase Source: National Institutes of Health (PMC) URL: [Link]

Sources

Handling

Personal protective equipment for handling N-hydroxyformanilide

As a Senior Application Scientist, I recognize that handling specialized organic compounds like N-hydroxyformanilide (CAS 31335-69-0) requires moving beyond generic safety data sheets (SDS). To ensure both operator safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic compounds like N-hydroxyformanilide (CAS 31335-69-0) requires moving beyond generic safety data sheets (SDS). To ensure both operator safety and experimental integrity, we must understand the chemical causality behind our protocols.

N-hydroxyformanilide is a hydroxamic acid derivative recognized primarily as a metabolite of the pesticide formetanate and as a potent transition-state analogue inhibitor for various metalloenzymes[1]. Because its N-hydroxyamide moiety is highly reactive and prone to metal chelation, our handling, personal protective equipment (PPE), and disposal strategies must be rigorously structured to prevent systemic exposure and chemical degradation.

Here is your comprehensive, causality-driven guide to handling N-hydroxyformanilide.

Physicochemical & Toxicological Profile

Before designing a safety protocol, we must quantify the hazard. N-hydroxyformanilide exhibits moderate acute toxicity but poses specific chronic and enzymatic risks due to its structural properties.

Table 1: Quantitative Chemical & Hazard Data

Parameter Value Operational Implication
Molecular Mass 137.14 g/mol Essential for precise molarity calculations during assay preparation[1].
Acute Oral LD₅₀ (Rat) > 1000 mg/kg Indicates moderate acute toxicity; ingestion is a secondary risk[1].
Mandelate Racemase Kᵢ 2.79 µM High-affinity transition state analogue; requires strict exposure limits[2].
Aerobic Soil DT₅₀ ~7 days Moderately mobile in soil; dictates strict environmental waste containment[1].

| Storage Temperature | 4°C (Desiccated) | Prevents thermal degradation and hydrolysis of the N-hydroxyamide bond[1]. |

Causality-Driven PPE Matrix

Standard lab attire is insufficient. Because N-hydroxyformanilide is a fine powder, the primary vector for exposure is the aerosolization of particulates. Inhalation bypasses first-pass metabolism, allowing the hydroxamic acid moiety to directly interact with systemic metalloenzymes, such as tyrosinase or racemases[3],[2].

  • Respiratory Protection: N100 or P3 particulate respirator (or exclusive use of a Class II Type B2 Fume Hood).

    • Causality: Blocks sub-micron particulates. Standard surgical masks offer zero protection against chemical dust[4].

  • Hand Protection: Double-layered Nitrile gloves (minimum 5 mil thickness).

    • Causality: Hydroxamic acids can permeate degraded latex. Double gloving ensures that if the outer layer is contaminated during weighing, it can be immediately doffed without exposing the skin[4].

  • Eye Protection: Tight-fitting chemical safety goggles.

    • Causality: Prevents mucosal absorption of airborne particulates, which can rapidly enter the bloodstream.

  • Body Protection: Tyvek lab coat or standard cotton coat with an impermeable apron.

    • Causality: Prevents the accumulation of micro-dust on personal clothing, which could lead to delayed chronic exposure outside the laboratory.

ToxicityPPE A N-Hydroxyformanilide (Powder/Aerosol) B Inhalation / Dermal Exposure A->B C Systemic Absorption B->C D Metalloenzyme Inhibition (Metal Chelation) C->D P1 N100/P3 Respirator & Chemical Fume Hood P1->B Blocks P2 Double Nitrile Gloves & Safety Goggles P2->B Blocks

Logical relationship between N-hydroxyformanilide toxicity mechanism and required PPE.

Self-Validating Handling & Solubilization Protocol

To build a fail-safe environment, every step of the experimental workflow must include a validation checkpoint. This ensures that errors are caught immediately, preventing downstream contamination or compromised data.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm sounds or airflow is erratic.

Step 2: Enclosed Gravimetric Weighing

  • Action: Use an analytical balance located inside the fume hood. Pass an anti-static gun over the weigh boat to neutralize static charges that cause powder aerosolization.

  • Validation: After transferring the powder, inspect the outer edges of the weigh boat under a direct light source. Zero visible residue confirms containment.

Step 3: Solubilization

  • Action: Dissolve the compound in an appropriate anhydrous organic solvent (e.g., DMSO or absolute ethanol) before introducing it to aqueous buffers.

  • Validation: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution and a residual particulate hazard.

Step 4: Hydrolysis Prevention & Storage

  • Action: Aliquot the solution into amber glass vials. Purge the headspace with Argon or Nitrogen gas. Store at 4°C in a secondary container with anhydrous calcium sulfate (desiccant)[1].

  • Validation: Run a periodic Thin-Layer Chromatography (TLC) or UV-Vis check every 3 months to ensure no formanilide degradation products have formed.

SOP S1 1. Fume Hood Verification S2 2. Anti-static Weighing S1->S2 S3 3. Solvent Addition S2->S3 S4 4. Visual Validation S3->S4 S5 5. Storage (4°C + Desiccant) S4->S5

Step-by-step operational workflow for the safe solubilization and storage of the compound.

Spill Response & Waste Disposal Plan

Because N-hydroxyformanilide is moderately mobile in soil and acts as an environmental transformation product of agrochemicals[1], improper disposal can lead to ecological contamination.

Immediate Spill Response (Dry Powder)
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: Do not sweep. Sweeping aerosolizes the transition-state analogue. Instead, cover the spill with absorbent pads lightly dampened with 10% ethanol or water to suppress dust.

  • Recover: Carefully scoop the dampened pads and powder into a wide-mouth, sealable hazardous waste container using a non-sparking spatula.

  • Decontaminate: Wash the surface with a 10% bleach solution, followed by soap and water, to break down residual organic material.

  • Validate: Gravimetric validation—weigh the recovered waste container and compare it against the estimated spill volume to ensure >95% recovery.

Chemical Waste Disposal
  • Segregation: Do not mix N-hydroxyformanilide waste with strong oxidizing agents, as this can lead to the formation of nitrones or nitroso compounds[1].

  • Labeling: Clearly label containers as "Toxic Organic Solid Waste - Contains N-hydroxyformanilide (Metalloenzyme Inhibitor)".

  • Destruction: Route exclusively for high-temperature chemical incineration. Do not pour solutions down the drain, as standard water treatment facilities may not fully degrade hydroxamic acid derivatives before they reach environmental water systems.

References[1] Benchchem. "N-Hydroxyformanilide CAS 31335-69-0 For Research." Available at: https://benchchem.com[4] Chemsrc. "Cupferron | CAS#:135-20-6." Available at: https://chemsrc.com[3] MDPI. "Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase." Available at:https://mdpi.com[2] ACS Publications. "Potent Inhibition of Mandelate Racemase by Boronic Acids: Boron as a Mimic of a Carbon Acid Center." Available at: https://pubs.acs.org

Sources

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